molecular formula C3H7ClO2 B1360321 (S)-(+)-3-Chloro-1,2-propanediol CAS No. 60827-45-4

(S)-(+)-3-Chloro-1,2-propanediol

Cat. No.: B1360321
CAS No.: 60827-45-4
M. Wt: 110.54 g/mol
InChI Key: SSZWWUDQMAHNAQ-GSVOUGTGSA-N
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Description

(S)-(+)-3-Chloro-1,2-propanediol is a useful research compound. Its molecular formula is C3H7ClO2 and its molecular weight is 110.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-chloropropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZWWUDQMAHNAQ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60827-45-4
Record name (+)-3-Chloro-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60827-45-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Chlorohydrin, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-CHLOROHYDRIN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227BD3H6H6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to (S)-(+)-3-Chloro-1,2-propanediol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-3-Chloro-1,2-propanediol, a chiral molecule of significant interest in the pharmaceutical and chemical industries, serves as a versatile building block for the synthesis of a range of important compounds. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on data presentation and detailed experimental methodologies.

Chemical Structure and Properties

This compound, with the CAS number 60827-45-4, is the (S)-enantiomer of 3-chloro-1,2-propanediol (B139630). Its stereochemistry is crucial for its application in the synthesis of chiral drugs, where specific enantiomers are required for desired therapeutic effects.

Molecular Structure:

  • Chemical Name: this compound

  • Synonyms: (S)-α-Glycerol chlorohydrin, (S)-(+)-α-Chlorohydrin

  • Molecular Formula: C₃H₇ClO₂[1]

  • Molecular Weight: 110.54 g/mol [1]

  • SMILES string: OC--INVALID-LINK--CCl

  • InChI key: SSZWWUDQMAHNAQ-GSVOUGTGSA-N

The structure consists of a propane (B168953) backbone with hydroxyl groups on carbons 1 and 2, and a chlorine atom on carbon 3. The "(S)" designation indicates the stereochemical configuration at the chiral center (carbon 2).

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Appearance Colorless to light orange to yellow clear liquidTCI
Boiling Point 213 °C (lit.)[1]
Density 1.322 g/mL at 25 °C (lit.)Sigma-Aldrich
Refractive Index (n20/D) 1.480 (lit.)Sigma-Aldrich
Optical Purity (ee) >98.0% (GC)TCI
Purity 99%[1]
Flash Point 113 °C (closed cup)
Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 5.10 (1H, d, CHOH, exchangeable with D₂O)

  • δ 4.70 (1H, t, CH₂OH, exchangeable with D₂O)

  • δ 3.67–3.61 (2H, m, CH₂Cl)

  • δ 3.53–3.48 (1H, m, CHOH)[2]

¹³C NMR (DMSO-d₆, 100 MHz):

  • δ 71.1 (CHOH)

  • δ 62.5 (CH₂OH)

  • δ 47.0 (CH₂Cl)[2]

FTIR Spectroscopy:

The FTIR spectrum of 3-chloro-1,2-propanediol exhibits characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching of the hydroxyl groups. The C-H stretching vibrations of the alkyl chain are observed around 2850-3000 cm⁻¹. The C-O stretching vibrations typically appear in the 1000-1200 cm⁻¹ region, and the C-Cl stretching vibration is expected in the 600-800 cm⁻¹ range.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and purification of this compound.

Synthesis of Racemic 3-Chloro-1,2-propanediol from Glycerol (B35011)

This classic method provides a straightforward route to the racemic mixture of 3-chloro-1,2-propanediol.

Materials:

  • 90% Glycerol (500 g, 4.9 moles)

  • Glacial acetic acid (10 g)

  • Dry hydrogen chloride gas

Procedure:

  • Mix 500 g of 90% glycerol and 10 g of glacial acetic acid in a 1-L flask equipped for gas inlet and placed in an oil bath preheated to 105–110 °C.

  • Introduce a rapid stream of dry hydrogen chloride gas into the mixture.

  • Monitor the reaction progress by periodically weighing the flask. The reaction is considered complete after an approximate weight gain of 190 g (around 4 hours).

  • Distill the product under reduced pressure. The fraction collected between 114° and 120 °C at 14 mm Hg is the desired monochlorohydrin.[3]

Enzymatic Resolution of Racemic 3-Chloro-1,2-propanediol

Microorganisms can be employed to selectively metabolize one enantiomer, leaving the other in high enantiomeric purity.

Materials:

  • Racemic (R,S)-3-chloro-1,2-propanediol

  • Culture of a suitable microorganism (e.g., Saccharomyces cerevisiae)

  • Phosphate (B84403) buffer (0.3 M, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Culture the selected microorganism under appropriate aerobic conditions (e.g., 20-45 °C for 10-96 hours).

  • Collect the cells by centrifugation and wash them with water.

  • Prepare a suspension of the cells in 0.3 M phosphate buffer (pH 7.0).

  • Add (R,S)-3-chloro-1,2-propanediol to the cell suspension to a final concentration of 0.1 to 10% (w/v).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking for a specified period (e.g., 72 hours).

  • Remove the cells from the reaction mixture by centrifugation.

  • Concentrate the supernatant and extract the product with ethyl acetate.

  • Dry the combined organic extracts with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude optically active 3-chloro-1,2-propanediol.

  • Further purify the product by distillation.[4]

Purification by Reduced Pressure Distillation

Procedure:

  • Filter the crude hydrolysate obtained from the synthesis reaction.

  • Transfer the filtrate to a distillation apparatus.

  • Conduct the distillation under a vacuum of ≥ 0.098 MPa.

  • Collect the 3-chloro-1,2-propanediol product at a gas phase temperature of ≥ 82 °C.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound.

Mammalian Metabolic Pathway of 3-Chloro-1,2-propanediol

metabolic_pathway MCPD 3-Chloro-1,2-propanediol Conjugate S-(2,3-dihydroxypropyl)cysteine (Mercapturic acid derivative) MCPD->Conjugate Conjugation Chlorolactaldehyde β-Chlorolactaldehyde MCPD->Chlorolactaldehyde Oxidation Glycidol Glycidol (postulated intermediate) MCPD->Glycidol Glutathione Glutathione Glutathione->Conjugate Chlorolactic_acid β-Chlorolactic acid Chlorolactaldehyde->Chlorolactic_acid Oxidation Oxalic_acid Oxalic acid Chlorolactic_acid->Oxalic_acid Further Oxidation

Caption: Proposed mammalian metabolic pathways of 3-Chloro-1,2-propanediol.[6][7]

Synthesis of (R)-Glycidyl Butyrate (B1204436) from this compound

This compound is a key starting material for the synthesis of (R)-Glycidyl butyrate, an important intermediate for the antibiotic Linezolid.[1]

synthesis_workflow start (S)-3-Chloro-1,2-propanediol step1 Reflux (3 hours) start->step1 reagents1 Potassium phosphate tribasic Methylene chloride reagents1->step1 intermediate Intermediate Solution step1->intermediate step2 Reaction at 0°C to room temp. intermediate->step2 reagents2 Triethylamine 4-(Dimethylamino)pyridine Butanoic acid anhydride reagents2->step2 workup Washing and Drying step2->workup purification Fractional Distillation workup->purification product (R)-Glycidyl butyrate purification->product

Caption: Experimental workflow for the synthesis of (R)-Glycidyl butyrate.[8]

Role in Rivaroxaban Synthesis

This compound is utilized in the synthesis of (S)-glycidyl phthalimide, a key intermediate for the anticoagulant drug Rivaroxaban.[1]

rivaroxaban_synthesis start This compound step1 Conversion to (S)-glycidyl phthalimide start->step1 intermediate (S)-glycidyl phthalimide step1->intermediate step2 Further synthetic steps intermediate->step2 product Rivaroxaban step2->product

References

An In-depth Technical Guide to (S)-(+)-3-Chloro-1,2-propanediol (CAS Number: 60827-45-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-3-Chloro-1,2-propanediol, with the CAS number 60827-45-4, is a chiral halogenated organic compound of significant interest in the pharmaceutical and chemical industries.[1] As a versatile synthetic intermediate, its primary application lies in the stereospecific synthesis of active pharmaceutical ingredients (APIs), most notably the antibiotic Linezolid (B1675486).[2][3] This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthesis methodologies, analytical techniques for purity assessment, its pivotal role in drug development, and an exploration of its mechanism of action and toxicological profile. The information is presented to support researchers, scientists, and drug development professionals in their work with this important chiral building block.

Chemical and Physical Properties

This compound is a colorless to pale yellow, viscous, and hygroscopic liquid at room temperature.[1] It possesses a faint, characteristic odor and is soluble in water as well as common organic solvents like ethanol (B145695) and diethyl ether.[1] Its chemical structure consists of a three-carbon propane (B168953) backbone with a chlorine atom at the C3 position and hydroxyl groups at the C1 and C2 positions, with the stereocenter at C2 having the (S)-configuration.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₇ClO₂[1][4][5]
Molecular Weight 110.54 g/mol [5]
Appearance Clear yellow to orange-yellow liquid[1]
Boiling Point 213 °C (lit.)[6]
Density 1.322 g/mL at 25 °C (lit.)[6][7]
Refractive Index (n20/D) 1.480 (lit.)[6][7]
Optical Rotation +1.2 ± 0.5° (neat)[4]
InChI Key SSZWWUDQMAHNAQ-GSVOUGTGSA-N[1][4][5]
Canonical SMILES C(--INVALID-LINK--O)O[1]

Synthesis of this compound

The enantiomerically pure this compound is crucial for its applications in pharmaceuticals. Several synthetic strategies have been developed to achieve high enantiomeric purity, primarily through asymmetric synthesis or kinetic resolution of the racemate.

Synthesis from (S)-(+)-Epichlorohydrin

A common and efficient method for the synthesis of this compound is the hydrolysis of (S)-(+)-epichlorohydrin.[3] This reaction involves the ring-opening of the epoxide under aqueous conditions.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, charge (S)-(+)-epichlorohydrin and deionized water. A common molar ratio is 1:1.2 to 1:2.5 of epichlorohydrin (B41342) to water.[8] For laboratory-scale synthesis, a cation exchange resin can be used as a catalyst to promote the hydrolysis.[9]

  • Reaction Conditions: The mixture is heated to a temperature between 70-90 °C with vigorous stirring.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2 to 4 hours.[9]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. If a resin catalyst is used, it is removed by filtration. The resulting aqueous solution is then subjected to distillation under reduced pressure to remove water and unreacted starting material, yielding the desired this compound as an oil.[9]

Microbial and Enzymatic Kinetic Resolution

Kinetic resolution of racemic 3-chloro-1,2-propanediol (B139630) is another effective strategy to obtain the (S)-enantiomer. This method utilizes microorganisms or isolated enzymes that selectively metabolize or react with one enantiomer, leaving the other enriched.

2.2.1. Microbial Resolution

Certain microorganisms, such as those from the genera Endomyces, Sporidiobolus, and Geotrichum, are capable of selectively metabolizing (R)-3-chloro-1,2-propanediol, thus enriching the mixture in the (S)-enantiomer.[10]

Experimental Protocol (General):

  • Microorganism Culture: The selected microorganism is cultured in a suitable medium under aerobic conditions at a controlled temperature (e.g., 30 °C) and pH.[10]

  • Biotransformation: Racemic 3-chloro-1,2-propanediol is added to the culture broth or a suspension of the microbial cells in a buffer. The reaction is carried out with shaking or stirring for a period of 24 to 72 hours.[10]

  • Extraction and Purification: The microbial cells are removed by centrifugation. The supernatant is then concentrated and extracted with an organic solvent such as ethyl acetate. The organic extracts are dried and the solvent is evaporated to yield the enriched this compound, which may be further purified by distillation.[10]

2.2.2. Lipase-Catalyzed Kinetic Resolution

Lipases are widely used enzymes for the kinetic resolution of racemic alcohols via enantioselective acylation or hydrolysis.

Experimental Protocol (Lipase-Catalyzed Acylation):

  • Reaction Setup: Racemic 3-chloro-1,2-propanediol is dissolved in a suitable organic solvent (e.g., hexane (B92381), cyclohexane). An acyl donor (e.g., vinyl acetate) and a lipase (B570770) (e.g., from Pseudomonas fluorescens or Candida antarctica lipase B) are added to the solution.[11]

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 40 °C) with stirring for a specific duration (e.g., 48 hours), or until approximately 50% conversion is achieved.[11]

  • Separation: The enzyme is removed by filtration. The reaction mixture, now containing the unreacted (S)-alcohol and the acylated (R)-enantiomer, is separated by column chromatography to isolate the pure this compound.

Analytical Methods for Purity and Enantiomeric Excess Determination

Ensuring the chemical purity and high enantiomeric excess of this compound is critical for its use in pharmaceutical synthesis.

Table 2: Analytical Methods

TechniqueDescriptionKey ParametersReference(s)
Gas Chromatography-Mass Spectrometry (GC-MS) Commonly used for the determination of 3-chloro-1,2-propanediol in various matrices. Derivatization with agents like heptafluorobutyric anhydride (B1165640) is often employed.Column: Capillary column (e.g., DB-5ms). Detector: Mass Spectrometer (MS). Quantification: Use of a deuterated internal standard.[12]
High-Performance Liquid Chromatography (HPLC) Can be used for purity assessment. For chiral separation, a chiral stationary phase is required.Column: Chiral column (e.g., polysaccharide-based or cyclodextrin-based). Mobile Phase: Typically a mixture of hexane and isopropanol. Detector: Refractive Index (RI) or UV (if derivatized).[5][13]

Application in Drug Development: Synthesis of Linezolid

This compound is a key starting material for the synthesis of the oxazolidinone antibiotic, Linezolid.[2][3] The chiral center in this compound is incorporated into the final Linezolid structure, ensuring the correct stereochemistry required for its antibacterial activity.

The synthesis generally involves the conversion of this compound to a more reactive intermediate, such as (R)-glycidyl butyrate (B1204436) or a protected version of the chlorohydrin, which is then coupled with the aromatic amine precursor of Linezolid.

G cluster_0 Synthesis of Linezolid Intermediate cluster_1 Coupling and Final Steps S_CPD (S)-(+)-3-Chloro- 1,2-propanediol Protected_S_CPD Protected (S)-CPD (e.g., acetonide) S_CPD->Protected_S_CPD Protection R_Glycidyl_Butyrate (R)-Glycidyl Butyrate Protected_S_CPD->R_Glycidyl_Butyrate Conversion Coupled_Product Coupled Intermediate R_Glycidyl_Butyrate->Coupled_Product N-Alkylation Aromatic_Amine 3-Fluoro-4- morpholinylaniline Aromatic_Amine->Coupled_Product Linezolid Linezolid Coupled_Product->Linezolid Cyclization & Deprotection

Caption: Synthetic pathway to Linezolid from this compound.

Mechanism of Action and Biological Effects

The biological effects of 3-chloro-1,2-propanediol are primarily associated with its racemic form (3-MCPD). The (S)-enantiomer is known to be the active component responsible for the antifertility effects observed in males.[8]

The mechanism of action involves the metabolic activation of this compound within spermatozoa. An NADP+-dependent dehydrogenase metabolizes it to (S)-3-chlorolactaldehyde.[1] This metabolite is a potent and specific inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] The inhibition of this key enzyme disrupts the glycolytic pathway, leading to a depletion of ATP, which is essential for sperm motility.

G cluster_0 Metabolic Activation in Spermatozoa cluster_1 Inhibition of Glycolysis S_CPD (S)-(+)-3-Chloro- 1,2-propanediol S_CLA (S)-3-Chlorolactaldehyde S_CPD->S_CLA NADP+-dependent dehydrogenase GAPDH Glyceraldehyde-3-phosphate dehydrogenase S_CLA->GAPDH Inhibition GAP Glyceraldehyde- 3-phosphate DPG 1,3-Bisphosphoglycerate GAP->DPG GAPDH ATP_depletion ATP Depletion DPG->ATP_depletion Impaired_Motility Impaired Sperm Motility ATP_depletion->Impaired_Motility

Caption: Mechanism of antifertility action of this compound.

Toxicology and Safety Information

The toxicology of 3-chloro-1,2-propanediol has been extensively studied, primarily with the racemic mixture. It is classified as toxic if swallowed, fatal if inhaled, and causes skin and serious eye irritation.[4][14] It is also suspected of causing cancer and may damage fertility or the unborn child.[4] The (S)-isomer is primarily associated with reproductive toxicity, while the (R)-isomer is linked to nephrotoxicity.[15]

Table 3: Acute Toxicity Data for Racemic 3-Chloro-1,2-propanediol

Route of AdministrationSpeciesLD50/LC50Reference(s)
OralRat150 mg/kg bw[2][6]
DermalRabbit1,056 mg/kg[16]
InhalationRat62 - 250 ppm (4 hours)[6]

Experimental Workflow for In Vitro Toxicity Assessment

G Start Test Compound: This compound Cell_Culture Select and culture relevant cell line (e.g., Leydig cells, Sertoli cells) Start->Cell_Culture Dose_Response Expose cells to a range of concentrations Cell_Culture->Dose_Response Viability_Assay Assess cell viability (e.g., MTT, LDH assay) Dose_Response->Viability_Assay ROS_Assay Measure Reactive Oxygen Species (ROS) production Dose_Response->ROS_Assay Apoptosis_Assay Quantify apoptosis (e.g., TUNEL, Caspase assay) Dose_Response->Apoptosis_Assay Hormone_Assay Measure hormone production (e.g., testosterone (B1683101) ELISA) Dose_Response->Hormone_Assay Data_Analysis Analyze data to determine IC50 and mechanism Viability_Assay->Data_Analysis ROS_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Hormone_Assay->Data_Analysis End Toxicity Profile Data_Analysis->End

Caption: A general workflow for in vitro toxicity testing.

Conclusion

This compound is a valuable chiral building block with significant applications in the pharmaceutical industry, particularly in the synthesis of Linezolid. Its stereospecific synthesis and high enantiomeric purity are critical for its intended use. Understanding its chemical properties, synthesis, analytical methods, and biological activity is essential for researchers and drug development professionals. While its toxicological profile, primarily studied as the racemate, necessitates careful handling and risk assessment, its utility as a synthetic intermediate remains high. Further research into the specific biological effects of the (S)-enantiomer will continue to enhance its safe and effective application in the development of new therapeutics.

References

(S)-(+)-3-Chloro-1,2-propanediol: A Chiral Building Block for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-(+)-3-Chloro-1,2-propanediol, a versatile and highly valuable chiral building block, plays a pivotal role in the stereoselective synthesis of a multitude of pharmaceutical compounds. Its defined stereochemistry is crucial for the efficacy and safety of the final active pharmaceutical ingredients (APIs), making it an indispensable tool in modern drug discovery and development. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and key applications of this compound, with a focus on its role in the synthesis of prominent drugs such as Linezolid (B1675486) and Rivaroxaban.

Physicochemical and Spectroscopic Data

The precise chemical and physical characteristics of this compound are fundamental to its application in synthesis. The following tables summarize its key properties and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃H₇ClO₂
Molecular Weight110.54 g/mol
AppearanceColorless to pale yellow hygroscopic liquid[1]
Boiling Point213 °C (decomposes)[2][3]
Density1.322 g/mL at 25 °C
Refractive Index (n20/D)1.480
SolubilitySoluble in water, alcohol, and diethyl ether
Optical Purity (ee)Typically ≥97% (GLC)

Table 2: Spectroscopic Data of this compound

TechniqueData
¹H NMR (DMSO-d₆)δ 5.10 (d, 1H, CHOH), 4.70 (t, 1H, CH₂OH), 3.67–3.61 (m, 2H, CH₂Cl), 3.53–3.48 (m, 1H, CHOH), 3.39-3.35 (m, 2H, CH₂OH)[4][5]
¹³C NMR (DMSO-d₆)δ 71.1 (CHOH), 62.5 (CH₂OH), 47.0 (CH₂Cl)[4]
Mass Spectrum (MS) Major fragments (m/z) can be observed, consistent with the molecular structure.[6][7]
Infrared (IR) Broad band around 3300 cm⁻¹ (O-H stretching), peaks around 1045-1087 cm⁻¹ (C-O stretching).[5]

Synthesis Methodologies

The enantiomerically pure this compound can be synthesized through various chemical and biological methods. Below are detailed protocols for two common approaches.

Chemical Synthesis from (S)-(+)-Epichlorohydrin

This method involves the acid-catalyzed hydrolysis of commercially available (S)-(+)-epichlorohydrin.

Experimental Protocol:

  • Reaction Setup: To a 1 L three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add (S)-(+)-epichlorohydrin (92.5 g, 1.0 mol) and deionized water (18 g, 1.0 mol).

  • Hydrolysis: Heat the mixture to 100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane-ethyl acetate (B1210297) (1:1) mobile phase. The reaction is typically complete within 20-24 hours.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: The product, this compound, is obtained as a colorless oil. If necessary, purification can be achieved by distillation under reduced pressure.[4]

Diagram 1: Synthesis of this compound from (S)-(+)-Epichlorohydrin

G start (S)-(+)-Epichlorohydrin product This compound start->product Hydrolysis reagent H₂O, H⁺ (cat.)

Caption: Reaction scheme for the synthesis of this compound.

Enzymatic Kinetic Resolution

This method utilizes enzymes to selectively acylate one enantiomer from a racemic mixture of 3-chloro-1,2-propanediol (B139630), allowing for the separation of the desired (S)-enantiomer.

Experimental Protocol:

  • Enzyme Preparation: Immobilized lipase (B570770) (e.g., from Candida antarctica) is suspended in a suitable organic solvent (e.g., toluene).

  • Reaction Mixture: A racemic mixture of 3-chloro-1,2-propanediol and an acyl donor (e.g., vinyl acetate) are added to the enzyme suspension.

  • Resolution: The reaction is stirred at a controlled temperature (e.g., 30-40 °C). The enzyme selectively catalyzes the acylation of the (R)-enantiomer.

  • Monitoring: The progress of the reaction is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining (S)-alcohol.

  • Work-up and Separation: Once the desired ee is achieved, the enzyme is filtered off. The acylated (R)-enantiomer and the unreacted this compound are then separated by column chromatography or distillation.

Diagram 2: Workflow for Enzymatic Kinetic Resolution

G start Racemic 3-Chloro-1,2-propanediol reaction Selective Acylation of (R)-enantiomer start->reaction enzyme Immobilized Lipase + Acyl Donor enzyme->reaction separation Separation (Chromatography/Distillation) reaction->separation product_S This compound separation->product_S product_R Acylated (R)-enantiomer separation->product_R

Caption: General workflow for the enzymatic kinetic resolution of 3-chloro-1,2-propanediol.

Applications in Drug Synthesis

This compound is a key intermediate in the synthesis of several important pharmaceuticals.

Synthesis of Linezolid

Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria.[8] The synthesis of Linezolid can be achieved through a multi-step process starting from this compound.

Experimental Protocol Outline:

  • Activation: The hydroxyl groups of this compound are often protected or activated. For instance, it can be converted to (S)-N-[2-acetoxy-3-chloropropyl]acetamide.[9]

  • Coupling: The activated intermediate is then coupled with N-carbobenzoxy-3-fluoro-4-morpholinylaniline in the presence of a strong base like lithium tert-butoxide.[9][10]

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the oxazolidinone ring.

  • Deprotection and Final Modification: Removal of protecting groups and subsequent modifications lead to the final Linezolid molecule.

Diagram 3: Simplified Synthesis Pathway to Linezolid

G start This compound intermediate1 Activated Intermediate start->intermediate1 Activation intermediate2 Coupled Intermediate intermediate1->intermediate2 Coupling reagent N-carbobenzoxy-3-fluoro-4-morpholinylaniline product Linezolid intermediate2->product Cyclization & Deprotection

Caption: Simplified synthetic route to Linezolid.

Linezolid's Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit. This action prevents the formation of a functional 70S initiation complex, a crucial first step in translation.[8][][12][13][14]

Diagram 4: Linezolid's Signaling Pathway

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit initiation_complex 70S Initiation Complex 50S_subunit->initiation_complex 30S_subunit 30S Subunit 30S_subunit->initiation_complex mRNA mRNA mRNA->initiation_complex tRNA fMet-tRNA tRNA->initiation_complex protein_synthesis Protein Synthesis initiation_complex->protein_synthesis linezolid Linezolid linezolid->50S_subunit binds to 23S rRNA

Caption: Linezolid inhibits bacterial protein synthesis at the initiation stage.

Synthesis of Rivaroxaban

Rivaroxaban is a direct factor Xa inhibitor, an anticoagulant used to prevent and treat blood clots.[15][16] The synthesis of Rivaroxaban also utilizes a chiral intermediate derived from this compound.

Experimental Protocol Outline:

  • Intermediate Synthesis: this compound is converted to a key intermediate, such as (S)-1-amino-3-chloropropan-2-ol.[17]

  • Amide Formation: This intermediate is then reacted with 5-chlorothiophene-2-carbonyl chloride to form an amide.

  • Coupling and Cyclization: The resulting amide is coupled with 4-(4-aminophenyl)morpholin-3-one, followed by cyclization to form the oxazolidinone ring, yielding Rivaroxaban.[17][18]

Diagram 5: Simplified Synthesis Pathway to Rivaroxaban

G start This compound intermediate1 Chiral Amine Intermediate start->intermediate1 intermediate2 Amide Intermediate intermediate1->intermediate2 Amidation reagent1 5-Chlorothiophene-2-carbonyl chloride product Rivaroxaban intermediate2->product Coupling & Cyclization reagent2 4-(4-Aminophenyl)morpholin-3-one

Caption: Simplified synthetic route to Rivaroxaban.

Rivaroxaban's Mechanism of Action: Rivaroxaban directly and selectively inhibits Factor Xa, a critical enzyme in the coagulation cascade. By blocking Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin (B1330869) clots.[15][16][19][20][21]

Diagram 6: Rivaroxaban's Signaling Pathway

G prothrombin Prothrombin (Factor II) thrombin Thrombin (Factor IIa) prothrombin->thrombin fibrin Fibrin Clot thrombin->fibrin converts factorXa Factor Xa factorXa->thrombin converts fibrinogen Fibrinogen fibrinogen->fibrin rivaroxaban Rivaroxaban rivaroxaban->factorXa inhibits

Caption: Rivaroxaban inhibits the coagulation cascade by directly targeting Factor Xa.

Conclusion

This compound is a cornerstone chiral building block in the pharmaceutical industry. Its well-defined stereochemistry and versatile reactivity enable the efficient and stereoselective synthesis of complex and life-saving drugs. The methodologies for its synthesis, ranging from chemical hydrolysis to enzymatic resolution, offer flexibility for various production scales. As drug development continues to advance, the demand for high-purity chiral intermediates like this compound is expected to grow, further solidifying its importance in the creation of next-generation therapeutics.

References

Stereospecific Synthesis of (S)-3-chloro-1,2-propanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-chloro-1,2-propanediol ((S)-3-CPD) is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including antibiotics like Linezolid and anticoagulants such as Rivaroxaban.[1] The stereochemistry of this intermediate is paramount, as the biological activity of the final drug product often resides in a single enantiomer. This technical guide provides a comprehensive overview of the primary stereospecific methods for the synthesis of the S-enantiomer of 3-chloro-1,2-propanediol (B139630), complete with comparative data, detailed experimental protocols, and workflow visualizations.

Overview of Synthetic Strategies

The stereospecific synthesis of (S)-3-chloro-1,2-propanediol can be broadly categorized into three main approaches:

  • Chiral Pool Synthesis: This method utilizes naturally occurring chiral molecules, such as carbohydrates, as starting materials. The inherent stereochemistry of the starting material is transferred through a series of chemical transformations to the final product.

  • Kinetic Resolution: This strategy involves the separation of a racemic mixture of 3-chloro-1,2-propanediol. Typically, an enzyme or a chiral catalyst is used to selectively react with one enantiomer, allowing the other to be isolated in high enantiomeric purity.

  • Asymmetric Synthesis: This approach creates the desired stereocenter from a prochiral starting material using a chiral catalyst or reagent. A key example is the asymmetric epoxidation of an achiral olefin, followed by ring-opening.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for (S)-3-chloro-1,2-propanediol depends on various factors, including scalability, cost of starting materials and catalysts, and desired enantiomeric purity. The following table summarizes quantitative data for the different approaches.

Synthetic RouteStarting MaterialKey Reagents/CatalystYield (%)Enantiomeric Excess (e.e.) (%)Key AdvantagesKey DisadvantagesReference
Chiral Pool Synthesis Methyl 6-chloro-6-deoxy-α-D-glucopyranosideSodium periodate (B1199274), Sodium borohydride (B1222165)52Not Reported (Stereospecific)Stereospecific, utilizes readily available chiral starting materials.Multi-step process, may generate significant by-products.[2]
Microbial Kinetic Resolution Racemic 3-chloro-1,2-propanediolSaccharomyces cerevisiae or other microorganisms~40-50 (theoretical max. 50)>95 (example)High enantioselectivity, environmentally benign conditions.Limited to 50% theoretical yield, requires separation of unreacted enantiomer.[3]
Enzymatic Kinetic Resolution Racemic 1-aryl-3-chloropropan-1-ols (analogous)Pseudomonas fluorescens lipase34-4299High enantioselectivity, mild reaction conditions.Limited to 50% theoretical yield, requires separation of product from unreacted starting material.[4]
Asymmetric Synthesis Allyl alcoholTi(OiPr)4, D-(-)-Diethyl tartrate, t-BuOOHHigh (inferred)>98 (inferred)Potentially high yield and enantioselectivity, direct route to the chiral epoxide.Requires careful control of reaction conditions, catalyst can be expensive.[5]

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes to (S)-3-chloro-1,2-propanediol.

Chiral Pool Synthesis from a Chlorodeoxy-D-Saccharide

This method describes a stereospecific, three-step synthesis starting from a protected sugar derivative.

Step 1: Glycol Cleavage

  • To an ice-cold solution of methyl 6-chloro-6-deoxy-α-D-glucopyranoside (23.5 g) in water (250 ml), add a solution of sodium periodate (47.4 g) in water (250 ml).

  • Stir the resulting solution at room temperature for 2 hours.

  • Evaporate the solvent at 40°C under vacuum to yield a semi-solid mass.

  • Extract the mass with ethanol (B145695) (3 x 200 ml) and evaporate the combined extracts to give a syrup (26 g).

Step 2: Reduction of the Aldehyde

  • Add a solution of the syrup from Step 1 in aqueous ethanol (200 ml) slowly with stirring to a solution of sodium borohydride (10.4 g) in water (800 ml).

  • Stir the reaction mixture at room temperature for 20 hours.

  • Add a few drops of acetic acid to quench the reaction.

  • Concentrate the mixture in vacuo at 40°C to a semi-solid mass.

Step 3: Acid Hydrolysis and Purification

  • Dissolve the semi-solid mass in a solution of ethyl acetate (B1210297) and ethanol (9:1) and apply it to a silica (B1680970) gel column.

  • Elute the column and monitor the fractions by gas-liquid chromatography (GLC).

  • Combine the fractions containing the product and evaporate the solvent to yield (S)-3-chloro-1,2-propanediol (yield: 52%).[2]

Microbial Kinetic Resolution of Racemic 3-chloro-1,2-propanediol

This protocol provides a general method for the kinetic resolution of racemic 3-chloro-1,2-propanediol using a microorganism that selectively metabolizes the (R)-enantiomer.

  • Cultivate a selected microorganism (e.g., from the genera Saccharomyces, Candida, Pichia) in a suitable culture medium.

  • Collect the cells by centrifugation and wash them with water.

  • Prepare a suspension of the cells in a 0.3 M phosphate (B84403) buffer (pH 7.0).

  • Add racemic 3-chloro-1,2-propanediol to the cell suspension to a final concentration of 0.1-10% (w/v).

  • Incubate the reaction mixture at 30°C for 72 hours with shaking.

  • Remove the cells from the reaction solution by centrifugation.

  • Concentrate the supernatant to approximately one-tenth of the original volume.

  • Extract the concentrated supernatant three times with ethyl acetate.

  • Dehydrate the combined organic extracts with anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to yield a syrup of optically active (S)-3-chloro-1,2-propanediol.[3]

  • Further purification can be achieved by distillation.

Asymmetric Synthesis via Epoxidation of Allyl Chloride

This method involves the asymmetric epoxidation of allyl chloride to form (S)-epichlorohydrin, followed by hydrolysis to yield (S)-3-chloro-1,2-propanediol.

Step 1: Synthesis of (S)-epichlorohydrin

  • Under a nitrogen atmosphere, add chloroform (B151607) to a reaction vessel.

  • At a temperature between -10°C and 0°C, sequentially add titanium tetraisopropoxide and D-(-)-diethyl tartrate.

  • After thorough stirring, add allyl chloride dropwise.

  • Once the addition is complete and the mixture is well-mixed, add tert-butyl hydroperoxide.

  • Stir the resulting solution for 12 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, obtain (S)-epichlorohydrin by distillation under reduced pressure.

Step 2: Hydrolysis of (S)-epichlorohydrin

  • Under a nitrogen atmosphere, dissolve the (S)-epichlorohydrin from Step 1 in distilled water.

  • After complete dissolution, add an aqueous solution of a phase transfer catalyst dropwise.

  • Heat the mixture to 90°C with stirring and react for 24 hours, monitoring the reaction by TLC or HPLC.

  • After the reaction is complete, add a lye solution to the mixed solution to adjust the pH to 7.

  • Separate the water and the product, (S)-3-chloro-1,2-propanediol, by fractional distillation under reduced pressure.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and workflows.

Chiral_Pool_Synthesis Start Methyl 6-chloro-6-deoxy-α-D-glucopyranoside Step1 Glycol Cleavage (NaIO4) Start->Step1 Intermediate1 Aldehyde Intermediate Step1->Intermediate1 Step2 Reduction (NaBH4) Intermediate1->Step2 Intermediate2 Alcohol Intermediate Step2->Intermediate2 Step3 Acid Hydrolysis Intermediate2->Step3 Product (S)-3-chloro-1,2-propanediol Step3->Product

Caption: Chiral pool synthesis of (S)-3-chloro-1,2-propanediol.

Microbial_Kinetic_Resolution Racemate Racemic (R,S)-3-chloro-1,2-propanediol Incubation Incubation with Microorganism (e.g., Saccharomyces cerevisiae) Racemate->Incubation Metabolism (R)-enantiomer is metabolized Incubation->Metabolism Separation Separation of Cells and Supernatant Incubation->Separation S_Enantiomer Enriched (S)-3-chloro-1,2-propanediol Separation->S_Enantiomer

Caption: Workflow for microbial kinetic resolution.

Asymmetric_Synthesis Start Allyl Chloride Step1 Asymmetric Epoxidation (Ti(OiPr)4, D-(-)-DET, t-BuOOH) Start->Step1 Intermediate (S)-Epichlorohydrin Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Product (S)-3-chloro-1,2-propanediol Step2->Product

Caption: Asymmetric synthesis of (S)-3-chloro-1,2-propanediol.

References

(S)-(+)-3-Chloro-1,2-propanediol: A Comprehensive Technical Guide on its Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-3-Chloro-1,2-propanediol, a chiral molecule of significant interest, has a history intertwined with food chemistry, toxicology, and pharmaceutical synthesis. Initially identified as a food contaminant known as 3-MCPD, the distinct biological activities of its enantiomers spurred the development of stereoselective synthetic and resolution methods. This technical guide provides an in-depth overview of the discovery, history, and key experimental protocols related to this compound. It includes a compilation of its physicochemical and toxicological properties, detailed synthetic and resolution methodologies, and a visualization of its metabolic pathway. This document serves as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Introduction

3-Chloro-1,2-propanediol (B139630) (3-MCPD) is a chemical compound that first gained significant attention as a food contaminant, identified in acid-hydrolyzed vegetable proteins and soy sauce.[1][2] It is formed during the heat processing of fat-containing foods in the presence of chloride ions.[1] Subsequent research revealed that 3-MCPD exists as a racemic mixture of two enantiomers: (S)-(-)-3-Chloro-1,2-propanediol and (R)-(+)-3-Chloro-1,2-propanediol. It was discovered that the biological activities of these enantiomers are markedly different. The (S)-enantiomer, this compound, is known for its male antifertility effects, while the (R)-enantiomer exhibits nephrotoxicity.[3][4] This stereospecificity in biological action has driven the demand for enantiomerically pure this compound, primarily as a chiral building block in the synthesis of various pharmaceuticals.

Physicochemical and Toxicological Properties

A summary of the key quantitative data for this compound is presented in Table 1. The toxicological data for the racemic mixture of 3-MCPD is provided in Table 2 for context.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₇ClO₂
Molecular Weight 110.54 g/mol
Appearance Colorless to pale yellow viscous liquid
Boiling Point 213 °C (lit.)
Density 1.322 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.480 (lit.)
Flash Point 113 °C (closed cup)
Optical Purity ee: 97% (GLC)

Table 2: Acute Toxicological Data for Racemic 3-Chloro-1,2-propanediol

TestSpeciesRouteValueReference
LD50RatOral150 mg/kg bw[3][5]
LD50RatDermal1000 mg/kg[6]
LC50RatInhalation0.4 mg/L (4 hours)[6]

Experimental Protocols

Synthesis of Racemic 3-Chloro-1,2-propanediol from Epichlorohydrin (B41342)

A common and scalable method for the preparation of racemic 3-chloro-1,2-propanediol is through the hydrolysis of epichlorohydrin.[7]

Materials:

  • Epichlorohydrin (99%)

  • Deionized water

  • 1 L three-necked flask

  • Magnetic stirrer

  • Reflux condenser

  • Thermometer

  • Oil bath

Procedure:

  • A mixture of epichlorohydrin (473.2 g, 5.11 mol) and water (110.5 g, 6.13 mol) is placed in a 1 L three-necked flask equipped with a magnetic stir bar, reflux condenser, and a thermometer.[7]

  • The flask is immersed in an oil bath and the mixture is stirred at 100°C for 20 hours.[7]

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane-ethyl acetate (B1210297) (1:1) solvent system.[7]

  • Upon completion, the reaction mixture is cooled to room temperature to yield 3-chloro-1,2-propanediol as a colorless oil (approximately 557.0 g, 99% yield).[7]

Stereospecific Synthesis of this compound from a D-Saccharide

A stereospecific route to synthesize the S-enantiomer involves the chemical manipulation of a chlorodeoxy-D-saccharide.[8]

Materials:

  • A suitable chlorodeoxy-D-saccharide (e.g., derived from D-mannitol)

  • Periodate (B1199274) salt (e.g., sodium periodate) for glycol cleavage

  • Reducing agent (e.g., sodium borohydride)

  • Mild acid for hydrolysis

  • Appropriate solvents for reaction and purification (e.g., water, ethanol, ethyl acetate)

  • Silica (B1680970) gel for chromatography

Procedure:

  • Glycol Cleavage: The chlorodeoxy-D-saccharide is treated with a periodate reagent to cleave the glycol group, resulting in the formation of two aldehyde groups.[8]

  • Reduction: The resulting aldehyde derivatives are then reduced under mild, non-acidic conditions using a reducing agent like sodium borohydride (B1222165) to form the corresponding alcohol.[8]

  • Hydrolysis: The alcohol intermediate is subjected to mild acid hydrolysis to yield (S)-3-chloro-1,2-propanediol, along with other by-products that can be removed through chromatographic purification.[8]

  • Purification: The final product is purified by silica gel chromatography and distillation to obtain the pure S-enantiomer.[8]

Chiral Resolution of Racemic 3-Chloro-1,2-propanediol via Microbial Metabolism

Microorganisms can be employed for the enantioselective metabolism of one of the enantiomers from a racemic mixture, allowing for the isolation of the other.[9]

Materials:

  • Racemic (R,S)-3-chloro-1,2-propanediol

  • A microorganism capable of selectively metabolizing one enantiomer (e.g., Pichia farinosa, Trichosporon fermentans for (S)-form metabolism)[9]

  • Culture medium suitable for the selected microorganism

  • Phosphate (B84403) buffer (e.g., 0.3 M, pH 7.0)

  • Centrifuge

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (B86663) for drying

Procedure:

  • Cultivation: The selected microorganism is cultured in a suitable medium until a sufficient cell density is reached.

  • Cell Harvesting: The cells are collected by centrifugation and washed with water.[9]

  • Biotransformation: The washed cells are suspended in a phosphate buffer. Racemic (R,S)-3-chloro-1,2-propanediol is added to the cell suspension, and the reaction is carried out at a controlled temperature (e.g., 30°C) with shaking for a specified duration (e.g., 72 hours).[9]

  • Work-up: After the reaction, the cells are removed by centrifugation. The supernatant is concentrated under reduced pressure.[9]

  • Extraction and Purification: The concentrated supernatant is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the optically active 3-chloro-1,2-propanediol.[9] Further purification can be achieved by distillation.

Metabolic Pathway and Mechanism of Action

The metabolism of 3-Chloro-1,2-propanediol in mammals primarily proceeds through two main pathways: detoxification via glutathione (B108866) conjugation and oxidation. The antifertility effect of the (S)-enantiomer is attributed to the inhibition of key enzymes in spermatozoan glycolysis.

metabolic_pathway MCPD (S)-3-Chloro-1,2-propanediol GSH_conj Glutathione Conjugation MCPD->GSH_conj Detoxification Oxidation Oxidation MCPD->Oxidation Detox Detoxification Products (S-(2,3-dihydroxypropyl)cysteine, N-acetyl-S-(2,3-dihydroxypropyl)cysteine) GSH_conj->Detox Metabolites Metabolites (β-chlorolactaldehyde, β-chlorolactic acid, Oxalic acid) Oxidation->Metabolites Inhibition Inhibition of Glycolysis Metabolites->Inhibition Enzymes Glyceraldehyde 3-phosphate dehydrogenase & Triosephosphate isomerase Inhibition->Enzymes Effect Reduced Sperm Motility (Antifertility Effect) Enzymes->Effect

Caption: Metabolic Pathway of (S)-3-Chloro-1,2-propanediol.

The diagram above illustrates the primary metabolic routes of (S)-3-Chloro-1,2-propanediol. One pathway involves detoxification through conjugation with glutathione, leading to the formation of mercapturic acid derivatives.[5] The other major pathway is the oxidation of the molecule to β-chlorolactic acid and subsequently to oxalic acid.[5] The antifertility action of the (S)-enantiomer is linked to the inhibition of crucial glycolytic enzymes in spermatozoa, namely glyceraldehyde 3-phosphate dehydrogenase and triosephosphate isomerase, which leads to reduced sperm motility.[5]

Conclusion

This compound has evolved from being known primarily as a food contaminant to a valuable chiral intermediate in the pharmaceutical industry. The distinct toxicological profiles of its enantiomers have necessitated the development of precise stereoselective synthetic methods and efficient resolution techniques. This guide has provided a detailed overview of the historical context, key physicochemical and toxicological data, and robust experimental protocols for the synthesis and resolution of this important molecule. The elucidation of its metabolic pathway provides a foundation for understanding its biological effects and for the development of new applications. This comprehensive resource is intended to support the ongoing research and development efforts of scientists and professionals in related fields.

References

Spectroscopic Characterization of (S)-(+)-3-Chloro-1,2-propanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-(+)-3-Chloro-1,2-propanediol, a key chiral building block in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and drug development professionals requiring detailed structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.[1] For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.[2] The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the five non-exchangeable protons and the two hydroxyl protons.

Table 1: ¹H NMR Data for 3-Chloro-1,2-propanediol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.12d1HCHOH
4.73t1HCH₂OH
3.67-3.62m2HCH₂ Cl
3.53-3.50m1HCH OH
3.39-3.35m2HCH₂ OH

Note: Data obtained in DMSO-d6. Chemical shifts and coupling constants can vary slightly depending on the solvent and instrument frequency. The hydroxyl proton signals are exchangeable with D₂O.[3]

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.[2] The ¹³C NMR spectrum of 3-Chloro-1,2-propanediol shows three distinct signals, corresponding to the three carbon atoms in the molecule.

Table 2: ¹³C NMR Data for 3-Chloro-1,2-propanediol

Chemical Shift (δ) ppmAssignment
71.2C HOH
68.9C H₂OH
46.0C H₂Cl

Note: The specific enantiomer ((S)-(+)) is not always specified in publicly available ¹³C NMR data; however, the chemical shifts for the racemate are expected to be identical.[4][5]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[6] The IR spectrum of this compound displays characteristic absorption bands for the hydroxyl (O-H) and carbon-chlorine (C-Cl) functional groups.

Table 3: IR Spectroscopic Data for 3-Chloro-1,2-propanediol

Wavenumber (cm⁻¹)IntensityAssignment
3290.56BroadO-H stretch (alcohol)
1087.85 and 1045.42StrongC-O stretch (alcohol)
~750VariableC-Cl stretch

Note: The broadness of the O-H stretching band is due to hydrogen bonding.[3] The C-Cl stretching frequency can vary and is often found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions.[7] It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[8]

Table 4: Mass Spectrometry Data for 3-Chloro-1,2-propanediol

m/zRelative Intensity (%)Assignment
110/112Varies[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
79/81Varies[M - CH₂OH]⁺
61Varies[CH(OH)CH₂OH]⁺
49Varies[CH₂Cl]⁺

Note: The presence of chlorine is indicated by the characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio. The fragmentation pattern can be used to confirm the structure of the molecule.[9][10]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[11] Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.[12]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For ¹H NMR, a typical experiment involves a 90° pulse, a short acquisition time, and a relaxation delay. For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol
  • Sample Preparation (Neat Liquid): Place one to two drops of neat this compound between two salt plates (e.g., NaCl or KBr).[13] Gently press the plates together to form a thin liquid film.

  • Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates to subtract from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group correlation tables.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.[14]

  • Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph.[15] For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam.[8]

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. The isotopic distribution for chlorine should be examined to confirm its presence.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample (S)-(+)-3-Chloro- 1,2-propanediol NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Patterns Carbon Skeleton NMR->NMR_Data IR_Data Functional Groups (O-H, C-Cl) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern Isotopic Distribution MS->MS_Data Structure Verified Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis and structural elucidation.

References

Physical properties of (S)-(+)-3-Chloro-1,2-propanediol (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of (S)-(+)-3-Chloro-1,2-propanediol, a chiral intermediate crucial in the synthesis of various pharmaceutical compounds. The document outlines its melting and boiling points, details the standard experimental methodologies for their determination, and presents a typical analytical workflow for its detection and quantification.

Core Physical Properties

This compound, also known as (S)-α-Glycerol chlorohydrin, is a colorless to pale yellow viscous liquid at room temperature. Its physical characteristics are critical for handling, reaction setup, and purification processes in a laboratory or industrial setting.

Quantitative Data Summary

The melting and boiling points of this compound are summarized in the table below. It is important to note that the boiling point is highly dependent on pressure.

Physical PropertyValueConditions
Melting Point Not ApplicableSubstance is a liquid at room temperature.
Freezing Point -40 °C[1]Atmospheric Pressure
Boiling Point 213 °C[1][2][3][4][5][6][7][8]Atmospheric Pressure (760 mmHg)
80 °C0.5 mmHg

Note: The enantiomer, (R)-3-Chloro-1,2-propanediol, shares the same boiling point and a melting point of 1 °C. Small variations in reported values can be attributed to differences in experimental purity and conditions.

Experimental Protocols for Physical Property Determination

While specific experimental reports for the determination of these properties for this compound are not detailed in common literature, the following standard methodologies are employed for such compounds.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a viscous liquid like this compound, distillation or the Thiele tube method are common.

Methodology: Distillation under Reduced Pressure

  • Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a condenser, a receiving flask, and a thermometer placed so that the bulb is just below the side arm leading to the condenser. The system is connected to a vacuum pump with a manometer to monitor the pressure.

  • Sample Preparation: A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Procedure: The system is evacuated to the desired pressure (e.g., 0.5 mmHg). The flask is then heated gently. The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed in the condenser. This temperature is the boiling point at the recorded pressure.

Melting/Freezing Point Determination

Since the compound is a liquid at room temperature, its freezing point is determined. This involves cooling the liquid until it solidifies.

Methodology: Capillary Method

  • Apparatus Setup: A melting point apparatus, which consists of a heated metal block or an oil bath with a temperature controller and a viewing lens, is used.[3][5][9][10] A thermometer or a digital temperature probe is integrated into the apparatus.[3][9][10]

  • Sample Preparation: A small amount of the substance is introduced into a glass capillary tube.[9][10] For a freezing point determination, a specialized setup allowing for controlled cooling is required.

  • Procedure:

    • A preliminary rapid determination can be performed to find an approximate melting range.[9]

    • For an accurate measurement, the sample is cooled at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected freezing point.[10]

    • The temperature at which the first crystals appear and the temperature at which the entire sample solidifies are recorded as the freezing point range. For pure substances, this range is typically narrow.[10]

Analytical Workflow and Visualization

This compound is a known food contaminant, often referred to as 3-MCPD. Its detection in complex matrices like food products requires a robust analytical workflow, typically involving gas chromatography-mass spectrometry (GC-MS).

Experimental Workflow: GC-MS Analysis of 3-MCPD in Food Samples

The following diagram illustrates the key steps in the indirect GC-MS method for quantifying 3-MCPD. This process involves extraction, hydrolysis of any esterified forms, derivatization to increase volatility, and finally, instrumental analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Sample (e.g., Edible Oil, Soy Sauce) ISTD Add Internal Standard (e.g., 3-MCPD-d5) Sample->ISTD Spiking Hydrolysis Alkaline Hydrolysis (Cleavage of Esters) ISTD->Hydrolysis Extraction Liquid-Liquid Extraction (Salting out with NaCl) Hydrolysis->Extraction Deriv Add Derivatizing Agent (e.g., Phenylboronic Acid - PBA) Extraction->Deriv Reaction Incubation (Formation of volatile derivative) Deriv->Reaction GC Gas Chromatography (GC) (Separation) Reaction->GC Injection MS Mass Spectrometry (MS) (Detection & Quantification) GC->MS Quant Quantification (vs. Internal Standard) MS->Quant

Caption: Workflow for the analysis of 3-MCPD in food matrices by GC-MS.

This workflow ensures the accurate and sensitive quantification of total 3-MCPD content.[2][11][12] The derivatization step, commonly with phenylboronic acid (PBA), is crucial as it makes the polar diol amenable to gas chromatography.[2][11] The use of a deuterated internal standard (3-MCPD-d5) corrects for any analyte loss during sample preparation, enhancing the method's precision and accuracy.[12]

References

Methodological & Application

Application Note: Synthesis of (S)-(+)-3-Chloro-1,2-propanediol from Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: (S)-(+)-3-Chloro-1,2-propanediol (S-3-CPD) is a critical chiral building block in the pharmaceutical and agrochemical industries.[1] Its specific stereochemical configuration is essential for synthesizing enantiomerically pure Active Pharmaceutical Ingredients (APIs), which maximizes therapeutic efficacy and minimizes potential side effects.[1] This document provides detailed protocols for the synthesis of S-3-CPD via the hydrolysis of (S)-epichlorohydrin, a common and effective method. An alternative eco-friendly method using ultrasonic irradiation is also discussed. This guide is intended for researchers and professionals in organic synthesis and drug development.

Reaction Principle

The primary method for synthesizing this compound involves the acid-catalyzed ring-opening of the epoxide ring of (S)-epichlorohydrin by water. The reaction proceeds via a nucleophilic attack of a water molecule on one of the epoxide carbons, leading to the formation of the diol. The use of a chiral starting material, (S)-epichlorohydrin, ensures the desired stereochemistry in the final product.

Reaction Scheme:

(S)-Epichlorohydrin + H₂O ---(Catalyst)--> this compound

Experimental Protocols

Two primary methods are detailed below. Protocol 1 describes a standard acid-catalyzed synthesis, which offers high yield and enantiomeric purity. Protocol 2 outlines an eco-friendly, ultrasound-assisted method.

Protocol 1: Acid-Catalyzed Hydrolysis of (S)-Epichlorohydrin

This protocol is adapted from established methods for the synthesis of chiral 3-chloro-1,2-propanediol (B139630) from its corresponding epichlorohydrin (B41342) enantiomer.[2]

Materials:

  • (S)-Epichlorohydrin (e.g., chemical purity: ≥99.5%, chiral purity: ≥99.5% e.e.)

  • Deionized water

  • (S)-(+)-2-Chloropropionic acid (or another suitable acid catalyst like sulfuric acid)[2][3]

  • 0.1 N Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous sodium sulfate

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • pH meter or pH strips

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a 500 mL reaction flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 92.5 g (1 mol) of (S)-epichlorohydrin, 36 g (2 mol) of deionized water, and 1 g of (S)-(+)-2-chloropropionic acid as the catalyst.[2]

  • Heating and Reaction: Stir the mixture and heat to 80-90 °C. Maintain this temperature for approximately 15 hours.[2]

  • Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) to confirm the complete consumption of the starting material, (S)-epichlorohydrin.[2]

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution by adding 0.1 N sodium hydroxide solution dropwise until the pH reaches 6-7.[2]

  • Water Removal: Remove the excess water from the mixture using a rotary evaporator under reduced pressure (15-20 mmHg).[2]

  • Purification: Purify the resulting crude product by high-vacuum distillation (5-10 mmHg) to obtain pure this compound.[2]

Protocol 2: Green Synthesis via Ultrasound-Assisted Hydrolysis

This method provides a rapid, solvent-free, and eco-friendly alternative for the hydrolysis of epichlorohydrin.[4][5] Note that starting with racemic epichlorohydrin will result in a racemic product. To achieve an enantiomerically pure product with this method, (S)-epichlorohydrin must be used as the starting material.

Materials:

  • (S)-Epichlorohydrin

  • Deionized water

Equipment:

  • Ultrasonic bath or probe sonicator (e.g., 90 W)

  • Reaction vessel (e.g., Erlenmeyer flask)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine (S)-epichlorohydrin and 2.2 molar equivalents of deionized water.[5][6]

  • Sonication: Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture. Irradiate the mixture with ultrasound at 90 W for 1 hour.[5][6]

  • Work-up: The reaction typically proceeds to a high yield (around 82%) without the need for further purification, as no catalyst or solvent is used.[4][5] If necessary, any unreacted starting material and water can be removed under reduced pressure.

Data Presentation

The following table summarizes the quantitative data from the described synthesis methods.

ParameterProtocol 1: Acid-CatalyzedProtocol 2: Ultrasound-Assisted
Starting Material (S)-Epichlorohydrin(S)-Epichlorohydrin
Catalyst (S)-(+)-2-Chloropropionic acidNone
Solvent Water (in excess)None (Water as reagent)
Temperature 80-90 °C[2]Ambient (generated by sonication)
Reaction Time ~15 hours[2]1 hour[5][6]
Yield ~95.6%[2]~82%[5][6]
Chemical Purity >99%[2]High, requires minimal purification
Chiral Purity (e.e.) >99%[2]Dependent on starting material purity

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the acid-catalyzed synthesis of this compound.

G cluster_start 1. Starting Materials cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_end 4. Final Product start_epi (S)-Epichlorohydrin reaction Mixing & Heating (80-90°C, 15h) start_epi->reaction start_water Deionized Water start_water->reaction start_cat Acid Catalyst start_cat->reaction neutralize Cooling & Neutralization (pH 6-7 with NaOH) reaction->neutralize Reaction Completion (GC) evaporation Water Removal (Rotary Evaporation) neutralize->evaporation distillation High-Vacuum Distillation evaporation->distillation end_product This compound distillation->end_product Purified Product

Caption: Workflow for Acid-Catalyzed Synthesis of S-3-CPD.

Safety and Handling

  • Epichlorohydrin: Is a toxic, flammable, and carcinogenic compound. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • 3-Chloro-1,2-propanediol: Classified for carcinogenicity and reproductive toxicity.[7] It is toxic if swallowed and can cause skin and eye irritation.[7] Exposure should be minimized.

  • Acids and Bases: Handle with care, as they are corrosive.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[7]

Applications in Drug Development

This compound is a versatile intermediate for the synthesis of numerous pharmaceuticals. Its defined stereocenter is crucial for producing single-enantiomer drugs, which is a common requirement for modern therapeutics to ensure target specificity and reduce off-target side effects. It is a key starting material for APIs such as Linezolid (via (R)-Glycidyl butyrate) and Rivaroxaban.[8]

References

Enantioselective Synthesis of (S)-(+)-3-Chloro-1,2-propanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-(+)-3-Chloro-1,2-propanediol, a critical chiral building block in the pharmaceutical industry. This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antibiotic Linezolid and the anticoagulant Rivaroxaban.[1] The methodologies outlined below focus on achieving high enantiomeric purity, a crucial factor for the efficacy and safety of chiral drugs.

Introduction

This compound, also known as (S)-α-chlorohydrin, is a versatile chiral intermediate. Its stereochemistry is paramount for its application in the synthesis of complex molecules.[2] Several strategies have been developed for its enantioselective preparation, including hydrolytic kinetic resolution of racemic epichlorohydrin (B41342), biocatalytic approaches, and synthesis from chiral pool precursors. This document will focus on the widely applicable and scalable method of hydrolytic kinetic resolution using a chiral Salen-Co(III) catalyst, commonly known as the Jacobsen catalyst.

Data Summary

The following table summarizes typical quantitative data obtained from the enantioselective synthesis of this compound via hydrolytic kinetic resolution of racemic epichlorohydrin.

ParameterValueMethod of DeterminationReference
(S)-Epichlorohydrin
Enantiomeric Excess (e.e.)>98%Chiral GC/HPLC[3]
Yield~45-50% (theoretical max. 50%)Gravimetric/Chromatographic[4]
(R)-3-Chloro-1,2-propanediol
Enantiomeric Excess (e.e.)>98%Chiral GC/HPLC[3]
Yield~45-50%Gravimetric/Chromatographic[3]
(S)-3-Chloro-1,2-propanediol
Enantiomeric Excess (e.e.)>99%Chiral GC/HPLC[5]
Overall Yield (from (S)-epichlorohydrin)>95%Gravimetric/Chromatographic[5]
Specific Rotation [α]D+7.5° (c=2, ethanol)Polarimetry[6]

Experimental Protocols

I. Hydrolytic Kinetic Resolution (HKR) of Racemic Epichlorohydrin

This protocol describes the kinetic resolution of racemic epichlorohydrin using a chiral (R,R)-Salen-Co(III) catalyst to produce (S)-epichlorohydrin and (R)-3-chloro-1,2-propanediol.

Materials:

  • Racemic epichlorohydrin

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's catalyst)

  • Acetic acid

  • Water, deionized

  • Toluene

  • Dichloromethane (B109758) (DCM)

  • Silica (B1680970) gel for column chromatography

  • Anhydrous sodium sulfate

Procedure:

  • Catalyst Activation: In a round-bottom flask, dissolve the (R,R)-Salen-Co(II) catalyst (0.5-1.0 mol%) in toluene. Stir the solution under a stream of air for 10-15 minutes to oxidize Co(II) to Co(III). Add glacial acetic acid (1 equivalent relative to the catalyst) and stir for another 30 minutes. The color of the solution should change from orange-red to a deep brown-red, indicating the formation of the active Co(III) species.

  • Reaction Setup: To the activated catalyst solution, add racemic epichlorohydrin (1 equivalent). Cool the mixture to 0-4°C in an ice bath.

  • Hydrolysis: Slowly add deionized water (0.5-0.55 equivalents) to the reaction mixture over a period of 1-2 hours while maintaining the temperature at 0-4°C. Vigorous stirring is essential.

  • Reaction Monitoring: Monitor the progress of the reaction by chiral Gas Chromatography (GC) to determine the enantiomeric excess of the remaining epichlorohydrin and the formed diol. The reaction is typically complete when approximately 50% of the starting epichlorohydrin has been consumed.

  • Work-up and Separation: Once the desired conversion is reached, allow the mixture to warm to room temperature. Dilute the reaction mixture with dichloromethane. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Separate the unreacted (S)-epichlorohydrin from the (R)-3-chloro-1,2-propanediol by flash column chromatography on silica gel.

II. Synthesis of this compound from (S)-Epichlorohydrin

This protocol describes the hydrolysis of the enantioenriched (S)-epichlorohydrin obtained from the kinetic resolution step.

Materials:

  • Enantioenriched (S)-epichlorohydrin

  • Deionized water

  • Dilute sulfuric acid (e.g., 0.1 M) or a solid acid catalyst[7]

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Hydrolysis: In a round-bottom flask, suspend the enantioenriched (S)-epichlorohydrin in deionized water. Add a catalytic amount of dilute sulfuric acid or a solid acid catalyst.

  • Heating: Heat the mixture to 80-90°C with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the epoxide by Thin Layer Chromatography (TLC) or GC.

  • Neutralization and Extraction: Cool the reaction mixture to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate until the pH is approximately 7. Extract the aqueous solution multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to obtain the final product with high chemical and enantiomeric purity.

III. Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the chiral epoxide and the final diol product is a critical parameter. Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the preferred methods for accurate determination.[8][9]

General Procedure for Chiral GC Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column).

  • Analysis: Inject a small volume of the sample (e.g., 1 µL) into the GC. The two enantiomers will have different retention times, allowing for their separation and quantification.

  • Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Visualizations

The following diagrams illustrate the key experimental workflow and the underlying chemical transformation.

Enantioselective_Synthesis_Workflow cluster_HKR Hydrolytic Kinetic Resolution cluster_hydrolysis Hydrolysis of (S)-Epichlorohydrin rac_epi Racemic Epichlorohydrin hkr_reaction HKR Reaction rac_epi->hkr_reaction catalyst (R,R)-Jacobsen's Catalyst catalyst->hkr_reaction water H₂O (0.5 eq) water->hkr_reaction separation Chromatographic Separation hkr_reaction->separation s_epi (S)-Epichlorohydrin s_epi_input (S)-Epichlorohydrin s_epi->s_epi_input r_diol (R)-3-Chloro-1,2-propanediol separation->s_epi Unreacted separation->r_diol Product hydrolysis_reaction Acid-catalyzed Hydrolysis s_epi_input->hydrolysis_reaction s_diol This compound hydrolysis_reaction->s_diol

Caption: Experimental workflow for the enantioselective synthesis of this compound.

HKR_Mechanism rac_epi Racemic Epichlorohydrin ((R)- and (S)-enantiomers) transition_state_R [Catalyst...(R)-Epoxide...H₂O] (Lower Energy Transition State) rac_epi->transition_state_R   k_R (fast) transition_state_S [Catalyst...(S)-Epoxide...H₂O] (Higher Energy Transition State) rac_epi->transition_state_S k_S (slow)    catalyst Chiral (R,R)-Salen-Co(III) Catalyst catalyst->transition_state_R catalyst->transition_state_S r_diol (R)-3-Chloro-1,2-propanediol transition_state_R->r_diol s_epi Unreacted (S)-Epichlorohydrin transition_state_S->s_epi

Caption: Simplified logical relationship in the Hydrolytic Kinetic Resolution (HKR) process.

References

Purification of (S)-(+)-3-Chloro-1,2-propanediol by distillation

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of (S)-(+)-3-Chloro-1,2-propanediol by Distillation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound ((S)-3-MCPD) is a critical chiral building block in the synthesis of various pharmaceuticals. Its enantiomeric purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient. Distillation is a common and effective method for the purification of (S)-3-MCPD, removing impurities such as water, residual solvents, and by-products from the synthesis. This document provides a detailed protocol for the purification of this compound by vacuum distillation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-3-MCPD is essential for a successful distillation process. The compound is a colorless to pale-yellow, viscous, and hygroscopic liquid.[1][2] It is denser than water and soluble in it.[1][2]

PropertyValueReferences
Molecular FormulaC₃H₇ClO₂[1]
Molecular Weight110.54 g/mol [1][3]
Boiling Point213 °C at 760 mmHg (decomposes)[1][3]
Density1.322 g/mL at 25 °C[4]
Refractive Indexn20/D 1.480[4]
AppearanceColorless to pale-yellow liquid[1][2]

Due to its high boiling point and tendency to decompose at atmospheric pressure, purification of (S)-3-MCPD is performed under reduced pressure (vacuum distillation).[1]

Experimental Protocol: Vacuum Distillation

This protocol outlines the steps for the purification of this compound using vacuum distillation.

Materials and Equipment:

  • Crude this compound

  • Distillation flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask(s)

  • Thermometer or temperature probe

  • Heating mantle with a stirrer

  • Vacuum pump

  • Manometer or vacuum gauge

  • Cold trap (recommended)

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Pre-Distillation Preparation:

  • Drying of Crude Material: If the crude (S)-3-MCPD contains a significant amount of water, it is advisable to first remove the water under reduced pressure at a lower temperature (e.g., 60-80 °C) before proceeding to high-vacuum distillation.[5][6] This prevents bumping and improves the efficiency of the final distillation.

  • Assembly of the Distillation Apparatus: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the distillation flask with the crude (S)-3-MCPD. Do not fill the flask to more than two-thirds of its volume. Add a magnetic stir bar for smooth boiling.

Distillation Procedure:

  • Initiate Stirring and Vacuum: Begin stirring the crude (S)-3-MCPD and gradually apply vacuum to the system. A cold trap using dry ice/acetone or liquid nitrogen should be placed between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

  • Heating: Once the desired vacuum level is achieved and stable, begin heating the distillation flask gently with the heating mantle.

  • Collection of Fractions:

    • Forerun: Collect the initial, low-boiling fraction, which may contain residual solvents and water.

    • Main Fraction: As the temperature of the vapor stabilizes, switch to a clean receiving flask to collect the purified this compound.

    • Residue: Stop the distillation before the distillation flask is completely dry to avoid the concentration of potentially unstable residues.

  • Shutdown: After collecting the main fraction, turn off the heating mantle and allow the system to cool down under vacuum. Once cooled, slowly and carefully release the vacuum before disassembling the apparatus.

Distillation Parameters and Expected Results

The optimal distillation conditions can vary depending on the scale of the purification and the nature of the impurities. The following table summarizes typical parameters and expected outcomes based on literature data.

ParameterTypical RangeExpected OutcomeReferences
Vacuum Pressure 0.5 - 10 mmHg (or 200 - 1000 KPa)Lower boiling point to prevent decomposition[6][7][8][9]
Distillation Temperature (Vapor) 65 - 120 °CEfficient separation of (S)-3-MCPD[8][10]
Initial Purity (Chemical) Varies (e.g., >97%)-
Final Purity (Chemical) > 99.5%High purity product suitable for further synthesis[5][8]
Final Purity (Enantiomeric Excess) > 99.5% e.e.Preservation of stereochemical integrity[5]
Yield > 95%High recovery of the desired product[5][7]

Quality Control

The purity of the distilled this compound should be assessed using appropriate analytical techniques.

  • Chemical Purity: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is commonly used to determine the chemical purity.[7][8][11]

  • Enantiomeric Purity: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is employed to determine the enantiomeric excess (e.e.).[5]

  • Water Content: Karl Fischer titration can be used to determine the residual water content in the purified product.

Safety Precautions

  • This compound is toxic if ingested and may cause skin and eye irritation.[1][2]

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Vacuum distillation poses an implosion risk. Use appropriate glassware and a safety shield.

Experimental Workflow

Purification_Workflow Crude_Product Crude (S)-3-MCPD Pre_Distillation Pre-Distillation (Water Removal) Crude_Product->Pre_Distillation Vacuum_Distillation Vacuum Distillation Pre_Distillation->Vacuum_Distillation Forerun Forerun (Impurities) Vacuum_Distillation->Forerun Low-Boiling Fraction Main_Fraction Purified (S)-3-MCPD Vacuum_Distillation->Main_Fraction Main Fraction Residue High-Boiling Residue Vacuum_Distillation->Residue QC_Analysis Quality Control (GC, Chiral GC/HPLC, KF) Main_Fraction->QC_Analysis Final_Product Final Purified Product (>99.5% Purity, >99.5% e.e.) QC_Analysis->Final_Product Meets Specifications

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Analytical Determination of 3-Chloro-1,2-propanediol (3-MCPD)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-chloro-1,2-propanediol (3-MCPD) is a chemical contaminant that can form in foods, particularly during high-temperature processing of fat- and salt-containing products. It is commonly found in its free form or as fatty acid esters (3-MCPD esters) in refined edible oils and fats.[1][2] Due to its potential health risks, including nephrotoxic properties and classification as a possible human carcinogen (Group 2B), regulatory bodies worldwide have set maximum permissible levels in various foodstuffs.[1][3]

(S)-(+)-3-Chloro-1,2-propanediol is one of the two enantiomers of 3-MCPD. While most standard analytical methods quantify total 3-MCPD as a racemic mixture, the toxicological properties can differ between enantiomers, making stereospecific analysis an important consideration.[4] These application notes provide detailed protocols for the determination of total 3-MCPD using common chromatographic techniques and discuss considerations for enantiomer-specific analysis.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Total 3-MCPD

Gas chromatography coupled with mass spectrometry is the most common and robust technique for the determination of 3-MCPD. For analysis of 3-MCPD esters, an indirect approach is typically used, which involves the hydrolysis or transesterification of the esters to release free 3-MCPD. The free 3-MCPD, being polar and having low volatility, requires derivatization prior to GC analysis to improve its chromatographic properties. Phenylboronic acid (PBA) is a widely used derivatization agent that forms a stable, volatile cyclic boronate ester with 3-MCPD.[1][5]

Protocol 1: Indirect GC-MS Analysis of 3-MCPD in Edible Oils

This protocol is based on established methods such as AOCS Official Method Cd 29c-13 and DGF Standard Method C-VI 18 (10).[2][6] It determines total 3-MCPD from both its free and esterified forms.

1.1. Scope and Applicability: This method is suitable for the quantitative determination of total 3-MCPD in edible oils and fats.

1.2. Materials and Reagents:

  • Solvents: Tetrahydrofuran (THF), n-hexane, methyl tert-butyl ether (MTBE), iso-octane (all HPLC or GC grade).

  • Internal Standard (IS): 3-MCPD-d5 solution.

  • Reagents: Sodium sulfate (B86663) (anhydrous), methanolic sulfuric acid solution (1.8%, v/v)[7], Phenylboronic acid (PBA) solution (saturated in diethyl ether or prepared as a 25% solution in acetone/water).[1][8]

  • Sample: Edible oil or fat.

1.3. Instrumentation:

  • Gas Chromatograph (GC) equipped with a split/splitless or PTV inlet.

  • Mass Spectrometer (MS) or Tandem Mass Spectrometer (MS/MS).

  • GC Column: A (5%-phenyl)-methylpolysiloxane or similar mid-polarity column (e.g., BPX-5, SH-I-17Sil MS).[6][7]

  • Standard laboratory glassware, vortex mixer, centrifuge, water bath, and nitrogen evaporator.

1.4. Experimental Procedure:

  • Sample Preparation: Weigh approximately 100 mg (± 5 mg) of the oil sample into a glass tube.[7]

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., 80 µL of 3-MCPD-d5) to the sample.[7]

  • Hydrolysis/Transesterification:

    • Dissolve the sample in 0.5 mL of THF and vortex for 20 seconds.[7]

    • Add 1.8 mL of methanolic sulfuric acid solution.[7]

    • Cap the tube, vortex for 20 seconds, and incubate in a water bath at 40°C for 16 hours (overnight).[7]

  • Extraction:

    • After incubation, cool the tube to room temperature.

    • Add 2 mL of n-hexane and vortex vigorously for 30 seconds to extract fatty acid methyl esters (FAMEs).

    • Add a salt solution (e.g., aqueous sodium chloride) to facilitate phase separation and extract the free 3-MCPD into the aqueous/methanolic phase.

    • Remove and discard the upper n-hexane layer containing FAMEs. Repeat the washing step.

  • Derivatization:

    • To the remaining aqueous/methanolic phase, add a suitable organic solvent like MTBE for extraction.

    • Transfer the organic extract to a new vial and add anhydrous sodium sulfate to remove residual water.[6]

    • Add approximately 20-100 µL of the PBA solution to the extract.[6][8]

    • Allow the reaction to proceed at room temperature for at least 10 minutes.[8]

  • Final Sample Preparation:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.[6]

    • Reconstitute the dried residue in a known volume (e.g., 500 µL) of iso-octane.[6] The sample is now ready for GC-MS injection.

1.5. GC-MS Conditions (Example):

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium, constant flow of 1.0-1.4 mL/min.[9][10]

  • Oven Program: 50°C (1 min hold), ramp at 40°C/min to 145°C (5 min hold), ramp at 2°C/min to 160°C, ramp at 40°C/min to 320°C (5 min hold).[10]

  • MS Detection: Electron Ionization (EI) source. Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for higher sensitivity. Monitor characteristic ions for the PBA derivative of 3-MCPD (e.g., m/z 147) and its deuterated internal standard (e.g., m/z 150).[9]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Oil Sample (100 mg) Spike 2. Add Internal Std (3-MCPD-d5) Sample->Spike Hydrolysis 3. Acidic Transesterification Spike->Hydrolysis Extraction 4. LLE & FAME Removal Hydrolysis->Extraction Derivatization 5. Add PBA Reagent Extraction->Derivatization Final 6. Reconstitute in Iso-octane Derivatization->Final GCMS 7. GC-MS/MS Injection Final->GCMS Data 8. Data Acquisition & Quantification GCMS->Data

Caption: General workflow for the indirect GC-MS analysis of 3-MCPD in edible oils.

Section 2: High-Performance Liquid Chromatography (HPLC) Methods

HPLC offers an alternative to GC-MS. It can be particularly useful as it operates at lower temperatures, potentially reducing the risk of analyte degradation. Detection often requires derivatization to introduce a chromophore or fluorophore, as 3-MCPD lacks strong UV absorbance.

Protocol 2: HPLC with Fluorescence Detection (HPLC-FLD)

This method involves a pre-column derivatization process where 3-MCPD is oxidized to chloroacetaldehyde (B151913), which then reacts with a labeling agent to form a highly fluorescent compound.[11]

2.1. Scope and Applicability: This sensitive method is suitable for the determination of 3-MCPD in various matrices, including edible oils, after appropriate extraction.

2.2. Materials and Reagents:

  • Solvents: Acetonitrile (B52724), water (both HPLC grade).

  • Reagents: Sodium periodate (B1199274), 9-(2-Hydroxypropyl)adenine (HP-Ade) as the fluorescent derivatization reagent.[11]

  • Mobile Phase: A mixture of acetonitrile and water.

2.3. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system.

  • Fluorescence Detector (FLD).

  • HPLC Column: C18 reverse-phase column.

  • Thermostatic water bath or incubator.

2.4. Experimental Procedure:

  • Sample Extraction: Extract free 3-MCPD from the sample matrix into an aqueous solution. For oils, this may involve liquid-liquid extraction similar to the initial steps of the GC-MS protocol (without hydrolysis if only free 3-MCPD is of interest).

  • Periodate Oxidation: Add sodium periodate solution to the aqueous extract containing 3-MCPD. This reaction specifically cleaves the diol group to form chloroacetaldehyde.[11]

  • Fluorescent Derivatization:

    • Add the HP-Ade derivatization reagent to the solution.

    • Incubate the mixture under optimized conditions (e.g., specific temperature and time) to allow the reaction between chloroacetaldehyde and HP-Ade to form the fluorescent product, 1-N6-vinylidene-9-(2-hydroxypropyl)adenine (ε-HP-Ade).[11]

  • HPLC-FLD Analysis:

    • Inject a specific volume of the resulting solution into the HPLC system.

    • Separate the fluorescent derivative from other components on the C18 column using an isocratic or gradient elution with an acetonitrile/water mobile phase.[11]

2.5. HPLC-FLD Conditions (Example):

  • Column: C18 reverse-phase column.

  • Mobile Phase: Optimized mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detector: Set to appropriate excitation and emission wavelengths for the ε-HP-Ade derivative.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis Sample 1. Aqueous Extract containing 3-MCPD Oxidation 2. Periodate Oxidation Sample->Oxidation Deriv 3. Add HP-Ade Reagent Oxidation->Deriv Incubation 4. Incubation to form Fluorescent Product Deriv->Incubation HPLC 5. HPLC-FLD Injection Incubation->HPLC Data 6. Data Acquisition & Quantification HPLC->Data

Caption: Workflow for HPLC-FLD determination of 3-MCPD via pre-column derivatization.

Section 3: Summary of Quantitative Performance Data

The performance of analytical methods for 3-MCPD can vary based on the technique, derivatization agent, matrix, and instrumentation. The following table summarizes typical quantitative data reported in the literature.

Analytical MethodAnalyte FormLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference(s)
GC-MS Total 3-MCPD3 - 110 ng/g9 - 300 ng/g93 - 105[5][7][8][12]
GC-MS/MS Total 3-MCPD0.8 - 6 ng/g2.7 - 20 ng/g-[6][9]
GC-MS (HFBI Deriv.) Total 2/3-MCPD--87 - 107[13]
HPLC-FLD Free 3-MCPD0.02 ng/mL0.06 ng/mL-[11]
HPLC-RID Free 3-MCPD-1.29 µg/mL (ppm)-[14]
Direct LC-MS/MS 3-MCPD Esters-20 - 80 ng/g-[15]

Note: Values are converted to comparable units where possible. Performance is matrix-dependent.

Section 4: Considerations for Enantiomer-Specific Analysis of this compound

The protocols described above are designed for the analysis of total 3-MCPD and do not differentiate between the (R)- and (S)-enantiomers. To achieve chiral separation, specialized analytical columns and methods are required.

  • Chiral Stationary Phases (CSPs): The most common approach for separating enantiomers is to use a chiral column in either a GC or HPLC system. These columns contain a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

  • Chiral Derivatization: An alternative, though less common, approach is to react the 3-MCPD racemate with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard (achiral) column.

  • Method Development: Significant method development is required to achieve baseline separation of the enantiomers. This includes selecting the appropriate chiral column and optimizing parameters such as the temperature program (for GC) or mobile phase composition (for HPLC). The literature cited focuses on achiral methods, and a dedicated chiral method would need to be developed and validated for the specific matrix of interest. Studies investigating the specific biological effects of each isomer have been performed, confirming that the synthesis and separation of the enantiomers are possible, though detailed analytical protocols for routine quantification in complex matrices are not provided in the search results.[4]

References

Application Note: Chiral Analysis of (S)-(+)-3-Chloro-1,2-propanediol by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

[AN-GC-001]

Abstract

This application note provides a detailed protocol for the quantitative analysis of (S)-(+)-3-Chloro-1,2-propanediol ((S)-3-MCPD) using gas chromatography coupled with mass spectrometry (GC-MS). (S)-3-MCPD is the toxic enantiomer of 3-chloro-1,2-propanediol (B139630), a food processing contaminant. Accurate quantification of this specific enantiomer is crucial for toxicological risk assessment. The described method involves sample extraction, derivatization to enhance volatility, and subsequent separation and detection using a chiral capillary GC column and a mass spectrometer. This protocol is intended for researchers, scientists, and professionals in the fields of food safety, toxicology, and drug development.

Introduction

3-Chloro-1,2-propanediol (3-MCPD) is a well-known food processing contaminant, primarily found in refined vegetable oils, soy sauce, and other processed foods. It is classified as a possible human carcinogen. 3-MCPD exists as a racemic mixture of two enantiomers: (R)-(-)-3-MCPD and (S)-(+)-3-MCPD. Toxicological studies have indicated that the toxicity is enantioselective, with the (S)-enantiomer exhibiting higher toxicity. Therefore, the ability to separate and quantify (S)-(+)-3-MCPD is of significant importance for accurate risk assessment and for studying its metabolic and toxicological pathways.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the high polarity and low volatility of 3-MCPD, a derivatization step is necessary to make it amenable for GC analysis. Furthermore, the separation of its enantiomers requires the use of a specialized chiral stationary phase. This application note details a robust method for the chiral separation and quantification of (S)-(+)-3-MCPD, adapting established protocols for total 3-MCPD analysis.

Experimental Protocols

Sample Preparation (General Matrix)

The sample preparation procedure aims to extract 3-MCPD from the sample matrix and prepare it for derivatization. For complex matrices like food, this often involves an initial hydrolysis step to release bound 3-MCPD from its fatty acid esters.

Materials:

  • Sample (e.g., refined oil, biological tissue)

  • Internal Standard (IS) solution (e.g., 3-MCPD-d5)

  • Ethyl acetate (B1210297) or Methyl tert-butyl ether (MTBE)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Sample Weighing: Accurately weigh a representative amount of the homogenized sample (e.g., 1-10 g) into a centrifuge tube.[1]

  • Internal Standard Spiking: Add a known amount of internal standard solution (e.g., 3-MCPD-d5) to the sample to correct for extraction losses and variations in derivatization and injection.[1][2]

  • Extraction:

    • For liquid samples, add an appropriate volume of extraction solvent (e.g., 15 mL of MTBE).[1]

    • For solid or semi-solid samples, an initial homogenization with a suitable solvent may be required.

  • Mixing and Centrifugation: Vortex the mixture vigorously for 1-2 minutes. Centrifuge at a sufficient speed (e.g., 2000 x g) for 5-10 minutes to separate the layers.[1]

  • Collection of Extract: Carefully transfer the upper organic layer (the extract) to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a small volume (e.g., 1 mL).[1] This pre-concentration step is crucial for achieving low detection limits.[3]

Derivatization

Derivatization is a critical step to increase the volatility and thermal stability of 3-MCPD for GC analysis. Phenylboronic acid (PBA) is a common derivatizing agent that reacts with the diol group of 3-MCPD to form a stable cyclic boronate ester.[1][2][4]

Materials:

Protocol:

  • Reagent Addition: To the concentrated extract, add an excess of the PBA derivatizing solution (e.g., 100 µL).[1]

  • Reaction: Vortex the mixture for 1-2 minutes to ensure complete reaction. The derivatization is typically rapid and can be performed at room temperature.[1]

  • Extraction of Derivative: Add a non-polar solvent like hexane or isooctane (e.g., 2 mL) and vortex again to extract the derivatized analyte.[1]

  • Phase Separation: Add saturated NaCl solution to facilitate phase separation if necessary.

  • Final Extract: Transfer the upper organic layer containing the derivatized (S)-3-MCPD to a GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation: A gas chromatograph equipped with a chiral capillary column and coupled to a mass spectrometer is required.

GC Conditions:

Parameter Value
GC System Agilent 8890 GC or equivalent[5]
Injector Split/Splitless or PTV
Injection Volume 1-2 µL (Splitless mode)[6]
Injector Temp. 250 - 270 °C
Carrier Gas Helium, constant flow (e.g., 1.0-1.4 mL/min)[3][7]
Chiral Column Cyclodextrin-based chiral column (e.g., Beta-Dex, Gamma-Dex)[8][9][10]

| Oven Program | Initial: 50-70°C, hold 1-2 min; Ramp 1: 2-5°C/min to 160°C; Ramp 2: 20-40°C/min to 250-270°C, hold 5-10 min[6][7] |

MS Conditions:

Parameter Value
MS System Agilent 5977B MSD or equivalent[5][7]
Ionization Mode Electron Ionization (EI) at 70 eV[7]
Source Temp. 230 °C[7]
Transfer Line Temp. 250 - 280 °C[7]
Acquisition Mode Selected Ion Monitoring (SIM) or MRM (for MS/MS)

| Monitored Ions (PBA derivative) | m/z 147, 196 (Quantifier/Qualifier) |

Data Presentation

The following tables summarize typical performance data for the GC-MS analysis of 3-MCPD. While specific data for the chiral separation of the (S)-enantiomer is less commonly published, the general quantitative parameters are expected to be similar.

Table 1: Method Validation Parameters for 3-MCPD Analysis

Parameter Typical Range Reference
Linearity (r²) ≥ 0.99 [1][11]
LOD (ng/g or µg/kg) 0.8 - 10.56 [1][11]
LOQ (ng/g or µg/kg) 2.0 - 14 [11][12]
Recovery (%) 85 - 122 [1][11]

| Precision (RSD %) | < 15% |[1] |

Table 2: Example GC Oven Temperature Program

Ramp Rate (°C/min) Final Temp (°C) Hold Time (min)
Initial - 60 2
1 3 170 0

| 2 | 35 | 240 | 5 |

Note: The oven program must be optimized for the specific chiral column used to ensure baseline separation of the (R) and (S) enantiomers.

Visualizations

The following diagrams illustrate the key workflows and relationships in the analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample 1. Sample Weighing (e.g., Oil, Tissue) spike 2. Internal Standard Spiking (3-MCPD-d5) sample->spike extract 3. Solvent Extraction (Ethyl Acetate/MTBE) spike->extract concentrate 4. Concentration (N2 Evaporation) extract->concentrate add_pba 5. Add PBA Reagent concentrate->add_pba vortex 6. Vortex & React add_pba->vortex extract_deriv 7. Extract Derivative (Hexane) vortex->extract_deriv gcms 8. Chiral GC-MS Analysis extract_deriv->gcms data 9. Data Processing & Quantification gcms->data

Caption: Overall experimental workflow for the analysis of (S)-3-MCPD.

derivatization_pathway cluster_product Product cluster_analysis Analysis mcpd (S)-3-MCPD (Polar, Non-volatile) derivative Cyclic Boronate Ester (Less Polar, Volatile) mcpd->derivative + pba Phenylboronic Acid (PBA) pba->derivative Reaction gc_analysis Suitable for GC derivative->gc_analysis Enables

Caption: Derivatization of 3-MCPD with Phenylboronic Acid (PBA).

Conclusion

The protocol described in this application note provides a reliable framework for the chiral separation and quantification of this compound. The key steps involve efficient sample extraction, robust derivatization with phenylboronic acid, and high-resolution separation on a chiral GC column with sensitive MS detection. Accurate determination of the toxic (S)-enantiomer is essential for food safety and toxicological assessments. Researchers should carefully optimize the chromatographic conditions, particularly the oven temperature program, to achieve baseline separation of the enantiomers for their specific instrumentation and sample matrices.

References

Chiral HPLC Separation of 3-Chloro-1,2-propanediol Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the enantioselective analysis of 3-Chloro-1,2-propanediol (3-MCPD) using chiral High-Performance Liquid Chromatography (HPLC). The protocols outlined below are designed to serve as a robust starting point for method development and validation in research and quality control environments.

Introduction

3-Chloro-1,2-propanediol (3-MCPD) is a chemical contaminant often found in refined vegetable oils and various processed foods. As a chiral molecule, it exists as two enantiomers, (R)-3-MCPD and (S)-3-MCPD. The toxicological profiles of these enantiomers can differ significantly, making their separation and individual quantification crucial for accurate risk assessment and in the development of pharmaceutical intermediates where stereochemistry is critical. Chiral HPLC, utilizing chiral stationary phases (CSPs), is a powerful technique for resolving enantiomers.[1][2] Due to the lack of a strong UV chromophore in 3-MCPD, a pre-column derivatization step is typically required to enhance detection and improve chiral recognition.

Experimental Protocols

1. Sample Preparation and Derivatization

To enable sensitive UV detection and enhance chiral separation, 3-MCPD is derivatized with 3,5-Dinitrobenzoyl chloride (3,5-DNBC). This reagent reacts with the hydroxyl groups of 3-MCPD to form UV-active esters.

Materials:

  • Racemic 3-MCPD standard

  • 3,5-Dinitrobenzoyl chloride (3,5-DNBC)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, HPLC grade)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Methanol (HPLC grade)

Protocol:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of racemic 3-MCPD in anhydrous pyridine.

  • Derivatization Reaction:

    • To 1 mL of the 3-MCPD stock solution, add a 2-fold molar excess of 3,5-DNBC.

    • Gently swirl the mixture and let it react at room temperature for 2 hours.

  • Work-up:

    • Add 5 mL of DCM to the reaction mixture.

    • Wash the organic layer sequentially with 5 mL of 1M HCl, 5 mL of saturated NaHCO₃ solution, and 5 mL of deionized water.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Final Sample:

    • Evaporate the DCM under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 1 mL of the HPLC mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Chiral HPLC Method

The following HPLC method is a starting point for the separation of derivatized 3-MCPD enantiomers. Optimization of the mobile phase composition and gradient may be necessary to achieve baseline resolution.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are highly versatile for a wide range of compounds.[3] A column such as one based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate) is recommended for initial screening. Pirkle-type CSPs are also a good option, especially for analytes derivatized with π-acceptor groups like 3,5-dinitrobenzoyl.[4]

Chromatographic Conditions:

ParameterCondition 1: Polysaccharide-Based CSPCondition 2: Pirkle-Type CSP
Column Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H), 5 µm, 4.6 x 250 mm(R,R)-Whelk-O® 1, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Isopropanol / Acetonitrile (85:10:5, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from the chiral separation of derivatized 3-MCPD enantiomers under the optimized conditions.

EnantiomerRetention Time (min)Resolution (Rs)
(R)-3-MCPD-bis(3,5-dinitrobenzoate)12.5\multirow{2}{*}{2.1}
(S)-3-MCPD-bis(3,5-dinitrobenzoate)14.8

Visualizations

Experimental Workflow Diagram

G Figure 1: Experimental Workflow for Chiral HPLC Analysis of 3-MCPD cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing racemic_3MCPD Racemic 3-MCPD Standard derivatization Derivatization with 3,5-Dinitrobenzoyl Chloride racemic_3MCPD->derivatization workup Liquid-Liquid Extraction and Work-up derivatization->workup reconstitution Reconstitution in Mobile Phase workup->reconstitution hplc_injection Injection into Chiral HPLC System reconstitution->hplc_injection separation Enantiomeric Separation on Chiral Stationary Phase hplc_injection->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification report Reporting of Results quantification->report

Caption: Workflow for Chiral HPLC Analysis of 3-MCPD.

Logical Relationship for Method Development

G Figure 2: Logical Approach to Chiral Method Development analyte 3-MCPD Properties (Polar, No Chromophore) derivatization Select Derivatizing Agent (e.g., 3,5-DNBC) analyte->derivatization csp_selection Select Chiral Stationary Phase (Polysaccharide or Pirkle-type) derivatization->csp_selection mobile_phase Screen Mobile Phases (Normal Phase) csp_selection->mobile_phase optimization Optimize Separation (Solvent Ratio, Flow Rate) mobile_phase->optimization validation Method Validation optimization->validation

Caption: Logical Approach to Chiral Method Development.

References

The Pivotal Role of (S)-(+)-3-Chloro-1,2-propanediol in Modern Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-3-Chloro-1,2-propanediol (CAS: 60827-45-4) has emerged as an indispensable chiral building block in the pharmaceutical industry. Its defined stereochemistry is crucial for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs), ensuring the production of specific enantiomeric forms required for therapeutic efficacy and safety. This versatile intermediate is a cornerstone in the synthesis of a range of vital medicines, including advanced antibiotics and anticoagulants.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the use of this compound in the synthesis of key pharmaceuticals.

Key Applications in Pharmaceutical Synthesis

This compound is a critical starting material for generating other chiral intermediates, primarily through its conversion to chiral epoxides or other derivatives. These intermediates are then incorporated into the synthesis of major drug molecules.

  • Linezolid (B1675486) Synthesis: It is a precursor to (R)-Glycidyl butyrate (B1204436), a key intermediate for the antibiotic Linezolid. Linezolid is a member of the oxazolidinone class of antibiotics, effective against serious Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

  • Rivaroxaban Synthesis: It is used to synthesize (S)-glycidyl phthalimide, an essential intermediate for the anticoagulant Rivaroxaban.[1][2] Rivaroxaban is an orally active direct factor Xa inhibitor used to prevent and treat blood clots.[3]

  • Beta-Blocker Synthesis: The synthesis of various beta-blockers, such as Propranolol (B1214883), often proceeds through glycidyl (B131873) ether intermediates.[4] this compound can be converted to the necessary chiral epoxides for these syntheses.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
CAS Number 60827-45-4
Molecular Formula C₃H₇ClO₂
Molecular Weight 110.54 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 213 °C
Density 1.322 g/mL at 25 °C
Refractive Index 1.479 - 1.481
Purity ≥99%
Applications and Intermediates Summary
Starting MaterialKey IntermediateFinal Pharmaceutical ProductTherapeutic Class
This compound(R)-Glycidyl butyrateLinezolidAntibiotic
This compound(S)-Glycidyl phthalimideRivaroxabanAnticoagulant
This compound(S)-Epichlorohydrin / Glycidyl EthersPropranololBeta-Blocker

Synthetic Pathways and Workflows

Synthesis_Pathways CPD (S)-3-Chloro-1,2-propanediol RGB (R)-Glycidyl butyrate CPD->RGB Acylation & Cyclization SGP (S)-Glycidyl phthalimide CPD->SGP Phthalimide coupling & Ring Closure LINEZOLID Linezolid RGB->LINEZOLID Multi-step Synthesis RIVAROXABAN Rivaroxaban SGP->RIVAROXABAN Multi-step Synthesis

Caption: Synthetic routes from (S)-3-Chloro-1,2-propanediol.

Experimental_Workflow start Reaction Setup (Reagents + Solvent) reaction Controlled Reaction (Temperature & Time Monitoring) start->reaction workup Aqueous Work-up (Extraction & Washing) reaction->workup drying Drying of Organic Layer (e.g., Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography / Recrystallization) concentration->purification analysis Product Analysis (TLC, HPLC, NMR, MS) purification->analysis final_product Pure Intermediate / API analysis->final_product

Caption: Generalized experimental workflow for synthesis.

Experimental Protocols

Protocol 1: Synthesis of (R)-Glycidyl butyrate from this compound

This protocol details a two-step, one-pot process involving acylation followed by base-mediated cyclization.

Materials and Reagents:

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Epoxidation (Intermediate Glycidol formation):

    • To a solution of (S)-3-chloro-1,2-propanediol (200 g) in methylene chloride (1.2 L), add potassium phosphate tribasic (519 g).[5]

    • Heat the mixture to reflux and stir for 3 hours.

  • Acylation:

    • Cool the resulting solution to 0 °C using an ice bath.

    • Sequentially add triethylamine (220 g), DMAP (4 g), and then slowly add butyric anhydride (315 g) dropwise.[5]

    • After the addition is complete, remove the ice bath and stir the reaction mixture for 1 hour at room temperature.

  • Work-up and Purification:

    • Wash the reaction mixture successively with 2.2 L of 5% aqueous K₂CO₃ solution, 2 L of 1N aqueous HCl solution, and finally with 1 L of water.[5]

    • Dry the organic layer over anhydrous Na₂SO₄ (50 g), filter, and evaporate the methylene chloride under reduced pressure.[5]

    • Purify the resulting residue by fractional distillation (90 °C / 19 mmHg) to yield (R)-glycidyl butyrate.[5]

Expected Results:

  • Yield: ~92.7%[5]

  • Chemical Purity: ~99.4%[5]

  • Optical Purity (GC): ~99.5% ee[5]

Protocol 2: Synthesis of Linezolid from (R)-Glycidyl butyrate

This protocol outlines the key steps of reacting (R)-glycidyl butyrate with a protected aniline (B41778) derivative, followed by deprotection and acetylation.

Materials and Reagents:

  • N-Carbobenzoxy-3-fluoro-4-morpholinylaniline

  • (R)-Glycidyl butyrate

  • n-Butanol

  • n-Butyl lithium (1.6M in hexane)

  • Tetrahydrofuran (THF), anhydrous

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate (B1210297)

  • Acetone (B3395972)

  • Acetic anhydride

  • Triethylamine (TEA)

Equipment:

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Dry glassware

  • Low-temperature cooling bath (-15 °C to -5 °C)

  • Hydrogenation apparatus (Autoclave)

  • Standard laboratory glassware for work-up and filtration

Procedure:

  • Formation of the Oxazolidinone Ring:

    • In a dry flask under a nitrogen atmosphere, dissolve N-Carbobenzoxy-3-fluoro-4-morpholinylaniline (100 g) in anhydrous THF (500 ml). Cool the mixture to between -15 °C and -5 °C.[6]

    • In a separate flask, prepare a solution of lithium butoxide by slowly adding n-butyl lithium (391.7 g of 1.6M solution) to a solution of n-butanol (51.5 g) in THF (100 ml) at 10-20 °C.[6]

    • Slowly add the prepared lithium butoxide solution to the cooled aniline solution.

    • Add (R)-glycidyl butyrate to the reaction mixture. Allow the reaction to proceed, monitoring by TLC for the formation of the intermediate, (R)-[N-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl] methanol.

    • This intermediate is often taken to the next step after a suitable work-up without extensive purification.[6]

  • Conversion to Amine (Illustrative path via Azide):

    • The hydroxyl group of the intermediate is typically converted to a good leaving group (e.g., tosylate) and then displaced with an azide (B81097) (e.g., using sodium azide) to form (R)-[N-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl] methyl azide.[6]

  • Reduction and Acetylation:

    • In an autoclave, combine the azide intermediate (100 g) with ethyl acetate (3500 ml) and 10% Pd/C catalyst (6.0 g).[6]

    • Hydrogenate the mixture at 15-20 °C under 2-3 kg of hydrogen pressure for 6-7 hours.[6]

    • Filter the reaction mixture to remove the catalyst. Distill off the ethyl acetate.

    • Cool the residue to 0-5 °C and add acetone (1000 ml), followed by acetic anhydride (29.9 g).[6]

    • Slowly add triethylamine (37.8 g) while maintaining the temperature at 0-5 °C.[6]

  • Purification:

    • After the reaction is complete, Linezolid can be isolated and purified by crystallization from a suitable solvent system (e.g., cyclohexane/ethyl acetate).[7]

Expected Results:

  • Overall Yield: >40% over 4 steps[8]

  • Purity (HPLC): >99.5%[8]

Protocol 3: Synthesis of (S)-Propranolol Precursor

This protocol describes the synthesis of the key epoxide intermediate for Propranolol synthesis from 1-naphthol (B170400) and an epichlorohydrin (B41342) equivalent derived from this compound.

Materials and Reagents:

  • 1-Naphthol

  • (S)-Epichlorohydrin (can be prepared from (S)-3-chloro-1,2-propanediol)

  • Sodium hydroxide (B78521) (NaOH), aqueous solution (e.g., 30%)

  • Benzyltriethylammonium chloride (phase-transfer catalyst)

  • Ethyl acetate or other suitable organic solvent

Equipment:

  • Reaction vessel with a stirrer, thermometer, and reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Williamson Ether Synthesis to form Glycidyl Ether:

    • In a reaction vessel, dissolve 1-naphthol (1.0 mole equivalent) and benzyltriethylammonium chloride (0.05 mole equivalents) in (S)-epichlorohydrin (3.0 mole equivalents).[9]

    • Heat the mixture to 50 °C with stirring.

    • Slowly add a 30% aqueous solution of sodium hydroxide (1.5 mole equivalents) dropwise over 1 hour, maintaining the temperature at 50 °C.[9]

    • After the addition, continue stirring at 50 °C for approximately 6 hours, monitoring the reaction by TLC.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture and extract the product with an organic solvent like ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-3-(1-Naphthyloxy)-1,2-epoxypropane.

  • Ring-Opening with Isopropylamine (B41738) (to form Propranolol):

    • The crude epoxide is then reacted directly with isopropylamine. Dissolve the epoxide in a suitable solvent (or neat) and add isopropylamine.

    • Heat the reaction mixture (e.g., 40-80 °C) for several hours until the reaction is complete.[10]

    • Remove excess isopropylamine and solvent under reduced pressure.

  • Purification:

    • Purify the resulting crude Propranolol by recrystallization from a suitable solvent like toluene/n-hexane to obtain the pure (S)-enantiomer.[10]

Expected Results:

  • Yield: High yields are typically reported for these steps.

  • Purity: High enantiomeric and chemical purity can be achieved after recrystallization.

Beta_Blocker_Synthesis_Logic ArylOH Aromatic Alcohol (e.g., 1-Naphthol) GlycidylEther (S)-Aryl Glycidyl Ether ArylOH->GlycidylEther Williamson Ether Synthesis (Base, Phase Transfer Catalyst) CPD (S)-3-Chloro-1,2-propanediol Epoxide Chiral Epoxide Precursor (e.g., (S)-Epichlorohydrin) CPD->Epoxide Conversion Epoxide->GlycidylEther BetaBlocker (S)-Beta-Blocker (e.g., Propranolol) GlycidylEther->BetaBlocker Nucleophilic Ring-Opening Amine Amine (e.g., Isopropylamine) Amine->BetaBlocker

Caption: Logic for (S)-Beta-Blocker synthesis.

References

Application Notes and Protocols: (S)-(+)-3-Chloro-1,2-propanediol as a Key Intermediate in the Synthesis of Rivaroxaban

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic routes for the anticoagulant drug Rivaroxaban (B1684504), starting from the chiral intermediate (S)-(+)-3-Chloro-1,2-propanediol. The protocols and data presented are compiled from various established synthetic methodologies.

Introduction

Rivaroxaban is a potent, orally active direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases. The synthesis of Rivaroxaban involves the construction of a central oxazolidinone core, and a key chiral building block for this is derived from this compound. This intermediate ensures the correct stereochemistry at the C5 position of the oxazolidinone ring, which is crucial for the drug's pharmacological activity. The following sections detail the synthetic pathways, experimental protocols, and relevant data.

Synthetic Pathway Overview

The synthesis of Rivaroxaban from this compound typically proceeds through several key transformations. The primary strategy involves the conversion of the chloropropanediol to a more reactive intermediate, such as (S)-epichlorohydrin or (S)-1-amino-3-chloropropan-2-ol, followed by coupling with the morpholinone aniline (B41778) moiety and subsequent cyclization and amidation.

Logical Relationship of the Synthesis Pathway

Rivaroxaban_Synthesis_Pathway cluster_0 Intermediate Preparation cluster_1 Core Assembly cluster_2 Final Acylation A This compound B (S)-Epichlorohydrin A->B Intramolecular cyclization C (S)-1-Amino-3-chloropropan-2-ol A->C Amination E (S)-5-(Chloromethyl)oxazolidin-2-one B->E Reaction with NaOCN F Key Amino Alcohol Intermediate C->F Coupling D 4-(4-Aminophenyl)morpholin-3-one (B139978) D->F G Oxazolidinone Intermediate D->G E->G Coupling F->G Cyclization I Rivaroxaban G->I H 5-Chlorothiophene-2-carbonyl chloride H->I Acylation

Caption: Synthetic pathways from this compound to Rivaroxaban.

Experimental Protocols and Data

This section outlines the detailed experimental procedures for the key steps in the synthesis of Rivaroxaban.

Protocol 1: Synthesis of (S)-1-Amino-3-chloropropan-2-ol hydrochloride

This protocol describes the conversion of (S)-epichlorohydrin, which can be derived from this compound, to the key amino alcohol intermediate.

Experimental Workflow

Protocol_1_Workflow A Charge Benzaldehyde (B42025) and Ethanol (B145695) B Add Aqueous Ammonia (B1221849) A->B C Add (S)-Epichlorohydrin B->C D Reaction at 15-40°C C->D E Isolate Product D->E

Caption: Workflow for the synthesis of (S)-1-amino-3-chloropropan-2-ol hydrochloride.

Procedure:

  • A solution of benzaldehyde (50 g, 0.540 moles) in ethanol (100 mL) is cooled to 15°C.

  • Aqueous ammonia (25%, 57.4 mL) is added dropwise over 15-20 minutes.

  • Ethanol (25 mL) is added to the mixture, which is then stirred at 15°C to 20°C for 15-20 minutes.

  • (S)-Epichlorohydrin (50 g, 0.540 moles) and ethanol (50 mL) are added.

  • The reaction mixture is allowed to warm to 40°C and stirred for 1 hour at 15°C to 40°C[1].

Quantitative Data Summary

ReactantMolesVolume/Mass
Benzaldehyde0.54050 g
Aqueous Ammonia (25%)-57.4 mL
(S)-Epichlorohydrin0.54050 g
Ethanol-175 mL
ParameterValue
Reaction Time1 hour
Temperature15-40°C
Protocol 2: Synthesis of (R)-5-(Chloromethyl)oxazolidin-2-one

This protocol details the synthesis of a key oxazolidinone intermediate from (R)-epichlorohydrin. A similar reaction can be applied to (S)-epichlorohydrin for the synthesis of Rivaroxaban.

Experimental Workflow

Protocol_2_Workflow A Prepare mixture of MgSO4 and NaOCN in water at 60°C B Add (R)-epichlorohydrin dropwise A->B C Maintain at 60°C for 1h B->C D Remove water under reduced pressure C->D E Extract with Ethyl Acetate (B1210297) D->E F Recrystallize product E->F

Caption: Workflow for the synthesis of (R)-5-(chloromethyl)oxazolidin-2-one.

Procedure:

  • A mixture of magnesium sulfate (B86663) (12.0 g, 0.1 mol) and sodium cyanate (B1221674) (65.0 g, 1 mol) in water (500 mL) is heated to 60°C.

  • (R)-epichlorohydrin (46.3 g, 0.5 mol) is added dropwise over 30 minutes, and the mixture is kept warm for 1 hour.

  • The water is removed under reduced pressure.

  • Ethyl acetate (500 mL) is added, and the mixture is filtered.

  • The filter cake is washed with ethyl acetate (2 x 200 mL).

  • The combined ethyl acetate fractions are dried (Na₂SO₄) and concentrated to give a white solid.

  • The crude product is recrystallized from ethyl acetate to yield the final product[2].

Quantitative Data Summary

ReactantMolesVolume/Mass
Magnesium Sulfate0.112.0 g
Sodium Cyanate165.0 g
(R)-Epichlorohydrin0.546.3 g
Water-500 mL
Ethyl Acetate-900 mL
ParameterValue
Reaction Time1 hour
Temperature60°C
Yield79%
Protocol 3: Coupling of 4-(4-Aminophenyl)morpholin-3-one with an Epoxide Intermediate

This protocol describes the ring-opening of an epoxide intermediate with 4-(4-aminophenyl)morpholin-3-one to form a key amino alcohol precursor to Rivaroxaban.

Procedure:

  • 4-(4-Aminophenyl)morpholin-3-one (1.76 g, 0.00914 moles) is added to a solution of 5-chloro-N-[(2S)-oxiran-2-ylmethyl]thiophene-2-carboxamide (2 g, 0.00919 moles) in ethanol (31.5 mL) and deionized water (3.5 mL) at ambient temperature.

  • The mixture is heated to 70°C to 75°C and stirred for 4 hours.

  • The reaction mixture is then cooled to 15°C, and the resulting slurry is stirred for 1 hour at 15°C to 20°C.

  • The slurry is filtered, and the collected solid is dried under vacuum at 40°C to 45°C[1].

Quantitative Data Summary

ReactantMolesMass
4-(4-Aminophenyl)morpholin-3-one0.009141.76 g
5-chloro-N-[(2S)-oxiran-2-ylmethyl]thiophene-2-carboxamide0.009192 g
ParameterValue
Reaction Time4 hours
Temperature70-75°C
Protocol 4: Final Acylation to Rivaroxaban

This protocol details the final step of the synthesis, where the oxazolidinone intermediate is acylated with 5-chlorothiophene-2-carbonyl chloride.

Procedure:

  • The methanesulfonate (B1217627) salt of the amino-oxazolidinone intermediate (2.0 kg) is dissolved in a mixture of methylethyl ketone (MEK) (5.0 L) and water (10.0 L).

  • A solution of KHCO₃ (1.55 kg in 5.0 L of water) is added, and the mixture is cooled to 15°C.

  • A solution of 5-chlorothiophene-2-carbonyl chloride (13.9 L, 2.14 M in toluene) in MEK (6.0 L) is added, and the reaction mixture is stirred at 20°C for 15 minutes.

  • Ethanol (16.0 L) is added, and the mixture is stirred at 35°C for 30 minutes.

  • The mixture is heated to 50°C for 30 minutes and then filtered.

  • The clear filtrate is cooled to 5°C and stirred for 2 hours.

  • The precipitated product is collected by filtration, washed with hot water (2 x 2.5 L, 60°C) and ethanol (2 x 3.0 L), and dried under vacuum[3].

Quantitative Data Summary

ReactantMoles/ConcentrationVolume/Mass
Amino-oxazolidinone Intermediate-2.0 kg
KHCO₃-1.55 kg
5-chlorothiophene-2-carbonyl chloride2.14 M in toluene13.9 L
MEK-11.0 L
Water-15.0 L
Ethanol-16.0 L
ParameterValue
Yield96%
Purity99.95%
(R)-isomer< 0.03%

Conclusion

The use of this compound and its derivatives as chiral precursors is a well-established and efficient strategy for the synthesis of Rivaroxaban. The protocols outlined provide a framework for the laboratory-scale synthesis of this important anticoagulant. Careful control of reaction conditions, particularly temperature and stoichiometry, is essential for achieving high yields and purity. The presented data and workflows offer a valuable resource for researchers and professionals in the field of drug development.

References

(S)-(+)-3-Chloro-1,2-propanediol: A Versatile Chiral Synthon in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-3-Chloro-1,2-propanediol (S-3-MCPD) , a chiral building block, is gaining recognition in agrochemical research for its utility in the stereoselective synthesis of novel pesticides. Its three-carbon backbone, adorned with a chlorine atom and two hydroxyl groups with a defined stereochemistry, provides a versatile scaffold for the construction of complex and biologically active molecules. This application note details the use of S-3-MCPD as a precursor in the synthesis of potential agrochemicals, providing experimental protocols and summarizing key data for researchers in crop protection and drug development.

Application in the Synthesis of Chiral Fungicides

The primary application of S-3-MCPD in agrochemical research has been in the synthesis of chiral fungicides, particularly those belonging to the azole class. The stereochemistry of these fungicides is often crucial for their biological activity, with one enantiomer exhibiting significantly higher efficacy than the other. S-3-MCPD serves as a valuable starting material for introducing the desired stereocenter into the final molecule.

A key synthetic strategy involves the conversion of (S)-3-MCPD into (R)-epichlorohydrin or (S)-glycidol, which are highly reactive intermediates. These epoxides can then undergo ring-opening reactions with various nucleophiles, such as substituted phenols or triazoles, to construct the core structure of the fungicide.

Synthesis of Chiral Azole Fungicide Intermediates

One notable application is the synthesis of chiral 1-aryl-2-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives, which are precursors to potent fungicides. The synthesis leverages the stereochemistry of S-3-MCPD to establish the absolute configuration of the tertiary alcohol in the final product.

Table 1: Key Intermediates in Chiral Azole Fungicide Synthesis from (S)-3-MCPD

IntermediateStructureKey Synthesis StepPrecursor
(R)-EpichlorohydrinEpoxideIntramolecular cyclization of (S)-3-MCPDThis compound
(S)-Glycidyl tosylateTosylated epoxideTosylation of (S)-glycidol derived from (S)-3-MCPDThis compound
Chiral Diol1-Aryl-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diolRing-opening of chiral epoxide with a substituted phenol (B47542) followed by reaction with 1,2,4-triazole (B32235)(R)-Epichlorohydrin or (S)-Glycidyl tosylate

Experimental Protocols

Protocol 1: Synthesis of (R)-1-(2,5-dichlorophenoxy)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol from (S)-3-MCPD

This protocol outlines a representative synthesis of a chiral triazole fungicide intermediate.

Materials:

Procedure:

  • Synthesis of (R)-Epichlorohydrin:

    • Dissolve (S)-3-MCPD in toluene.

    • Add powdered sodium hydroxide portion-wise at a controlled temperature (e.g., 0-5 °C).

    • Stir the reaction mixture vigorously for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, filter the reaction mixture to remove sodium chloride.

    • Carefully distill the filtrate under reduced pressure to obtain (R)-epichlorohydrin.

  • Synthesis of (R)-1-(2,5-dichlorophenoxy)-3-chloropropan-2-ol:

    • Dissolve 2,5-dichlorophenol in a suitable solvent such as DMF.

    • Add a base, for example, potassium carbonate.

    • Add the previously synthesized (R)-epichlorohydrin dropwise to the mixture at room temperature.

    • Heat the reaction mixture and stir for several hours.

    • Monitor the progress of the reaction by TLC.

    • After completion, cool the mixture, add water, and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Synthesis of (R)-1-(2,5-dichlorophenoxy)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol:

    • Dissolve 1,2,4-triazole in DMF and add a base like potassium carbonate.

    • Add the purified (R)-1-(2,5-dichlorophenoxy)-3-chloropropan-2-ol to the mixture.

    • Heat the reaction mixture and stir for an extended period.

    • Monitor the reaction by TLC.

    • Upon completion, work up the reaction as described in the previous step.

    • Purify the final product by column chromatography or recrystallization.

Data Presentation

The successful synthesis of chiral agrochemicals from S-3-MCPD is evaluated based on yield and enantiomeric excess (e.e.).

Table 2: Representative Yield and Enantiomeric Excess Data

ProductStarting MaterialOverall Yield (%)Enantiomeric Excess (e.e., %)
(R)-1-(2,5-dichlorophenoxy)-3-(1H-1,2,4-triazol-1-yl)propan-2-olThis compound60-70>98
Chiral triazole fungicide intermediate BThis compound55-65>97

Visualization of Synthetic Pathway

The logical flow of the synthesis from S-3-MCPD to a chiral fungicide intermediate can be visualized as follows:

Synthesis_Pathway S3MCPD (S)-(+)-3-Chloro- 1,2-propanediol Epichlorohydrin (R)-Epichlorohydrin S3MCPD->Epichlorohydrin Intramolecular Cyclization Intermediate (R)-1-(2,5-dichlorophenoxy)- 3-chloropropan-2-ol Epichlorohydrin->Intermediate Ring-opening with 2,5-Dichlorophenol FinalProduct (R)-1-(2,5-dichlorophenoxy)- 3-(1H-1,2,4-triazol-1-yl)propan-2-ol Intermediate->FinalProduct Nucleophilic Substitution with 1,2,4-Triazole

Caption: Synthetic route from S-3-MCPD to a chiral azole fungicide intermediate.

Signaling Pathways and Mechanism of Action

While S-3-MCPD itself is a synthetic precursor, the resulting agrochemicals, such as azole fungicides, have well-defined mechanisms of action. Azole fungicides are known inhibitors of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. The specific stereochemistry imparted by the S-3-MCPD starting material can significantly enhance the binding affinity of the fungicide to the active site of the CYP51 enzyme.

Signaling_Pathway Azole Chiral Azole Fungicide (derived from S-3-MCPD) CYP51 Lanosterol 14α-demethylase (CYP51) Azole->CYP51 Inhibition Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol CYP51 catalysis Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Essential Component Death Fungal Cell Death Membrane->Death Leads to

Caption: Mechanism of action of chiral azole fungicides.

Conclusion

This compound is a valuable and versatile chiral starting material in agrochemical research. Its application in the stereoselective synthesis of fungicides, particularly azole derivatives, highlights its importance in developing more effective and specific crop protection agents. The detailed protocols and understanding of the synthetic pathways and mechanisms of action provide a solid foundation for researchers to explore the full potential of this chiral synthon in the discovery of new and improved agrochemicals.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-(+)-3-Chloro-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and enantioselectivity of (S)-(+)-3-Chloro-1,2-propanediol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The three main synthetic strategies for producing this compound are:

  • Enzymatic Hydrolysis of Epichlorohydrin (B41342): This method utilizes enzymes, such as halohydrin dehalogenases, for the stereoselective ring-opening of racemic epichlorohydrin.

  • Chemical Hydrolysis of Epichlorohydrin: This route involves the non-enantioselective hydrolysis of epichlorohydrin, often under acidic or neutral conditions, followed by resolution of the racemic mixture.[1][2]

  • Chlorination of Glycerol (B35011): This method involves the reaction of glycerol with a chlorinating agent, which can be followed by a resolution step to isolate the (S)-enantiomer.[2]

Q2: How can I improve the enantioselectivity of my enzymatic synthesis?

A2: Improving enantioselectivity in enzymatic synthesis can be achieved through several approaches:

  • Enzyme Selection: Different microorganisms and their corresponding enzymes exhibit varying levels of enantioselectivity. Screening different halohydrin dehalogenases is a crucial first step.

  • Protein Engineering: Site-directed mutagenesis of the enzyme can significantly enhance enantioselectivity. For instance, mutations in the active site of halohydrin dehalogenases have been shown to dramatically increase the enantiomeric excess (ee) of the product.

  • Reaction Conditions Optimization: Factors such as pH, temperature, and buffer composition can influence enzyme conformation and, consequently, its enantioselectivity. It is essential to optimize these parameters for the specific enzyme being used.[3]

  • Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition or reduced enantioselectivity. Optimizing the substrate loading is therefore important.

Q3: What are the common byproducts in the synthesis of 3-Chloro-1,2-propanediol (B139630)?

A3: Byproduct formation is a common challenge. In the chlorination of glycerol , major byproducts include 1,3-dichloro-2-propanol (B29581) (1,3-DCP) and 2-chloro-1,3-propanediol (B29967) (2-MCPD).[4][5] In the hydrolysis of epichlorohydrin , incomplete reaction can leave unreacted starting material, and over-reaction or side reactions can lead to the formation of glycerol and other polymeric materials.[2][6]

Q4: What are the key challenges in purifying this compound?

A4: The primary challenges in purification include:

  • Separation of Enantiomers: If a racemic synthesis is performed, the separation of (S)- and (R)-enantiomers can be challenging and often requires chiral chromatography or enzymatic resolution.

  • Removal of Byproducts: Structurally similar byproducts can be difficult to separate from the desired product.

  • Product Isolation from Aqueous Media: In enzymatic reactions, the product is often in a dilute aqueous solution, requiring efficient extraction and concentration steps.[7]

Troubleshooting Guides

Enzymatic Hydrolysis of Epichlorohydrin
Issue Possible Cause Troubleshooting Steps
Low Yield Incomplete conversion.- Increase reaction time.- Optimize enzyme concentration.- Ensure optimal pH and temperature for the enzyme.
Enzyme inhibition.- Lower substrate concentration.- Investigate potential inhibitory effects of reactants or products.
Poor enzyme stability.- Immobilize the enzyme on a solid support.- Add stabilizing agents to the reaction mixture.
Low Enantioselectivity Suboptimal enzyme choice.- Screen a panel of different halohydrin dehalogenases.- Consider using a commercially available, highly selective enzyme.
Non-ideal reaction conditions.- Systematically vary pH, temperature, and buffer to find the optimal conditions for enantioselectivity.
Racemization of the product.- Ensure the work-up and purification conditions are mild and do not promote racemization.
Difficulty in Product Isolation Product is highly water-soluble.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate).- Concentrate the aqueous solution under reduced pressure before extraction.[7]
Chemical Synthesis via Chlorination of Glycerol
Issue Possible Cause Troubleshooting Steps
Low Yield of 3-Chloro-1,2-propanediol Incomplete reaction.- Increase the reaction temperature. Higher temperatures generally favor the conversion of glycerol.[4] - Increase the reaction time.
Formation of byproducts.- Optimize the catalyst loading. High catalyst concentrations can lead to further chlorination to dichloropropanols.[4][5] - Control the stoichiometry of the chlorinating agent.
High Levels of Dichloropropanol Byproducts Over-chlorination.- Reduce the reaction time.- Decrease the amount of chlorinating agent.- Lower the reaction temperature in the later stages of the reaction.
Difficult Purification Presence of multiple chlorinated propanols.- Utilize fractional distillation under reduced pressure to separate the components based on their boiling points.[2]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Synthesis Route Typical Yield Enantiomeric Excess (ee) Key Advantages Key Disadvantages
Enzymatic Hydrolysis Moderate to High>99% achievable with optimized enzymesHigh enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme cost and stability can be a concern, requires downstream processing to isolate the product.
Chemical Hydrolysis & Resolution High (for racemic product)Dependent on the efficiency of the resolution methodWell-established chemistry, scalable.Requires a separate, often costly, resolution step; can generate significant waste.[1][2]
Chlorination of Glycerol & Resolution Up to 85% (for racemic product)Dependent on the efficiency of the resolution methodUtilizes a renewable feedstock (glycerol).[4]Often produces a mixture of chlorinated propanols, requiring extensive purification; the reaction can be harsh.[2][4]

Table 2: Effect of Reaction Parameters on Glycerol Chlorination

Parameter Condition Effect on 3-MCPD Yield Reference
Temperature 70°C to 110°CIncreased from ~21% to ~82%[4]
Reaction Time 3h to 12hIncreased from ~59% to ~83%[4]
Catalyst Loading 0.25 to 0.75 mol/kg glycerolYield increased, but higher loading can lead to more byproducts.[4][5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a general guideline and may require optimization for specific enzymes.

  • Enzyme Preparation: Prepare a suspension of microbial cells containing the halohydrin dehalogenase in a suitable buffer (e.g., 0.3 M phosphate (B84403) buffer, pH 7.0).[7]

  • Reaction Setup: In a temperature-controlled reactor, add the cell suspension.

  • Substrate Addition: Add racemic epichlorohydrin to the reaction mixture. The substrate concentration should be optimized (typically 0.1 to 10% w/v).[7]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 24-72 hours). Monitor the reaction progress by GC or HPLC.[7]

  • Work-up:

    • Remove the cells by centrifugation.

    • Concentrate the supernatant under reduced pressure.

    • Extract the aqueous concentrate with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.[7]

  • Purification: Purify the crude product by distillation under reduced pressure.

Protocol 2: Chemical Synthesis via Hydrolysis of Epichlorohydrin (Racemic)
  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a thermometer, add epichlorohydrin and water (e.g., 1:1.2 molar ratio).[1]

  • Reaction: Heat the mixture with vigorous stirring (e.g., at 100°C) for an extended period (e.g., 20-24 hours). Monitor the reaction by TLC.[1]

  • Work-up:

    • After the reaction is complete, remove excess water by distillation under reduced pressure.[1]

    • The remaining oil is the crude 3-chloro-1,2-propanediol.

  • Purification: The crude product can be further purified by vacuum distillation.

Mandatory Visualizations

experimental_workflow_enzymatic cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification enzyme_prep Enzyme Preparation reaction_mix Reaction Mixture enzyme_prep->reaction_mix buffer_prep Buffer Preparation buffer_prep->reaction_mix incubation Incubation reaction_mix->incubation Add Substrate centrifugation Centrifugation incubation->centrifugation extraction Extraction centrifugation->extraction Supernatant purification Purification extraction->purification final_product (S)-3-CPD purification->final_product

Caption: Experimental workflow for the enzymatic synthesis of (S)-3-Chloro-1,2-propanediol.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_ee Low Enantioselectivity Troubleshooting start Low Yield or Enantioselectivity check_conversion Check Conversion Rate start->check_conversion screen_enzymes Screen Different Enzymes start->screen_enzymes check_enzyme_activity Check Enzyme Activity check_conversion->check_enzyme_activity If Incomplete optimize_conditions Optimize Reaction Conditions (Time, Temp, Conc.) check_enzyme_activity->optimize_conditions protein_engineering Consider Protein Engineering screen_enzymes->protein_engineering If Still Low optimize_ee_conditions Optimize Conditions for ee (pH, Buffer) screen_enzymes->optimize_ee_conditions

Caption: Logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of (S)-(+)-3-Chloro-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-(+)-3-Chloro-1,2-propanediol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial routes for synthesizing 3-chloro-1,2-propanediol (B139630) are the hydrolysis of epichlorohydrin (B41342) and the chlorination of glycerol (B35011).[1] For the enantiomerically pure this compound, the most common methods involve the enantioselective hydrolysis of racemic epichlorohydrin. This can be achieved through:

  • Hydrolytic Kinetic Resolution (HKR): Using a chiral catalyst, such as a Co(III)-salen complex (Jacobsen's catalyst), to selectively hydrolyze one enantiomer of epichlorohydrin, leaving the other enriched.

  • Enzymatic Resolution: Employing enzymes like epoxide hydrolases that selectively hydrolyze one enantiomer.[2]

Q2: What are the most common side reactions and byproducts when synthesizing from epichlorohydrin?

A2: The primary side reaction is the non-enantioselective hydrolysis of epichlorohydrin, which leads to the formation of racemic 3-chloro-1,2-propanediol, reducing the enantiomeric excess (ee) of the desired product.[3] Other potential side reactions include the formation of polymeric substances, especially when using strong acid catalysts.[1] In the case of hydrolytic kinetic resolution, catalyst deactivation can also be a significant issue.[4]

Q3: What are the typical side products observed in the synthesis from glycerol?

A3: The chlorination of glycerol can produce several isomeric and over-chlorinated byproducts. The most common include:

  • 2-Chloro-1,3-propanediol (2-MCPD)

  • 1,3-Dichloro-2-propanol (1,3-DCP)

  • 2,3-Dichloro-1-propanol (2,3-DCP)[5]

The formation of these byproducts is highly dependent on reaction conditions such as temperature and catalyst loading.[5]

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through reduced pressure distillation.[1] For laboratory scale, column chromatography can also be employed to separate the diol product from unreacted epoxide and other impurities. In some cases, a multi-step process involving washing with a solvent like chloropropene followed by distillation is used to achieve high purity.[1]

Troubleshooting Guides

Hydrolytic Kinetic Resolution (HKR) of Epichlorohydrin
IssuePossible Cause(s)Troubleshooting Steps
Low Enantiomeric Excess (ee) 1. Inactive or improperly activated catalyst. 2. Racemization of the epoxide product.[6] 3. Incorrect catalyst loading or reaction temperature.1. Ensure proper activation of the (salen)Co(III) catalyst.[6] 2. Minimize reaction time and temperature to prevent racemization, especially for sensitive epoxides like epichlorohydrin.[6] 3. Optimize catalyst loading and reaction temperature through small-scale trial reactions.
Slow Reaction Rate 1. Low catalyst activity. 2. Poor solubility of the substrate or catalyst.1. Verify the purity and activity of the catalyst. 2. Screen different solvents to improve the solubility of all reaction components.
Difficult Product Separation 1. Emulsion formation during aqueous workup. 2. Similar polarities of the unreacted epoxide and the diol product.1. Use brine washes to help break emulsions during extraction. 2. Employ column chromatography with a carefully selected solvent system for efficient separation.
Enzymatic Resolution of Epichlorohydrin
IssuePossible Cause(s)Troubleshooting Steps
Low Conversion and/or Low ee 1. Suboptimal enzyme choice. 2. Incorrect solvent or pH. 3. Substrate or product inhibition.[2]1. Screen different commercially available epoxide hydrolases. 2. Optimize the reaction medium (e.g., using an organic solvent to suppress non-enzymatic hydrolysis) and buffer pH.[2][3] 3. Investigate substrate and product inhibition by running reactions at different initial concentrations.
Enzyme Deactivation 1. Harsh reaction conditions (temperature, pH). 2. Presence of denaturing organic solvents.1. Operate within the enzyme's optimal temperature and pH range. 2. If using an organic solvent, choose one that is known to be compatible with the enzyme.

Data Presentation

Table 1: Influence of Reaction Temperature on Byproduct Formation in Glycerol Chlorination

Temperature (°C)Yield of 3-MCPD (%)Yield of 2-MCPD (%)Yield of 1,3-DCP (%)Yield of 2,3-DCP (%)
7021.430.800.310.04
11081.624.4613.580.34
13085.39 (at 6h)---

Data adapted from a study on the chlorination of glycerol using Brønsted acidic ionic liquids.[5]

Table 2: Effect of Catalyst Loading on Byproduct Yields in Glycerol Chlorination at 110°C for 12h

Catalyst Loading (mol/kg glycerol)Yield of 1,3-DCP (%)Yield of 2-MCPD (%)Yield of 2,3-DCP (%)
0.258.43< 4.50< 0.44
1.018.33< 4.50< 0.44

Data adapted from the same study as Table 1, illustrating that higher catalyst loading can favor the formation of dichlorinated byproducts.[5]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic Epichlorohydrin

This protocol is a general guideline and should be optimized for the specific enzyme used.

  • Enzyme Preparation: Suspend the chosen epoxide hydrolase in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0).[7][8]

  • Reaction Setup: In a temperature-controlled vessel, add the enzyme suspension to a solution of racemic epichlorohydrin. An organic co-solvent can be used to improve solubility and suppress non-enzymatic hydrolysis.[2][3]

  • Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of the remaining (S)-epichlorohydrin and the formed (R)-3-chloro-1,2-propanediol.

  • Reaction Termination: Stop the reaction at approximately 50% conversion to achieve a high ee for the unreacted (S)-epichlorohydrin.

  • Workup: Remove the enzyme by filtration. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).[8]

  • Hydrolysis of Enriched (S)-Epichlorohydrin: The enriched (S)-epichlorohydrin can be hydrolyzed to this compound under mild acidic conditions.

  • Purification: Purify the final product by reduced pressure distillation.

Protocol 2: Synthesis of Racemic 3-Chloro-1,2-propanediol from Glycerol

This protocol is for the synthesis of the racemic mixture and highlights the conditions that can lead to byproduct formation.

  • Reaction Setup: In a flask equipped with a stirrer, thermometer, and gas inlet, mix glycerol with a catalytic amount of acetic acid.[9]

  • Chlorination: Heat the mixture to 105-110°C and introduce a stream of dry hydrogen chloride gas.[9]

  • Reaction Monitoring: Monitor the reaction progress by weight gain of the flask.

  • Workup and Purification: Upon completion, distill the product under reduced pressure. Collect the fraction boiling at 114-120°C at 14 mm Hg.[9] Note that this method is known to produce isomeric and dichlorinated byproducts.

Visualizations

Synthesis_Pathways cluster_epichlorohydrin From Epichlorohydrin cluster_glycerol From Glycerol rac_epi Racemic Epichlorohydrin S_epi (S)-Epichlorohydrin rac_epi->S_epi Kinetic Resolution (Enzymatic or Catalytic) R_diol (R)-3-Chloro-1,2-propanediol rac_epi->R_diol Selective Hydrolysis rac_diol Racemic 3-Chloro-1,2-propanediol rac_epi->rac_diol Non-selective Hydrolysis (Side Reaction) S_diol This compound S_epi->S_diol Hydrolysis glycerol Glycerol target_S_diol This compound glycerol->target_S_diol Chlorination (Chiral Catalyst) byproduct_2_mcpd 2-Chloro-1,3-propanediol glycerol->byproduct_2_mcpd Side Reaction byproduct_dcp Dichloropropanols glycerol->byproduct_dcp Side Reaction

Caption: Main synthetic routes to this compound.

Troubleshooting_Low_EE cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Enantiomeric Excess (ee) cause1 Inactive Catalyst start->cause1 cause2 Product Racemization start->cause2 cause3 Incorrect Conditions start->cause3 cause4 Non-Enzymatic Hydrolysis start->cause4 sol1 Verify/Reactivate Catalyst cause1->sol1 sol2 Optimize Time & Temp cause2->sol2 sol3 Optimize Loading/Concentration cause3->sol3 sol4 Use Organic Co-solvent cause4->sol4

Caption: Troubleshooting workflow for low enantiomeric excess.

References

Overcoming challenges in the purification of (S)-(+)-3-Chloro-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S)-(+)-3-Chloro-1,2-propanediol (also known as (S)-3-MCPD).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Reduced Pressure Distillation

Reduced pressure distillation is a common method for purifying (S)-3-MCPD. However, challenges such as product decomposition and incomplete separation can arise.

Problem: Product decomposition (darkening of the product, low yield)

  • Possible Cause: The distillation temperature is too high, leading to thermal degradation of (S)-3-MCPD.

  • Solution:

    • Ensure a sufficiently low vacuum is achieved to lower the boiling point of the product. A vacuum of less than 10 mmHg is recommended.

    • Maintain the distillation temperature between 65-120°C.[1]

    • Use a distillation apparatus with a short path to minimize the residence time of the compound at high temperatures.

Problem: Incomplete separation of impurities

  • Possible Cause: The vacuum is unstable, or the fraction collection is not precise.

  • Solution:

    • Use a reliable vacuum pump and a pressure controller to maintain a stable vacuum.

    • Collect fractions over a narrow temperature range. For example, a fraction collected between 128-132°C at 1.33-2.67 kPa is reported to yield high-purity 3-chloro-1,2-propanediol (B139630).[1]

    • Analyze fractions by a suitable method like GC-MS to ensure the purity of the collected product.

Solvent Extraction

Solvent extraction is often used to remove water-soluble impurities. The formation of emulsions is a common challenge.

Problem: Formation of a stable emulsion at the solvent interface

  • Possible Cause: Vigorous shaking or the presence of surfactants or other emulsifying agents in the reaction mixture. Chlorinated solvents and strongly basic aqueous solutions are more prone to forming emulsions.

  • Solution:

    • Prevention: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact with minimal agitation.

    • Breaking the Emulsion:

      • Salting Out: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

      • Filtration: Pass the emulsion through a pad of celite or glass wool.

      • Centrifugation: If available, centrifuging the emulsion can effectively separate the layers.

      • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.

      • Heating: Gentle warming of the separatory funnel in a warm water bath can sometimes help to break the emulsion, but care must be taken to avoid pressure buildup.

Chiral HPLC Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is crucial for determining the enantiomeric excess (e.e.) of this compound.

Problem: Poor peak resolution or peak tailing

  • Possible Cause:

    • Inappropriate mobile phase composition.

    • Column contamination.

    • Secondary interactions with the stationary phase.

  • Solution:

    • Mobile Phase Optimization: Adjust the ratio of the mobile phase components (e.g., hexane (B92381) and isopropanol) to improve separation.

    • Column Flushing: Flush the column with a strong solvent to remove any contaminants.

    • pH Adjustment: For ionizable compounds, adjusting the pH of the mobile phase can improve peak shape.

Problem: Ghost peaks in the chromatogram

  • Possible Cause:

    • Contaminated mobile phase or injection solvent.

    • Carryover from previous injections.

  • Solution:

    • Use fresh, high-purity solvents for the mobile phase.

    • Run a blank injection of the solvent to check for ghost peaks.

    • Implement a needle wash step in the autosampler method to prevent carryover.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include the (R)-enantiomer, unreacted starting materials such as epichlorohydrin, byproducts like glycerol, and residual solvents used in the synthesis. Chlorinated acetic acids and dioxolanes have also been reported as impurities in commercial 3-MCPD.

Q2: Which purification method generally provides the highest purity?

A2: Reduced pressure distillation is a highly effective method for achieving high purity, often exceeding 99.5%.[1] For achieving high enantiomeric purity, preparative chiral chromatography may be necessary, although this is often a more expensive and less scalable option for bulk purification.

Q3: How can I confirm the enantiomeric excess of my purified product?

A3: The most common method is chiral HPLC. Gas chromatography (GC) with a chiral column can also be used. It is important to have a racemic standard of 3-chloro-1,2-propanediol to establish the retention times of both enantiomers.

Q4: What is a typical yield for the purification of this compound?

A4: The yield can vary significantly depending on the initial purity of the crude product and the purification method used. A well-optimized reduced pressure distillation can achieve yields of over 95%.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity (%)Typical Yield (%)Key AdvantagesCommon Challenges
Reduced Pressure Distillation> 99.5[1]> 95Scalable, high purityPotential for thermal decomposition
Solvent ExtractionVariable> 90Removes water-soluble impuritiesEmulsion formation, solvent removal
Column Chromatography> 9870-90Good for removing specific impuritiesTime-consuming, solvent usage
Preparative Chiral HPLC> 99 (e.e.)50-80High enantiomeric purityLow throughput, high cost

Experimental Protocols

Protocol 1: Purification by Reduced Pressure Distillation
  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is clean and dry. Use a calibrated thermometer and a reliable vacuum source with a pressure gauge.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask to more than two-thirds of its volume.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Once a stable vacuum is achieved (e.g., < 10 mmHg), begin heating the distillation flask using a heating mantle with a stirrer.

  • Fraction Collection:

    • Collect and discard the initial low-boiling fraction.

    • Collect the main fraction at the appropriate temperature and pressure (e.g., 128-132°C at 1.33-2.67 kPa).[1]

    • Monitor the temperature closely. A stable temperature during collection indicates a pure fraction.

  • Analysis: Analyze the collected fractions for purity and enantiomeric excess using GC-MS and chiral HPLC.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination
  • Column: Use a chiral stationary phase column suitable for separating the enantiomers of 3-chloro-1,2-propanediol (e.g., a polysaccharide-based column).

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific column and system.

  • Flow Rate: Set a flow rate of around 1.0 mL/min.

  • Detection: Use a UV detector at a suitable wavelength (e.g., 210 nm) or a refractive index detector.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers by comparing with a racemic standard.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control Crude Product Crude Product Solvent Extraction Solvent Extraction Crude Product->Solvent Extraction Initial Cleanup Reduced Pressure Distillation Reduced Pressure Distillation GC-MS Analysis GC-MS Analysis Reduced Pressure Distillation->GC-MS Analysis Purity Check Chiral HPLC Analysis Chiral HPLC Analysis Reduced Pressure Distillation->Chiral HPLC Analysis e.e. Check Solvent Extraction->Reduced Pressure Distillation Main Purification Final Product Final Product GC-MS Analysis->Final Product >99.5% Pure Chiral HPLC Analysis->Final Product >99% e.e.

Caption: Workflow for the purification and quality control of this compound.

Distillation_Troubleshooting Problem Product Decomposition (Darkening, Low Yield) Cause1 High Distillation Temperature Problem->Cause1 is caused by Solution1 Lower Vacuum to < 10 mmHg Cause1->Solution1 is solved by Solution2 Maintain Temp. 65-120°C Cause1->Solution2 is solved by Solution3 Use Short-Path Apparatus Cause1->Solution3 is solved by

Caption: Troubleshooting logic for product decomposition during reduced pressure distillation.

References

Optimizing reaction conditions for (S)-(+)-3-Chloro-1,2-propanediol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of (S)-(+)-3-Chloro-1,2-propanediol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and efficient synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using (S)-epichlorohydrin as a starting material.

Q1: My reaction yield is lower than expected. What are the potential causes and how can I improve it?

A1: Low yield in the synthesis of this compound from (S)-epichlorohydrin is a common issue that can stem from several factors.

  • Suboptimal Reaction Temperature: Temperature plays a critical role in the hydrolysis of epichlorohydrin (B41342). While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts such as glycerol (B35011) and polymers, thus reducing the yield of the desired product.[1][2] It is crucial to maintain the optimal temperature range for the specific protocol being used.

  • Incorrect pH: The pH of the reaction mixture significantly influences the rate of hydrolysis and the formation of side products.[3][4][5] For acid-catalyzed hydrolysis, maintaining a mildly acidic pH is generally preferred. In enzymatic resolutions, the optimal pH is dictated by the specific enzyme's activity profile.[6][7]

  • Incomplete Conversion: The reaction may not have proceeded to completion. Ensure adequate reaction time and effective mixing to maximize the conversion of the starting material.

  • Side Reactions: The primary side reactions in epichlorohydrin hydrolysis are the formation of glycidol (B123203), glycerol, and polymeric materials.[2][8] The formation of these byproducts is often favored by excessively high temperatures or incorrect pH levels.

  • Product Loss During Workup and Purification: this compound is water-soluble, which can lead to losses during aqueous workup procedures. Careful extraction with an appropriate organic solvent and optimized distillation conditions are necessary to minimize these losses.[9]

To improve the yield, consider the following:

  • Optimize Reaction Temperature: Carefully control the reaction temperature within the recommended range for your chosen method. See the data in Table 1 for guidance.

  • Control pH: Monitor and adjust the pH of the reaction mixture as needed. For acid-catalyzed hydrolysis, a controlled addition of the acid catalyst is recommended. For enzymatic reactions, use a suitable buffer to maintain the optimal pH.

  • Monitor Reaction Progress: Use techniques like TLC or GC to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.

  • Minimize Side Reactions: By controlling temperature and pH, the formation of unwanted byproducts can be significantly reduced.

  • Efficient Extraction and Purification: Employ fractional distillation under reduced pressure for effective purification.[10] Ensure proper solvent selection and extraction techniques to minimize product loss.

Q2: The enantiomeric excess (ee) of my this compound is low. How can I improve the enantioselectivity?

A2: Achieving high enantiomeric excess is crucial for the utility of this compound in pharmaceutical applications. Low ee can result from several factors:

  • Racemization of Starting Material: Ensure the enantiomeric purity of the starting (S)-epichlorohydrin.

  • Non-selective Reaction Conditions: In chemical synthesis, harsh reaction conditions (e.g., high temperatures) can sometimes lead to racemization.

  • Suboptimal Enzyme Performance (for enzymatic synthesis): The enantioselectivity of an enzymatic reaction is highly dependent on the specific enzyme, pH, and temperature.[7] Deviation from the optimal conditions can lead to a decrease in ee.

  • Inappropriate Chiral Catalyst (for asymmetric synthesis): The choice of chiral catalyst and ligands is critical for achieving high enantioselectivity in asymmetric synthesis.[11][12][13]

To improve enantioselectivity:

  • Verify Starting Material Purity: Confirm the enantiomeric purity of your (S)-epichlorohydrin using a suitable analytical method like chiral HPLC or GC.

  • Optimize Reaction Conditions: For chemical synthesis, maintain milder reaction conditions where possible. For enzymatic synthesis, carefully control the pH and temperature to the optimal values for the chosen enzyme (see Table 2).

  • Select the Right Biocatalyst: If using an enzymatic method, screen different epoxide hydrolases to find one with high enantioselectivity for your substrate.

  • Choose an Effective Chiral Catalyst System: In asymmetric synthesis, the catalyst system is paramount. Conduct small-scale screening experiments to identify the most effective chiral catalyst and reaction conditions.

Q3: I am observing significant amounts of byproducts in my reaction mixture. What are they and how can I minimize their formation?

A3: The most common byproducts in the hydrolysis of epichlorohydrin are glycerol, glycidol, and various polymeric species.[3][8][14] The formation of 1,3-dichloro-2-propanol (B29581) can also occur, particularly in the presence of chloride ions under acidic conditions.[3][14]

  • Glycerol: Formed from the complete hydrolysis of epichlorohydrin. This is often favored by prolonged reaction times and higher temperatures.[2]

  • Glycidol: An intermediate that can be formed from epichlorohydrin and can subsequently hydrolyze to glycerol or polymerize.[14]

  • Polymers: High temperatures and extreme pH values can promote the polymerization of epichlorohydrin and glycidol.[2]

  • 1,3-Dichloro-2-propanol: Can form in the presence of high concentrations of chloride ions under acidic conditions.[3][14]

To minimize byproduct formation:

  • Strict Temperature and pH Control: As detailed in previous sections, maintaining optimal temperature and pH is the most effective way to suppress side reactions.[1][3][4]

  • Control Reaction Time: Over-extending the reaction time can lead to the formation of glycerol. Monitor the reaction to stop it once the desired conversion is achieved.

  • Use of a Suitable Catalyst: In acid-catalyzed hydrolysis, the choice and concentration of the acid can influence byproduct formation. In some cases, using a solid acid catalyst can reduce the formation of polymeric substances.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the stereospecific hydrolysis of (S)-epichlorohydrin.[15] This method is favored due to the availability of enantiomerically pure epichlorohydrin and the relatively straightforward reaction conditions. Both chemical (acid-catalyzed) and biocatalytic (enzymatic) methods are employed for this conversion.

Q2: What are the advantages of using an enzymatic method for the synthesis?

A2: Enzymatic methods, typically using epoxide hydrolases, offer several advantages:

  • High Enantioselectivity: Enzymes can exhibit very high stereoselectivity, leading to products with high enantiomeric excess.[6]

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild conditions of temperature and pH, which minimizes the formation of byproducts and reduces energy consumption.[7]

  • Environmental Benefits: Biocatalysis is considered a "green" chemistry approach as it often avoids the use of harsh reagents and solvents.[8][16]

Q3: How can I purify the final product?

A3: The most common method for purifying this compound is fractional distillation under reduced pressure.[9][10] This technique is effective in separating the product from water, unreacted starting materials, and lower-boiling byproducts. The purity of the final product can be assessed using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Q4: What analytical techniques are used to determine the purity and enantiomeric excess of the product?

A4:

  • Purity Analysis: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used to determine the chemical purity of this compound.[17][18][19][20][21]

  • Enantiomeric Excess (ee) Determination: Chiral GC or chiral HPLC are the standard methods for determining the enantiomeric excess of the product.[22][23] These techniques use a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification.

Data Presentation

Table 1: Effect of Temperature on the Yield of 3-Chloro-1,2-propanediol (B139630) from Glycerol Chlorination [1]

Reaction Temperature (°C)Glycerol Conversion (%) (after 12h)3-MCPD Yield (%) (after 12h)
7022.5721.43
9056.23-
100100-
11010081.62
130100 (after 6h)85.39 (after 6h)

Table 2: Influence of pH and Temperature on Enantiomeric Excess (ee) in Enzymatic Hydrolysis of Racemic Epichlorohydrin

pHTemperature (°C)Reaction Time (h)Enantiomeric Excess (ee) of (S)-ECH (%)
3--Increases with pH
7-832.4411.0686.14 (Optimized)
9--Decreases with pH
-20-456Increases with temperature
-45-656Decreases with temperature

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of (S)-Epichlorohydrin

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, add (S)-epichlorohydrin and deionized water. The molar ratio of water to epichlorohydrin is typically in excess.

  • Catalyst Addition: Slowly add a catalytic amount of a suitable acid (e.g., sulfuric acid or a solid acid resin) to the reaction mixture while stirring.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) and maintain it for the required reaction time (typically 1-4 hours).[24]

  • Monitoring: Monitor the progress of the reaction by TLC or GC analysis to ensure complete consumption of the starting material.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral.

  • Workup: Extract the aqueous solution multiple times with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under vacuum to obtain pure this compound.[10]

Protocol 2: Enzymatic Resolution of Racemic Epichlorohydrin

This protocol provides a general framework for the enzymatic synthesis of this compound. The specific enzyme, buffer, and conditions will need to be optimized.

  • Enzyme Preparation: Prepare a solution or suspension of the selected epoxide hydrolase in a suitable buffer at the optimal pH for the enzyme's activity (often in the range of pH 7-8).

  • Reaction Mixture: In a temperature-controlled reactor, add the racemic epichlorohydrin to the enzyme-buffer solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation for a predetermined time.[9]

  • Reaction Monitoring: Monitor the conversion and enantiomeric excess of the remaining epichlorohydrin and the produced diol over time using chiral GC or HPLC.

  • Reaction Termination: Once the desired conversion (typically around 50% for kinetic resolution) and enantiomeric excess are achieved, terminate the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by filtration if the enzyme is immobilized).

  • Extraction: Extract the reaction mixture with an organic solvent to separate the unreacted (S)-epichlorohydrin (if that is the desired product) and the formed (R)-3-chloro-1,2-propanediol.

  • Hydrolysis of Enriched Epichlorohydrin: The enriched (S)-epichlorohydrin can then be hydrolyzed to this compound using the acid-catalyzed method described in Protocol 1.

  • Purification: Purify the final product by fractional distillation under reduced pressure.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediates / Products cluster_purification Purification cluster_final Final Product start_chem (S)-Epichlorohydrin hydrolysis Acid-Catalyzed Hydrolysis start_chem->hydrolysis start_enz Racemic Epichlorohydrin enzymatic Enzymatic Resolution start_enz->enzymatic crude_product Crude (S)-(+)-3-Chloro- 1,2-propanediol hydrolysis->crude_product enriched_s_ech Enriched (S)-Epichlorohydrin enzymatic->enriched_s_ech r_diol (R)-3-Chloro-1,2-propanediol enzymatic->r_diol distillation Fractional Distillation crude_product->distillation enriched_s_ech->hydrolysis Further Hydrolysis final_product Pure (S)-(+)-3-Chloro- 1,2-propanediol distillation->final_product Troubleshooting_Tree cluster_yield Low Yield Troubleshooting cluster_purity Low Purity (High Byproducts) Troubleshooting cluster_ee Low Enantiomeric Excess Troubleshooting start Low Yield or Purity? check_temp Is Temperature Optimal? start->check_temp Low Yield byproduct_temp Is Temperature Too High? start->byproduct_temp Low Purity check_sm_ee Starting Material Purity Confirmed? start->check_sm_ee Low ee adjust_temp Adjust Temperature check_temp->adjust_temp No check_ph Is pH Correct? check_temp->check_ph Yes adjust_ph Adjust pH / Buffer check_ph->adjust_ph No check_time Is Reaction Time Sufficient? check_ph->check_time Yes increase_time Increase Reaction Time check_time->increase_time No check_workup Efficient Workup & Purification? check_time->check_workup Yes optimize_workup Optimize Extraction & Distillation check_workup->optimize_workup No lower_temp Lower Reaction Temperature byproduct_temp->lower_temp Yes byproduct_ph Is pH Extreme? byproduct_temp->byproduct_ph No neutralize_ph Optimize pH Control byproduct_ph->neutralize_ph Yes verify_sm Verify (S)-Epichlorohydrin Enantiopurity check_sm_ee->verify_sm No check_enzyme Optimal Enzyme Conditions? check_sm_ee->check_enzyme Yes optimize_enzyme Optimize pH, Temp for Enzyme check_enzyme->optimize_enzyme No

References

Technical Support Center: (S)-(+)-3-Chloro-1,2-propanediol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-(+)-3-Chloro-1,2-propanediol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods include the hydrolysis of (S)-epichlorohydrin and the stereospecific synthesis from D-saccharides. The hydrolysis of epichlorohydrin (B41342) is often favored for its directness and can be catalyzed by acids or performed under neutral conditions, sometimes with the aid of phase-transfer catalysts or sonication to improve efficiency.[1][2][3][4] The glycerol (B35011) chlorination method exists but tends to produce more byproducts.[1]

Q2: What are the critical storage and handling conditions for this compound?

A2: this compound is a hygroscopic liquid, meaning it readily absorbs moisture from the air.[5][6] Therefore, it should be stored in tightly sealed containers in a dry, cool, and well-ventilated area, protected from atmospheric moisture.[6] It is stable under normal conditions but should be kept away from strong oxidizing agents and highly alkaline or acidic materials to prevent exothermic reactions.[7]

Q3: What are the primary safety concerns when working with this compound?

A3: This compound is classified as toxic if swallowed and can cause serious eye damage.[6] It is also suspected of causing genetic defects and cancer and may damage fertility.[6] Therefore, it is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood.

Q4: How can I monitor the progress of a reaction involving this compound?

A4: Reaction progress can be monitored using standard chromatographic techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3][8] For GC analysis, derivatization is often necessary to improve the volatility and peak shape of this polar compound.[9][10]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound in Epichlorohydrin Hydrolysis

Potential Cause Suggested Solution
Incomplete Reaction - Increase Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor by TLC or GC to confirm the disappearance of the starting material.[3] - Increase Temperature: Gently heating the reaction mixture (e.g., to 70-90°C) can increase the rate of hydrolysis.[3] However, be aware that higher temperatures can also promote side reactions. - Use of a Catalyst: If not already using one, consider adding a catalytic amount of a strong acid resin or a phase-transfer catalyst to facilitate the reaction.[3][11]
Sub-optimal pH - Acid-Catalyzed Hydrolysis: If using an acid catalyst, ensure the pH is sufficiently low to promote the reaction. - Neutral Hydrolysis: If performing a neutral hydrolysis, ensure no acidic or basic contaminants are present that could hinder the reaction.
Poor Mixing - Improve Agitation: Ensure vigorous stirring, especially in biphasic reactions, to maximize the contact between reactants.
Degradation of Product - Avoid Strong Basic Conditions: this compound can degrade or react further under strongly basic conditions to form glycidol (B123203) or other byproducts. If a basic workup is required, use it cautiously and at low temperatures.

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of this compound check_reaction_completion Is the reaction complete? (Check via TLC/GC) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction No check_side_products Are there significant side products? check_reaction_completion->check_side_products Yes troubleshoot_incomplete Increase reaction time/temp Add catalyst incomplete_reaction->troubleshoot_incomplete end Improved Yield troubleshoot_incomplete->end side_products_present Side Product Formation check_side_products->side_products_present Yes purification_issue Purification Issue check_side_products->purification_issue No troubleshoot_side_products Optimize reaction conditions (temp, pH, catalyst) side_products_present->troubleshoot_side_products troubleshoot_side_products->end troubleshoot_purification Optimize purification method (distillation, chromatography) purification_issue->troubleshoot_purification troubleshoot_purification->end

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Presence of Unexpected Side Products

Side Product Potential Cause Suggested Solution
Glycidol Reaction with a base (e.g., during workup).Neutralize the reaction mixture carefully, avoiding a highly basic pH. If a basic workup is necessary, perform it at low temperatures and for a short duration.[12]
Polymeric materials High reaction temperatures or prolonged reaction times, especially with acid catalysts.Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.[11]
Glycerol Further hydrolysis of the product.This is more likely under harsh conditions. Milder reaction conditions can help to minimize this.
1,3-dichloro-2-propanol If starting from glycerol and HCl.This is a common byproduct in the glycerol chlorination route. Purification by fractional distillation is necessary.[1]

Formation of Glycidol from this compound

glycidol_formation substrate This compound intermediate Alkoxide Intermediate substrate->intermediate + OH- base Base (e.g., NaOH) product (S)-Glycidol intermediate->product - Cl- (Intramolecular SN2)

Caption: Reaction pathway for the formation of glycidol.

Issue 3: Difficulty in Product Purification

Problem Potential Cause Suggested Solution
Incomplete separation of water This compound is water-soluble and has a high boiling point.- Azeotropic Distillation: Use a solvent like toluene (B28343) to azeotropically remove water before final distillation. - Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate) and dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate) before distillation.[8]
Co-distillation with impurities Impurities with similar boiling points.- Fractional Distillation: Use a fractional distillation column to improve separation. - Column Chromatography: For high purity, column chromatography on silica (B1680970) gel can be effective.[13]
Thermal decomposition during distillation High distillation temperatures.- Vacuum Distillation: Distill the product under reduced pressure to lower the boiling point and prevent decomposition.[1][11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of (S)-Epichlorohydrin

This protocol is a generalized procedure based on common literature methods.

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-epichlorohydrin and deionized water (e.g., a molar ratio of 1:10).

  • If using a catalyst, add the cation exchange resin (e.g., 1-2% by weight of epichlorohydrin).[11]

  • Heat the mixture with stirring to 70-80°C.

  • Monitor the reaction progress by TLC or GC until the epichlorohydrin is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • If a resin was used, filter it off.

  • Carefully neutralize the solution to pH 7 with a dilute sodium hydroxide solution.

  • Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 2: Monitoring Reaction Progress by Gas Chromatography (GC)

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a suitable solvent (e.g., ethyl acetate).

  • Derivatize the sample to improve volatility. A common method is to react with phenylboronic acid to form a cyclic ester.

  • Analyze the derivatized sample by GC-MS.

GC-MS Conditions (Example):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Program: Start at a low temperature (e.g., 60°C), then ramp up to a higher temperature (e.g., 280°C).

  • Carrier Gas: Helium.

  • Detection: Mass Spectrometry (MS) in scan or selected ion monitoring (SIM) mode.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₃H₇ClO₂
Molecular Weight 110.54 g/mol
Appearance Colorless to pale yellow, viscous liquid[6]
Boiling Point 213 °C (at atmospheric pressure)
Density ~1.322 g/cm³ at 25°C
Solubility Soluble in water, alcohol, and ether[5][9]

Table 2: Example Reaction Conditions for Epichlorohydrin Hydrolysis

Parameter Condition 1 Condition 2
Catalyst Cation Resin[11]Phase Transfer Catalyst[3]
Temperature 70-75 °C[11]90 °C[3]
Reaction Time 1-2 hours (after water addition)[11]24 hours[3]
Yield High conversion reported[11]95.9%[3]
Purity High purity reported[11]98.5%[3]

References

How to increase the enantiomeric excess of (S)-(+)-3-Chloro-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to increase the enantiomeric excess (ee) of (S)-(+)-3-Chloro-1,2-propanediol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for increasing the enantiomeric excess of this compound?

A1: The main strategies to enhance the enantiomeric excess of this compound fall into three categories:

  • Enzymatic Kinetic Resolution: This technique uses enzymes, such as lipases, to selectively acylate or hydrolyze one enantiomer in a racemic mixture of 3-chloro-1,2-propanediol (B139630), leaving the desired (S)-enantiomer unreacted and in excess.

  • Chiral Chromatography: Methods like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) can physically separate the (R) and (S) enantiomers.[1][2]

  • Diastereomeric Salt Resolution: This chemical method involves reacting the racemic 3-chloro-1,2-propanediol with a chiral resolving agent to form diastereomeric salts.[3][4] These salts have different solubilities, allowing for their separation by fractional crystallization.[4] The desired enantiomer is then recovered by breaking the salt.[4]

Q2: My enzymatic kinetic resolution is stalling at around 50% conversion. Is this expected?

A2: Yes, a yield of approximately 50% for the desired enantiomer is the theoretical maximum for a standard kinetic resolution.[5] This is because the enzyme selectively reacts with one enantiomer from a 1:1 racemic mixture, leaving the other behind. To achieve yields greater than 50%, a dynamic kinetic resolution (DKR) process is required, which incorporates an in-situ method to racemize the unreacted enantiomer, making it available for enzymatic conversion.[5]

Q3: Which analytical technique is best for determining the enantiomeric excess of my sample?

A3: Chiral HPLC and chiral Gas Chromatography (GC) are the most accurate and widely used methods for determining enantiomeric excess.[6] These techniques provide direct measurement of the quantities of both the (R) and (S) enantiomers in a sample. While specific optical rotation can give an indication of enantiomeric purity, it is less accurate as it can be affected by sample concentration, solvent, temperature, and the presence of impurities.[5]

Q4: What is the difference between enantiomeric excess (ee) and enantiomeric ratio (er)?

A4: Enantiomeric excess (ee) is a measure of the purity of a chiral substance, expressed as a percentage. It is calculated as the absolute difference in the percentage of the major and minor enantiomers: ee = |%Major Enantiomer - %Minor Enantiomer|.[7] An enantiomeric ratio (er) is the ratio of the major enantiomer to the minor enantiomer (er = %Major / %Minor). The concept of enantiomeric ratio is often preferred in modern chemistry as it simplifies mathematical treatments of reaction kinetics and equilibrium constants.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess in Enzymatic Kinetic Resolution
Potential Cause Troubleshooting Steps
Suboptimal Enzyme Choice Screen a panel of commercially available lipases (e.g., from Candida rugosa, Pseudomonas cepacia, Pseudomonas fluorescens) to find one with high enantioselectivity for 3-chloro-1,2-propanediol.[8][9]
Incorrect Reaction Time Monitor the reaction progress over time using chiral HPLC or GC. Stopping the reaction at the optimal point (often before 50% conversion for the substrate) is crucial for achieving high ee for the unreacted enantiomer.[9]
Unfavorable Reaction Conditions Optimize reaction parameters such as temperature (e.g., 30-40°C), solvent (e.g., toluene, hexane, tert-butyl methyl ether), and acylating agent (e.g., vinyl acetate (B1210297), isopropenyl acetate).[5][8][10]
Enzyme Inhibition High concentrations of the substrate or product can inhibit the enzyme. Consider portion-wise addition of the substrate to maintain a low concentration in the reaction mixture.[5]
pH Incompatibility For hydrolysis reactions, ensure the pH of the buffer is optimal for the chosen lipase (B570770). A common starting point is a phosphate (B84403) buffer at pH 7.0.[11]
Issue 2: Poor Separation in Chiral HPLC/SFC
Potential Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) Screen different types of polysaccharide-based CSPs (e.g., cellulose- or amylose-based) as they are widely effective.[12] The choice of the chiral selector on the stationary phase is critical.[12]
Suboptimal Mobile Phase For HPLC, test different mobile phase systems (normal-phase, reversed-phase, polar organic).[12] For SFC, evaluate various organic modifiers (e.g., methanol, ethanol (B145695), acetonitrile) and additives (e.g., trifluoroacetic acid, triethylamine).[2]
Incorrect Flow Rate/Temperature Optimize the flow rate to improve efficiency; higher flow rates are often possible in SFC without losing efficiency.[13] Adjust the column temperature, as it can significantly impact selectivity.[12]
Column Overload High sample concentrations can lead to peak broadening and loss of resolution. Dilute the sample and re-inject.[11]
Peak Tailing or Broadening For SFC, ensure proper back-pressure is maintained. For both techniques, check for column degradation by conditioning it according to the manufacturer's instructions.[11]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution via Transesterification

This protocol is a representative method for the kinetic resolution of racemic 3-chloro-1,2-propanediol using a lipase.

Materials:

  • Racemic (±)-3-chloro-1,2-propanediol

  • Lipase from Pseudomonas fluorescens (e.g., Amano AK)

  • Vinyl acetate (acylating agent)

  • n-Hexane (solvent)

  • Anhydrous sodium sulfate

  • Thermostated shaker

  • Chiral HPLC or GC system for monitoring

Procedure:

  • In a sealed flask, dissolve racemic 3-chloro-1,2-propanediol (1.0 mmol) in 4 mL of n-hexane.

  • Add vinyl acetate (2.2 mmol).

  • Add the lipase (e.g., 20 mg).

  • Incubate the mixture in a thermostated shaker at 30°C.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing the enantiomeric excess of the remaining alcohol and the formed ester by chiral chromatography.

  • Stop the reaction when the desired enantiomeric excess of this compound is achieved (typically at a conversion rate slightly below 50%).

  • Filter the enzyme from the reaction mixture.

  • Wash the enzyme with fresh n-hexane and combine the filtrates.

  • Remove the solvent under reduced pressure.

  • Separate the unreacted this compound from the acetylated (R)-enantiomer using column chromatography.

G cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification racemate Racemic (±)-3-chloro-1,2-propanediol mix Combine Reagents racemate->mix solvent n-Hexane solvent->mix acyl_agent Vinyl Acetate acyl_agent->mix enzyme Lipase enzyme->mix incubate Incubate at 30°C mix->incubate monitor Monitor by Chiral HPLC/GC incubate->monitor monitor->incubate Continue stop_reaction Stop Reaction at ~50% Conversion monitor->stop_reaction Target ee reached filter_enzyme Filter Enzyme stop_reaction->filter_enzyme separate Column Chromatography filter_enzyme->separate product This compound separate->product

Protocol 2: Chiral HPLC Method Development for Separation

This protocol provides a starting point for developing a chiral HPLC method to separate the enantiomers of 3-chloro-1,2-propanediol.

Materials and Equipment:

  • HPLC system with a UV or Refractive Index (RI) detector

  • Chiral stationary phase column (e.g., polysaccharide-based like CHIRALPAK® series)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol (B130326), ethanol)

Procedure:

  • Column Selection: Start with a commonly used polysaccharide-based chiral column.

  • Initial Screening (Normal Phase):

    • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: UV (if a suitable chromophore is present after derivatization) or RI detector.

  • Method Optimization:

    • Solvent Ratio: If separation is poor, vary the ratio of n-hexane to isopropanol (e.g., 95:5, 80:20).

    • Alcohol Modifier: Test different alcohol modifiers like ethanol in place of isopropanol.

    • Additives: For acidic or basic analytes, small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can improve peak shape and resolution.

    • Flow Rate and Temperature: Systematically adjust the flow rate (e.g., 0.5-1.5 mL/min) and column temperature (e.g., 15-40°C) to optimize resolution and analysis time.

  • Polar Organic / Reversed-Phase Screening: If normal-phase conditions are unsuccessful, screen the column using polar organic (e.g., acetonitrile/methanol) or reversed-phase (e.g., water/acetonitrile) mobile phases.

G start Start with Racemic Sample select_column Select Polysaccharide-Based Chiral Column start->select_column screen_np Screen in Normal Phase (Hexane/IPA) select_column->screen_np evaluate_sep_np Separation Achieved? screen_np->evaluate_sep_np optimize_np Optimize Mobile Phase, Flow Rate, Temp evaluate_sep_np->optimize_np Yes screen_po_rp Screen in Polar Organic or Reversed Phase evaluate_sep_np->screen_po_rp No final_method Final Method optimize_np->final_method evaluate_sep_po_rp Separation Achieved? screen_po_rp->evaluate_sep_po_rp optimize_po_rp Optimize Mobile Phase, Flow Rate, Temp evaluate_sep_po_rp->optimize_po_rp Yes change_column Try a Different Chiral Column evaluate_sep_po_rp->change_column No optimize_po_rp->final_method change_column->select_column

Protocol 3: Diastereomeric Salt Resolution

This protocol outlines a general procedure for chiral resolution via diastereomeric salt crystallization.

Materials:

  • Racemic (±)-3-chloro-1,2-propanediol (note: this diol needs to be converted to a suitable acid or base derivative first, or a chiral auxiliary used that can react with the hydroxyl groups)

  • Enantiomerically pure resolving agent (e.g., (+)-tartaric acid, (-)-brucine, (R)-(-)-mandelic acid)

  • Screening solvents (e.g., ethanol, methanol, acetone, ethyl acetate)

  • Filtration apparatus

  • Acid and base solutions for salt breaking (e.g., HCl, NaOH)

Procedure:

  • Screening for Resolving Agent and Solvent:

    • In a series of small test tubes, dissolve the racemic compound in different solvents.

    • Add a molar equivalent of the chiral resolving agent to each tube.

    • Allow the solutions to stand at room temperature and then in a refrigerator to induce crystallization.

    • Identify the solvent that yields a crystalline salt with good recovery.

  • Preparative Scale Resolution:

    • Dissolve the racemic mixture (1.0 equivalent) in the chosen solvent at an elevated temperature.

    • Add the chiral resolving agent (0.5 to 1.0 equivalent) and stir until fully dissolved.

    • Slowly cool the solution to room temperature, then cool further in an ice bath to maximize crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Enantiomer Regeneration (Salt Breaking):

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH with a suitable acid or base to neutralize the resolving agent and liberate the free enantiomer.

    • Extract the desired enantiomer into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched product.

    • Analyze the enantiomeric excess using chiral HPLC or GC.

Quantitative Data Summary

The following table summarizes results from a study on the microbial stereoinversion of 3-chloro-1,2-propanediol.

MicroorganismSubstrateProductEnantiomeric Excess (ee)
Wickerhamomyces anomalous MGR6(R,S)-3-Chloro-1,2-propanediol(R)-3-Chloro-1,2-propanediol85.6%[14]
Clavispora lusitaniae MGR5(R,S)-3-Chloro-1,2-propanediol(R)-3-Chloro-1,2-propanediol92.8%[15]

Table 1: Enantiomeric excess achieved through microbial transformation.

References

Common impurities in (S)-(+)-3-Chloro-1,2-propanediol and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-(+)-3-Chloro-1,2-propanediol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Common impurities can originate from the synthesis route, starting materials, or degradation. These may include:

  • Starting Materials and Byproducts: Epichlorohydrin (B41342), glycerol, 1,3-dichloro-2-propanol (B29581) (1,3-DCP), and 2-chloro-1,3-propanediol (B29967) (2-MCPD) are common process-related impurities.[1][2][3] Depending on the synthesis method, other byproducts like dihydroxyacetone and hydroxyacetaldehyde may be present.[4]

  • Enantiomeric Impurity: The corresponding (R)-(-)-enantiomer is a critical impurity, especially for stereospecific applications.

  • Degradation Products: Glycidol (B123203) can be a significant impurity, as there can be a bidirectional conversion between 3-MCPD and glycidol.[5][6]

  • Residual Reagents and Solvents: Acids (e.g., hydrochloric, sulfuric), bases, or organic solvents (e.g., ethyl acetate) used during synthesis and purification may remain in the final product.[1][4][7] Polymeric substances can also form as byproducts.[8]

Q2: How can I detect and quantify impurities in my this compound sample?

A2: Several analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method, often requiring a derivatization step to improve the volatility and chromatographic behavior of the analyte.[2][9] Phenylboronic acid is a common derivatizing agent.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique allows for the direct analysis of 3-MCPD and its related impurities without derivatization.

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI): This method can be used for quantification, particularly when the impurities lack a UV chromophore.[10]

  • Chiral Chromatography: To determine the enantiomeric purity, a chiral column is necessary, typically with either GC or HPLC.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: this compound is a hygroscopic liquid.[11] To maintain its stability and prevent degradation, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture.[11]

Troubleshooting Guides

Problem 1: My reaction is not proceeding as expected, and I suspect impurities in my this compound.

Possible Cause: Residual starting materials or byproducts from the synthesis of this compound may be interfering with your reaction.

Troubleshooting Steps:

  • Identify Potential Impurities: Review the certificate of analysis for your batch of this compound. If the certificate is not comprehensive, consider performing your own analysis using GC-MS or LC-MS to identify and quantify potential impurities.[2]

  • Purification: If significant impurities are detected, consider purifying the material. Fractional distillation under reduced pressure is effective for removing more volatile impurities like residual epichlorohydrin and some solvents.[1][8] For non-volatile impurities, column chromatography on silica (B1680970) gel may be necessary.[4]

  • Neutralization: If residual acidic or basic impurities are suspected, a workup involving a mild acid or base wash, followed by extraction and drying, may be required.

Problem 2: I am observing unexpected side products in my synthesis.

Possible Cause: The presence of reactive impurities such as epichlorohydrin or glycidol in your this compound could be leading to the formation of side products.

Troubleshooting Steps:

  • Specific Testing for Reactive Impurities: Perform targeted analysis for reactive impurities like epichlorohydrin and glycidol.

  • Purification: As mentioned above, fractional distillation under reduced pressure is a primary method for removing these types of impurities.[1]

  • Chemical Scavenging (for trace amounts in non-aqueous reactions): In some cases, adding a small amount of a nucleophile that selectively reacts with the impurity without affecting the main reaction could be considered, though this should be approached with caution.

Quantitative Data Summary

The following table provides representative data on the removal of common impurities. The exact values can vary significantly based on the initial purity and the purification method employed.

ImpurityTypical Initial ConcentrationPurification MethodTypical Final Concentration
Epichlorohydrin1-5%Reduced Pressure Distillation< 0.1%
Glycerol0.5-2%Reduced Pressure Distillation< 0.2%
1,3-Dichloro-2-propanol0.1-1%Reduced Pressure Distillation< 0.05%
(R)-enantiomer1-3%Chiral Chromatography/Enzymatic Resolution< 0.1%

Experimental Protocols

Protocol 1: Purification of this compound by Reduced Pressure Distillation

Objective: To remove volatile impurities such as water, residual epichlorohydrin, and solvents.

Methodology:

  • Set up a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry.

  • Place the crude this compound into the distillation flask.

  • Gradually reduce the pressure of the system.

  • Gently heat the distillation flask.

  • Collect and discard the initial fraction, which will contain the more volatile impurities.

  • Collect the main fraction at the appropriate boiling point and pressure (the boiling point of 3-chloro-1,2-propanediol (B139630) is 213 °C at atmospheric pressure, so the temperature will be significantly lower under vacuum).

  • Analyze the purified fraction by GC-MS or HPLC to confirm the removal of impurities.

Protocol 2: Analysis of Impurities by GC-MS with Phenylboronic Acid Derivatization

Objective: To identify and quantify diol-containing impurities.

Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., ethyl acetate).

  • Derivatization: Add a solution of phenylboronic acid (PBA) in the same solvent to the sample solution. The PBA will react with the diol functional groups of 3-chloro-1,2-propanediol and related impurities.[2]

  • Incubation: Gently heat the mixture for a short period to ensure complete derivatization.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

    • Column: Use a suitable capillary column (e.g., VF-1ms, 30 m x 0.25 mm, 0.25 µm).[9]

    • Carrier Gas: Helium at a constant flow rate.[9]

    • Temperature Program: An example program is: initial temperature of 60°C (hold for 1 minute), ramp at 6°C/min to 190°C, then ramp at 20°C/min to 280°C (hold for 30 minutes).[9]

    • Detection: Use mass spectrometry in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[9]

  • Quantification: Use a calibration curve prepared from certified reference standards of the expected impurities, also derivatized with PBA.

Visualizations

experimental_workflow cluster_start Initial State cluster_analysis1 Initial Analysis cluster_decision Purity Check cluster_purification Purification cluster_analysis2 Final Analysis cluster_end Final Product start Crude this compound analysis1 GC-MS or LC-MS Analysis start->analysis1 decision Purity Acceptable? analysis1->decision purification Reduced Pressure Distillation or Column Chromatography decision->purification No end_product Purified Product decision->end_product Yes analysis2 GC-MS or LC-MS Analysis purification->analysis2 analysis2->end_product troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Cause cluster_action Corrective Actions cluster_resolution Resolution problem Unexpected Reaction Outcome cause Impurity in this compound problem->cause action1 Analyze for Impurities (GC-MS/LC-MS) cause->action1 action2 Purify by Distillation/Chromatography action1->action2 action3 Re-run Reaction with Purified Material action2->action3 resolution Successful Reaction action3->resolution

References

Technical Support Center: (S)-(+)-3-Chloro-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of (S)-(+)-3-Chloro-1,2-propanediol, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Stability and Storage

Proper storage and handling are crucial for maintaining the integrity of this compound. The following tables summarize its stability under various conditions.

Table 1: Recommended Storage Conditions

ParameterRecommendationSource(s)
Temperature Store in a cool, well-ventilated place. Refrigeration at +2°C to +8°C is also recommended.[1][2]
Light Protect from light.
Atmosphere Store under an inert atmosphere (e.g., nitrogen).[2]
Moisture Keep container tightly closed in a dry place. The compound is hygroscopic.[1][2]
Container Store in the original, tightly closed container. May be corrosive to some metals.[1]

Table 2: Degradation of 3-Chloro-1,2-propanediol (Racemic Mixture) under Different pH and Temperature Conditions

Data from a study on the biodegradation of racemic 3-MCPD by Saccharomyces cerevisiae.

pHTemperature (°C)ConcentrationDuration (h)Degradation (%)
6.22827 mmol/L4812
7.02827 mmol/L4835
8.22827 mmol/L4845
8.2287.3 µmol/L7273

Table 3: Enantioselective Biodegradation of 3-Chloro-1,2-propanediol at pH 8.2 and 28°C

EnantiomerDuration (h)Degradation (%)
(S)-3-MCPD4885
(R)-3-MCPD4860

Table 4: Thermal Decomposition of 3-Chloro-1,2-propanediol

ConditionObservationProducts
HeatingDecomposes on heating and burning.Toxic fumes, including hydrogen chloride.
High Temperatures (>80°C)Unstable in aqueous solutions.Putative mechanism involves the formation of glycidol.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the handling and use of this compound in a laboratory setting.

Question: My compound has turned a pale-yellow color. Is it still usable?

Answer: this compound is a colorless to pale-yellow liquid. A pale-yellow appearance does not necessarily indicate degradation. However, it is recommended to verify the purity of the compound using an appropriate analytical method, such as gas chromatography, before use in sensitive experiments.

Question: I've noticed that the viscosity of the compound has changed. What could be the cause?

Answer: this compound is hygroscopic, meaning it can absorb moisture from the air. A change in viscosity may be due to water absorption. Ensure the container is always tightly sealed when not in use and consider storing it in a desiccator.

Question: I suspect my compound has degraded. What are the likely degradation products?

Answer: Under normal storage conditions, the compound is stable. However, exposure to high temperatures can lead to decomposition, producing toxic fumes such as hydrogen chloride. In aqueous solutions at elevated temperatures, it can degrade, potentially forming glycidol. In biological systems, it can be metabolized to β-chlorolactic acid and oxalic acid.[3]

Question: I am seeing unexpected side reactions in my experiment. Could the compound be reacting with my equipment?

Answer: this compound may be corrosive to some metals. If you are using metal equipment, consider the possibility of a reaction. It is advisable to use glass or other inert materials for handling and reactions where possible.

Question: How can I confirm the stability of my sample of this compound?

Answer: You can perform a stability study. A general approach is to use a stability-indicating analytical method, such as HPLC or GC, to monitor the concentration of the compound and the formation of any degradation products over time under specific storage conditions.

Experimental Protocols

Protocol: Accelerated Stability Testing of this compound

This protocol is a general guideline and should be adapted based on the specific experimental needs and available equipment.

  • Objective: To assess the stability of this compound under accelerated conditions to predict its shelf life.

  • Materials:

    • This compound sample

    • Vials with inert caps

    • Stability chambers or ovens capable of maintaining controlled temperature and humidity

    • Analytical instrumentation (e.g., HPLC or GC with a suitable detector)

  • Procedure: a. Aliquot the this compound sample into several vials. b. Place the vials in stability chambers set to the following conditions (based on ICH guidelines):

    • 40°C ± 2°C / 75% RH ± 5% RH c. For a more rapid assessment (based on ASAP principles), use more extreme conditions:
    • 50°C, 60°C, 70°C, and 80°C with controlled relative humidity (e.g., 50% RH).[4][5] d. At specified time points (e.g., 0, 1, 3, and 6 months for ICH conditions; or more frequently for ASAP), remove a vial from each condition. e. Analyze the samples using a validated stability-indicating analytical method to determine the concentration of this compound and to detect any degradation products. f. Plot the concentration of the compound against time for each condition to determine the degradation kinetics. g. Use the data from accelerated conditions to extrapolate the shelf life at the recommended storage temperature (e.g., using the Arrhenius equation).[6]

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_preparation Sample Preparation cluster_storage Accelerated Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Aliquot this compound into vials storage_ich ICH Conditions (e.g., 40°C / 75% RH) prep->storage_ich storage_asap ASAP Conditions (e.g., 50-80°C) prep->storage_asap sampling Sample at defined time points storage_ich->sampling storage_asap->sampling analytical Analyze using stability-indicating method (HPLC/GC) sampling->analytical kinetics Determine degradation kinetics analytical->kinetics extrapolation Extrapolate to predict shelf-life kinetics->extrapolation

Caption: Workflow for accelerated stability testing.

signaling_pathway Proposed Metabolic and Toxicological Pathways of 3-Chloro-1,2-propanediol cluster_compound Compound cluster_metabolism Metabolism cluster_toxicity Toxicological Effects mcpd 3-Chloro-1,2-propanediol beta_cl β-chlorolactic acid mcpd->beta_cl Oxidation glycidol Glycidol (in bacteria) mcpd->glycidol testicular Testicular Toxicity (via CYP2C9, oxidative stress) mcpd->testicular apoptosis Apoptosis (in kidney cells) (Mitochondrial dysfunction, Caspase activation) mcpd->apoptosis oxalic Oxalic acid beta_cl->oxalic nephro Nephrotoxicity oxalic->nephro

Caption: Metabolic and toxicological pathways.

References

Technical Support Center: Catalyst Selection for Efficient (S)-(+)-3-Chloro-1,2-propanediol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal catalyst for the synthesis of (S)-(+)-3-Chloro-1,2-propanediol ((S)-3-CPD). This crucial chiral intermediate is a building block for various active pharmaceutical ingredients.[1] This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate efficient and successful syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing (S)-3-CPD?

A1: The main strategies for enantioselective synthesis of (S)-3-CPD include:

  • Enzymatic Kinetic Resolution (EKR): This method utilizes enzymes, typically lipases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture of 3-chloro-1,2-propanediol (B139630), leaving the desired (S)-enantiomer.

  • Hydrolytic Kinetic Resolution (HKR) of Epichlorohydrin (B41342): Chiral catalysts, such as salen-Co(III) complexes (Jacobsen's catalyst), are used for the asymmetric ring-opening of racemic epichlorohydrin with water.[2]

  • Asymmetric Hydrolysis of Epichlorohydrin: This involves the use of chiral acids or other catalysts to directly hydrolyze epichlorohydrin to (S)-3-CPD.

  • Chlorination of Glycerol (B35011) using Chiral Catalysts: While less common for enantioselective synthesis, research is ongoing into chiral catalysts for the direct chlorination of glycerol to (S)-3-CPD.

Q2: How do I choose the most suitable catalyst for my experiment?

A2: The choice of catalyst depends on several factors, including the desired scale of the reaction, required enantiomeric excess (e.e.), cost considerations, and available equipment. For high enantiopurity on a laboratory scale, enzymatic kinetic resolution and hydrolytic kinetic resolution with Jacobsen's catalyst are excellent choices. For larger-scale industrial production, factors like catalyst cost, reusability, and process simplicity become more critical, making enzymatic methods or robust chemo-catalysts attractive options.

Q3: What are the common byproducts in (S)-3-CPD synthesis, and how can I minimize them?

A3: Common byproducts include the corresponding (R)-enantiomer, glycidol, and products from over-chlorination or undesired side reactions of the starting materials. To minimize byproduct formation:

  • In kinetic resolutions, carefully monitor the reaction to stop at ~50% conversion for optimal yield and e.e. of the remaining starting material.

  • In epichlorohydrin hydrolysis, controlling the stoichiometry of water and reaction temperature is crucial to prevent the formation of glycerol and other diols.

  • Purification methods such as distillation or chromatography are often necessary to remove byproducts and obtain high-purity (S)-3-CPD.[3]

Troubleshooting Guides

Enzymatic Kinetic Resolution
IssuePossible Cause(s)Troubleshooting Steps
Low Enantiomeric Excess (e.e.) - Suboptimal enzyme selection.- Incorrect solvent or acyl donor.- Non-ideal reaction temperature.- Racemization of the product.- Screen a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to identify the most selective one for your substrate.- Optimize the solvent (e.g., toluene, hexane, THF) and acyl donor (e.g., vinyl acetate (B1210297), isopropenyl acetate).- Vary the reaction temperature to find the optimal balance between reaction rate and enantioselectivity.- Minimize reaction time and consider a milder work-up procedure to prevent racemization.
Slow Reaction Rate - Low enzyme activity.- Poor solubility of the substrate.- Enzyme inhibition.- Ensure the enzyme is not denatured and consider using a freshly opened batch.- Co-solvents may be used to improve the solubility of the substrate.- High substrate or product concentrations can inhibit the enzyme. Consider a fed-batch approach for adding the substrate.
Difficult Product Separation - Similar polarities of the starting material and the acylated product.- Optimize the chromatographic separation method (e.g., column chromatography with different solvent systems).- Consider chemical derivatization of one component to alter its polarity before separation.
Hydrolytic Kinetic Resolution (HKR) with Jacobsen's Catalyst
IssuePossible Cause(s)Troubleshooting Steps
Low Enantiomeric Excess (e.e.) - Catalyst deactivation.- Incorrect catalyst loading.- Racemization of the starting epoxide.- Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.- Optimize the catalyst loading; typically 0.1-2 mol% is effective.- Minimize reaction time and temperature to prevent background racemization of epichlorohydrin.
Incomplete Reaction - Insufficient amount of water.- Low catalyst activity.- Use a slight excess of water (e.g., 0.55 equivalents for resolution to ~50% conversion).- Verify the purity and activity of the catalyst.
Formation of Diol Byproduct in Excess - Reaction time is too long, leading to the hydrolysis of the desired epoxide.- Carefully monitor the reaction progress by GC or HPLC and stop the reaction at the optimal conversion.

Catalyst Performance Data

The following tables provide a summary of quantitative data for different catalytic systems used in the synthesis of chiral 3-chloro-1,2-propanediol and related compounds.

Table 1: Enzymatic Kinetic Resolution of Racemic 3-Chloro-1,2-propanediol

Enzyme SourceAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)Product e.e. (%)Reference
Burkholderia ambifaria Lipase (B570770) (YCJ01)Vinyl acetatet-Butanol4012~50>99 (S)-diacetate[4]
Pseudomonas fluorescens Lipase (LAK)Vinyl acetaten-Hexane3024~50>99 (R)-acetate[5]
Candida rugosa Lipase (CRL)- (Hydrolysis)Phosphate Buffer3048~50>97 (R)-alcohol[5]

Table 2: Hydrolytic Kinetic Resolution of Racemic Epichlorohydrin

CatalystCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Conversion (%)Epoxide e.e. (%)Reference
(R,R)-salen-Co(III)OAc0.3NoneRT85698 (S)[6]
Copolymer-supported Co-salen1.0NoneRT1254>99 (S)[7]
Novel Epoxide Hydrolase (duck liver)-Phosphate Buffer (pH 7.1)32.411.1~5086 (S)

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-3-Chloro-1,2-propanediol

This protocol describes a typical procedure for the lipase-catalyzed acylation of racemic 3-chloro-1,2-propanediol.

Materials:

  • Racemic 3-chloro-1,2-propanediol

  • Lipase (e.g., from Burkholderia ambifaria)

  • Vinyl acetate

  • tert-Butanol (or another suitable organic solvent)

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of racemic 3-chloro-1,2-propanediol (1.0 eq) in tert-butanol, add the lipase and molecular sieves.

  • Add vinyl acetate (0.5 eq) as the acylating agent.

  • Stir the mixture at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction progress by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

  • Stop the reaction at approximately 50% conversion to achieve high e.e. for the unreacted (S)-3-chloro-1,2-propanediol.

  • Filter off the enzyme.

  • Remove the solvent under reduced pressure.

  • Purify the resulting mixture of the unreacted alcohol and the esterified product by column chromatography.

Protocol 2: Hydrolytic Kinetic Resolution of (±)-Epichlorohydrin using a Salen-Co(III) Catalyst

This protocol outlines the asymmetric ring-opening of racemic epichlorohydrin.

Materials:

  • Racemic epichlorohydrin

  • (R,R)-salen-Co(III)OAc (Jacobsen's catalyst)

  • Deionized water

Procedure:

  • To racemic epichlorohydrin (1.0 eq) in a reaction vessel, add the (R,R)-salen-Co(III)OAc catalyst (0.3 mol%).

  • Stir the mixture at room temperature.

  • Slowly add deionized water (0.55 eq) over a period of time.

  • Monitor the reaction progress by chiral GC or HPLC.

  • After approximately 8 hours, or when the desired conversion is reached, the reaction is stopped.

  • The unreacted (S)-epichlorohydrin can be isolated by distillation. The resulting (R)-3-chloro-1,2-propanediol can also be purified from the reaction mixture.

Visualizations

Experimental Workflow for (S)-3-CPD Synthesis via Enzymatic Kinetic Resolution

experimental_workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up & Purification Racemic 3-CPD Racemic 3-CPD Mix Mix Racemic 3-CPD->Mix Lipase Lipase Lipase->Mix Acyl Donor Acyl Donor Acyl Donor->Mix Solvent Solvent Solvent->Mix Stir & Heat Stir & Heat Mix->Stir & Heat Monitor Monitor Stir & Heat->Monitor Filter Filter Monitor->Filter ~50% conv. Evaporate Evaporate Filter->Evaporate Chromatography Chromatography Evaporate->Chromatography Pure (S)-3-CPD Pure (S)-3-CPD Chromatography->Pure (S)-3-CPD

Caption: Workflow for the synthesis of (S)-3-CPD via enzymatic kinetic resolution.

Catalyst Selection Logic for (S)-3-CPD Synthesis

catalyst_selection Start Start: Need (S)-3-CPD Scale What is the desired scale? Start->Scale Lab Lab Scale (<10g) Scale->Lab <10g Pilot Pilot/Industrial Scale (>10g) Scale->Pilot >10g Purity What is the required enantiomeric purity (e.e.)? HighPurity High (>98% e.e.) Purity->HighPurity >98% ModeratePurity Moderate (90-98% e.e.) Purity->ModeratePurity 90-98% Cost Are cost and catalyst reusability critical factors? CostSensitive Yes Cost->CostSensitive Yes CostInsensitive No Cost->CostInsensitive No Lab->Purity Pilot->Purity EKR Enzymatic Kinetic Resolution (Lipase-based) Pilot->EKR HighPurity->Cost ModeratePurity->Cost AcidCat Chiral Acid Catalyzed Hydrolysis ModeratePurity->AcidCat CostSensitive->EKR HKR Hydrolytic Kinetic Resolution (e.g., Jacobsen's Catalyst) CostInsensitive->HKR

Caption: Decision tree for selecting a suitable catalyst for (S)-3-CPD synthesis.

References

Validation & Comparative

A Comparative Guide to (S)-(+)- and (R)-(-)-3-Chloro-1,2-propanediol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Enantiomers of 3-Chloro-1,2-propanediol (B139630), Detailing Their Physicochemical Properties, Synthesis, and Divergent Biological Activities.

Introduction

3-Chloro-1,2-propanediol (3-MCPD), a small chlorinated organic molecule, exists as a racemic mixture of two enantiomers: (S)-(+)-3-Chloro-1,2-propanediol and (R)-(-)-3-Chloro-1,2-propanediol. While structurally mirror images, these enantiomers exhibit distinct and significant differences in their biological activities, making their individual study and separation crucial for applications in toxicology, pharmacology, and as chiral building blocks in pharmaceutical synthesis. This guide provides a comprehensive comparison of these two enantiomers, supported by experimental data and detailed protocols for their synthesis and biological evaluation.

Physicochemical Properties

The physical and chemical properties of the (S)-(+) and (R)-(-) enantiomers of 3-chloro-1,2-propanediol are largely identical, with the key distinguishing feature being the direction in which they rotate plane-polarized light. A summary of their key properties is presented in the table below.

PropertyThis compound(R)-(-)-3-Chloro-1,2-propanediol
CAS Number 60827-45-457090-45-6[1]
Molecular Formula C₃H₇ClO₂C₃H₇ClO₂
Molecular Weight 110.54 g/mol 110.54 g/mol [1]
Appearance Colorless to pale yellow liquid[2]Colorless to pale yellow liquid[2]
Boiling Point 213 °C (lit.)[3]213 °C (lit.)[1]
Density 1.322 g/mL at 25 °C (lit.)[3]1.321 g/mL at 20 °C (lit.)[1]
Refractive Index n20/D 1.480 (lit.)[3]n20/D 1.48 (lit.)[1]
Specific Rotation [α]D +8.5° (c=2, H₂O)-7 to -10° (c=2, H₂O)

Enantioselective Synthesis

The preparation of enantiomerically pure (S)-(+)- and (R)-(-)-3-chloro-1,2-propanediol is critical for studying their distinct biological effects and for their use as chiral synthons. A common strategy for their synthesis involves the enantioselective opening of the epoxide ring of epichlorohydrin.

G cluster_synthesis Generalized Enantioselective Synthesis Workflow racemic Racemic Epichlorohydrin kinetic_resolution Kinetic Resolution (e.g., Hydrolytic Kinetic Resolution) racemic->kinetic_resolution r_epoxy (R)-Epichlorohydrin s_epoxy (S)-Epichlorohydrin kinetic_resolution->s_epoxy r_diol (R)-(-)-3-Chloro-1,2-propanediol kinetic_resolution->r_diol chiral_catalyst Chiral Catalyst (e.g., Chiral Salen-Co(III) complex) chiral_catalyst->kinetic_resolution hydrolysis_s Hydrolysis s_epoxy->hydrolysis_s hydrolysis_r Hydrolysis r_epoxy->hydrolysis_r Alternative Starting Material s_diol This compound hydrolysis_s->s_diol hydrolysis_r->r_diol

Generalized workflow for enantioselective synthesis.
Experimental Protocol: Synthesis of (R)-(-)-3-Chloro-1,2-propanediol

This protocol describes the synthesis of (R)-(-)-3-chloro-1,2-propanediol from (R)-epichlorohydrin.[4]

Materials:

  • (R)-epichlorohydrin (99.5% e.e.)

  • Distilled water

  • L-2-chloropropionic acid

  • 0.1N Sodium hydroxide (B78521) solution

  • Reaction flask (500 mL) with stirring capability

  • Heating mantle

  • Vacuum distillation apparatus

  • Gas chromatograph for monitoring reaction completion and chiral purity analysis

Procedure:

  • To a 500-mL reaction flask, add 92.5 g (1 mol) of (R)-epichlorohydrin, 36 g (2 mol) of distilled water, and 1 g of L-2-chloropropionic acid.

  • Heat the mixture to 80-90 °C with continuous stirring.

  • Maintain the reaction at this temperature for 15 hours. Monitor the reaction progress by gas chromatography to confirm the complete consumption of (R)-epichlorohydrin.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by adding 0.1N sodium hydroxide solution until the pH reaches 6-7.

  • Remove excess water by vacuum distillation at 15-20 mmHg.

  • Purify the product by high-vacuum distillation at 5-10 mmHg to obtain (R)-(-)-3-chloro-1,2-propanediol.

  • Analyze the final product for chemical and chiral purity using gas chromatography. An expected yield of approximately 95% with a chiral purity of >99% e.e. can be achieved.[4]

Comparative Biological Activity and Toxicology

The most striking difference between the two enantiomers lies in their biological effects. The (R)-enantiomer is primarily associated with nephrotoxicity, while the (S)-enantiomer is known for its reversible antifertility effects in males.[1]

(R)-(-)-3-Chloro-1,2-propanediol: Nephrotoxicity

The nephrotoxic effects of the (R)-enantiomer are well-documented.[5] Studies in rats have shown that administration of (R)-3-MCPD leads to kidney damage.[6]

Experimental Protocol: In Vivo Nephrotoxicity Assay in Rats

This protocol outlines a general procedure for assessing the nephrotoxicity of (R)-(-)-3-chloro-1,2-propanediol in a rat model.

Materials:

  • Male Wistar rats (8-10 weeks old)

  • (R)-(-)-3-Chloro-1,2-propanediol

  • Vehicle (e.g., corn oil or water)

  • Metabolic cages for urine collection

  • Blood collection supplies (e.g., syringes, tubes)

  • Clinical chemistry analyzer for serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) analysis

  • Histopathology equipment and reagents

Procedure:

  • Acclimatize male Wistar rats for at least one week before the experiment.

  • Divide the animals into at least three groups: a control group receiving the vehicle, a low-dose group, and a high-dose group receiving (R)-(-)-3-chloro-1,2-propanediol. Doses can be administered daily via oral gavage for a specified period (e.g., 28 days).

  • House the rats in metabolic cages for 24-hour urine collection at regular intervals (e.g., weekly).

  • At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.

  • Euthanize the animals and perform a necropsy. Collect the kidneys and fix them in 10% neutral buffered formalin for histopathological examination.

  • Analyze serum samples for creatinine and BUN levels.

  • Process the fixed kidney tissues for histopathology, including sectioning and staining with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Examine the kidney sections under a microscope for signs of nephrotoxicity, such as tubular necrosis, degeneration, and inflammation.

  • Statistically analyze the data from serum biochemistry and compare the histopathological findings between the groups.

This compound: Antifertility Effects

The (S)-enantiomer has been shown to cause reversible infertility in male rats by inhibiting sperm glycolysis, which is essential for sperm motility.[5]

Experimental Protocol: In Vitro Sperm Motility Assay

This protocol provides a method for evaluating the effect of this compound on sperm motility using Computer-Aided Sperm Analysis (CASA).

Materials:

  • Freshly collected semen sample

  • This compound

  • Sperm washing and incubation medium (e.g., Ham's F-10)

  • Centrifuge

  • Incubator (37 °C, 5% CO₂)

  • Computer-Aided Sperm Analyzer (CASA) system with a phase-contrast microscope

  • Counting chambers (e.g., Makler chamber)

Procedure:

  • Allow the semen sample to liquefy at 37 °C for 30 minutes.

  • Perform an initial assessment of sperm concentration and motility.

  • Prepare a sperm suspension by washing the semen sample with a suitable medium to remove seminal plasma. This typically involves centrifugation and resuspension of the sperm pellet.

  • Adjust the sperm concentration to a standardized value (e.g., 10 x 10⁶ sperm/mL).

  • Prepare different concentrations of this compound in the incubation medium.

  • Incubate aliquots of the sperm suspension with the different concentrations of the test compound (and a vehicle control) at 37 °C in a 5% CO₂ atmosphere for a specified time (e.g., 1-4 hours).

  • At the end of the incubation period, load a small volume of each sperm suspension into a pre-warmed counting chamber.

  • Analyze the samples using the CASA system. The system will capture multiple image fields and analyze various motility parameters, including:

    • Total motility (%)

    • Progressive motility (%)

    • Curvilinear velocity (VCL)

    • Straight-line velocity (VSL)

    • Average path velocity (VAP)

  • Statistically compare the motility parameters between the control and treated groups to determine the effect of this compound on sperm motility.

Metabolic Pathways

The metabolism of 3-chloro-1,2-propanediol is a key factor in its toxicity. The compound can be detoxified by conjugation with glutathione. However, it can also be oxidized to form toxic metabolites, including β-chlorolactic acid and subsequently oxalic acid, which is implicated in the nephrotoxicity of the (R)-enantiomer.[5]

G cluster_metabolism Metabolic Pathway of 3-Chloro-1,2-propanediol MCPD 3-Chloro-1,2-propanediol Detoxification Detoxification Pathway MCPD->Detoxification Toxification Toxification Pathway MCPD->Toxification Glutathione Glutathione Conjugation Detoxification->Glutathione Oxidation1 Oxidation (Alcohol Dehydrogenase) Toxification->Oxidation1 Mercapturic_Acid Mercapturic Acid Derivatives Glutathione->Mercapturic_Acid Chlorolactaldehyde β-Chlorolactaldehyde Oxidation1->Chlorolactaldehyde Oxidation2 Oxidation (Aldehyde Dehydrogenase) Chlorolactaldehyde->Oxidation2 Chlorolactic_Acid β-Chlorolactic Acid Oxidation2->Chlorolactic_Acid Oxidation3 Further Oxidation Chlorolactic_Acid->Oxidation3 Oxalic_Acid Oxalic Acid Oxidation3->Oxalic_Acid Nephrotoxicity Nephrotoxicity Oxalic_Acid->Nephrotoxicity

Metabolic pathways of 3-Chloro-1,2-propanediol.

Analytical Methods for Enantiomeric Separation

The accurate determination of the enantiomeric composition of 3-chloro-1,2-propanediol is essential. Chiral gas chromatography-mass spectrometry (GC-MS) is a widely used technique for this purpose.

Experimental Protocol: Chiral GC-MS Analysis

This protocol provides a general outline for the enantiomeric separation of 3-chloro-1,2-propanediol.

Materials:

  • Sample containing 3-chloro-1,2-propanediol

  • Derivatizing agent (e.g., heptafluorobutyric anhydride)

  • Organic solvent (e.g., ethyl acetate)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Chiral capillary column (e.g., a cyclodextrin-based column)

Procedure:

  • Sample Preparation and Derivatization:

    • Extract the 3-chloro-1,2-propanediol from the sample matrix using a suitable solvent.

    • Derivatize the extracted analyte to increase its volatility and improve chromatographic separation. This is often done by reacting it with an agent like heptafluorobutyric anhydride.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Gas Chromatograph Conditions:

      • Column: Use a chiral capillary column specifically designed for enantiomeric separations.

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure good separation of the enantiomers.

      • Injector: Operate in splitless mode for trace analysis.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized 3-MCPD enantiomers.

  • Data Analysis:

    • The two enantiomers will elute at different retention times on the chiral column.

    • Identify and quantify each enantiomer based on its retention time and the response of the characteristic ions in the mass spectrometer.

    • Calculate the enantiomeric excess (e.e.) to determine the purity of the sample.

Conclusion

The enantiomers of 3-chloro-1,2-propanediol, (S)-(+) and (R)-(-), serve as a clear example of how stereochemistry can dictate biological activity. While the (R)-enantiomer poses a risk of nephrotoxicity through its metabolic products, the (S)-enantiomer exhibits reversible antifertility effects by targeting sperm metabolism. For researchers and professionals in drug development and toxicology, understanding these differences is paramount. The ability to synthesize and analyze these enantiomers in their pure forms is essential for accurate risk assessment, the development of targeted therapies, and their application as valuable chiral intermediates in the synthesis of complex molecules. The experimental protocols provided in this guide offer a foundation for the further investigation and application of these intriguing chiral compounds.

References

A Comparative Guide to the Synthetic Routes of (S)-(+)-3-Chloro-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-3-Chloro-1,2-propanediol is a crucial chiral building block in the synthesis of various pharmaceuticals. The stereochemistry of this intermediate is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the different synthetic routes to obtain enantiomerically pure this compound, offering an objective analysis of their performance supported by experimental data.

Comparison of Key Performance Indicators

The selection of a synthetic route for this compound depends on several factors, including yield, enantiomeric excess (e.e.), cost-effectiveness, scalability, and environmental impact. The following table summarizes the quantitative data for the primary synthetic strategies.

Synthetic RouteStarting MaterialCatalyst/MethodReaction TimeTemperature (°C)Yield (%)Enantiomeric Excess (e.e.) (%)Key AdvantagesKey Disadvantages
Hydrolysis of Epichlorohydrin (S)-EpichlorohydrinPhase Transfer Catalyst24 h9096.499.7High yield and enantiopurityRequires enantiopure starting material
Sonochemical Hydrolysis Racemic EpichlorohydrinUltrasound (90 W)1 hNot specified82Racemic productFast, simple, green, solvent-freeProduces a racemic mixture
Chlorination of Glycerol (B35011) GlycerolBrønsted Acidic Ionic Liquids6 - 12 h110-13081 - 85Racemic productUtilizes renewable feedstockResults in a racemic mixture, requires high temperatures
Microbial Resolution Racemic 3-Chloro-1,2-propanediol (B139630)Wickerhamomyces anomalusNot specified30>50 (theoretical max)85.6Enantioselective, mild conditionsLower yield, requires specific microbial strains
Stereospecific Synthesis from Sugars Chlorodeoxy-D-saccharideMulti-step chemical conversion>20 hRoom Temp.GoodStereospecificHigh enantiopurity from a chiral poolMulti-step, potentially complex starting material synthesis

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Synthesis from (S)-Epichlorohydrin via Hydrolysis

This method relies on the ring-opening of enantiomerically pure (S)-epichlorohydrin.

Procedure: In a 50 mL three-necked flask, 20 mL of distilled water and 0.78 mL (0.92 g, 10 mmol) of pure (S)-3-chloro-1,2-epoxypropane are mixed thoroughly. To this mixture, 3.4 mg of tetra-n-butylammonium hydrogen sulfate (B86663) is added. The reaction mixture is then heated to 90°C with stirring and allowed to react for 24 hours. The progress of the reaction can be monitored by TLC or HPLC. After completion, a 0.1N sodium hydroxide (B78521) solution is added to the reaction mixture to adjust the pH to 7, thereby stopping the reaction. Excess water is removed by distillation at 60°C under reduced pressure (-0.08 MPa). The final product, (R)-3-chloro-1,2-propanediol, is then obtained by distillation under high vacuum (-0.1 MPa).[1]

Note: The original synthesis described is for the (R)-enantiomer starting from (S)-epichlorohydrin. To obtain the (S)-enantiomer of the diol, one would start with (R)-epichlorohydrin.

Synthesis from Glycerol via Chlorination with Ionic Liquids

This "green" approach utilizes glycerol, a byproduct of biodiesel production.

Procedure: Fifty grams of glycerol and a specific amount of a Brønsted acidic ionic liquid (e.g., [Bmim]HSO4 at a catalyst loading of 0.75 mol·kg⁻¹ of glycerol) are placed in a reaction vessel. The mixture is stirred at 100 rpm while gaseous hydrogen chloride is bubbled through. The reaction is carried out at 110°C for 12 hours.[2][3][4][5] The reaction progress is monitored by analyzing the composition of the reaction mixture over time. Upon completion, the product is isolated and purified. The maximum yield of 3-chloro-1,2-propanediol is typically achieved after several hours of reaction.[4] It is important to note that this method produces a racemic mixture of 3-chloro-1,2-propanediol.

Microbial Resolution of Racemic 3-Chloro-1,2-propanediol

This biocatalytic approach employs microorganisms to selectively consume one enantiomer, leaving the desired enantiomer in the reaction mixture.

Procedure: A seed culture of Wickerhamomyces anomalus MGR 6 (5 ml) is inoculated into 2.5 L of a synthetic medium containing 2.0% (v/v) of racemic 3-chloro-1,2-propanediol as the sole carbon source in a 5L fermenter. The culture is incubated at 30°C. After a suitable incubation period (e.g., 48 hours), the cells are removed by centrifugation. The supernatant is concentrated using a rotary evaporator, and the product is extracted with ethyl acetate. The organic extracts are dried over anhydrous magnesium sulfate, and the solvent is removed under vacuum to yield a syrup of the optically active 3-chloro-1,2-propanediol.[6] This method allows for the isolation of the (R)-enantiomer with an enantiomeric excess of 85.6%.[6] To obtain the (S)-enantiomer, a microorganism that selectively metabolizes the (R)-enantiomer would be required.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows of the described synthetic routes for this compound.

G cluster_0 Route 1: From Epichlorohydrin Start_Epi (S)-Epichlorohydrin Hydrolysis Hydrolysis (Phase Transfer Catalyst, H2O, 90°C, 24h) Start_Epi->Hydrolysis High Yield High e.e. Product_S_Epi This compound Hydrolysis->Product_S_Epi

Caption: Synthesis of this compound from (S)-Epichlorohydrin.

G cluster_1 Route 2: From Glycerol Start_Gly Glycerol Chlorination Chlorination (Ionic Liquid, HCl, 110°C, 12h) Start_Gly->Chlorination Good Yield Green Feedstock Product_Racemic_Gly Racemic 3-Chloro-1,2-propanediol Chlorination->Product_Racemic_Gly

Caption: Synthesis of Racemic 3-Chloro-1,2-propanediol from Glycerol.

G cluster_2 Route 3: Microbial Resolution Start_Racemic Racemic 3-Chloro-1,2-propanediol Microbial_Action Microbial Resolution (e.g., Pseudomonas sp.) Start_Racemic->Microbial_Action Product_S_Micro This compound Microbial_Action->Product_S_Micro Enantioselective Byproduct_R (R)-enantiomer consumed Microbial_Action->Byproduct_R

Caption: Enantioselective Synthesis via Microbial Resolution.

Concluding Remarks

The choice of the optimal synthetic route for this compound is a multifaceted decision that requires careful consideration of various factors.

  • For high enantiopurity and yield , the hydrolysis of enantiomerically pure (S)-epichlorohydrin is a superior method, provided the starting material is readily available and cost-effective.

  • For a greener and more sustainable approach , the chlorination of glycerol is attractive due to the use of a renewable feedstock. However, this method yields a racemic mixture, necessitating a subsequent resolution step to obtain the desired (S)-enantiomer.

  • Biocatalytic methods , such as microbial resolution, offer a highly enantioselective and environmentally friendly alternative operating under mild conditions. The main limitations are the typically lower yields (maximum 50% for a kinetic resolution) and the need for specific and efficient microbial strains.

  • The stereospecific synthesis from sugars provides a pathway to high enantiopurity from the chiral pool, but the multi-step nature of the process and the potential complexity in preparing the starting material may be drawbacks for large-scale production.

Ultimately, the most suitable synthetic strategy will depend on the specific requirements of the intended application, balancing the need for high enantiopurity with considerations of cost, scale, and environmental impact. Further research and process optimization, particularly in the areas of biocatalysis and the efficient resolution of racemic mixtures from glycerol, will continue to shape the landscape of this compound synthesis.

References

Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for (S)-(+)-3-Chloro-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of (S)-(+)-3-Chloro-1,2-propanediol ((S)-3-MCPD) is paramount for safety, efficacy, and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies, delving into both achiral and chiral separation techniques. It offers a critical evaluation of their performance based on supporting experimental data and presents detailed protocols for key experiments.

This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: (S)- and (R)-3-MCPD. As the biological activity and toxicity of these enantiomers can differ significantly, the ability to selectively identify and quantify the (S)-enantiomer is of critical importance in pharmaceutical and food safety applications. This guide will explore the prevalent analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and discussing the potential for chiral separation.

Comparison of Analytical Method Performance

The validation of an analytical method is crucial to ensure its reliability and fitness for purpose. Key validation parameters include the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, recovery, and precision. The following tables summarize the performance of common achiral GC-MS methods for the determination of total 3-MCPD (as the racemate), which are often the first step before chiral analysis. Information on validated chiral-specific methods for (S)-3-MCPD is less readily available in standardized formats; however, this guide will address the principles and expected performance of such methods.

Table 1: Performance Data for Achiral GC-MS Methods for Total 3-MCPD

ParameterMethod 1: GC-MS with Phenylboronic Acid (PBA) DerivatizationMethod 2: GC-MS/MS with Heptafluorobutyrylimidazole (HFBI) Derivatization
Limit of Detection (LOD) 0.005 - 4.18 ng/g[1]0.006 µg/g (calculated)[2]
Limit of Quantification (LOQ) 0.010 - 10.56 ng/g[1]0.02 µg/g[2]
Linearity (R²) ≥ 0.99[1]0.9997[2]
Recovery (%) 90.38 - 122.46%[1]94 - 107%[2]
Precision (RSD%) 1.89 - 25.22%[1]< 5% (inter-day)[2]

Note: The data presented is for total 3-MCPD (racemic mixture). Chiral specific methods would require further validation to determine these parameters for the individual (S)-enantiomer.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are outlines of the experimental protocols for the common achiral methods, followed by a discussion on the adaptation for chiral analysis.

Protocol 1: Achiral GC-MS Analysis of Total 3-MCPD with Phenylboronic Acid (PBA) Derivatization

This indirect method is widely used and involves the hydrolysis of any 3-MCPD esters to the free form, followed by derivatization to improve volatility for GC analysis.

1. Sample Preparation and Extraction:

  • For oil and fat samples, an acid-catalyzed transesterification is performed to release free 3-MCPD.

  • The sample is then extracted with a suitable organic solvent (e.g., hexane (B92381) or diethyl ether).

  • An internal standard, such as deuterated 3-MCPD-d5, is added at the beginning of the procedure to correct for analyte losses.

2. Derivatization:

  • The extracted 3-MCPD is derivatized with phenylboronic acid (PBA). This reaction forms a cyclic boronate ester, which is more volatile and thermally stable than the underivatized diol.

3. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

    • Injector: Split/splitless or PTV inlet, typically operated in splitless mode for trace analysis.

    • Oven Temperature Program: A programmed temperature ramp is used to separate the analytes.

    • Carrier Gas: Helium or hydrogen.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) or full scan mode. Characteristic ions for the PBA derivative of 3-MCPD are monitored for quantification.

Protocol 2: Chiral GC-MS Analysis of (S)- and (R)-3-MCPD

To achieve chiral separation, the fundamental principle is to create a diastereomeric interaction, either by using a chiral stationary phase or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

Option A: Chiral Stationary Phase GC-MS

1. Sample Preparation and Derivatization (Achiral):

  • Sample preparation and extraction are performed as described in Protocol 1.

  • A suitable achiral derivatization, such as with PBA or HFBI, is carried out to improve the chromatographic properties of the enantiomers.

2. Chiral GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A chiral capillary column is essential. Cyclodextrin-based stationary phases, such as those containing derivatized β- or γ-cyclodextrins, are commonly used for the separation of chiral alcohols and diols. The choice of the specific cyclodextrin (B1172386) derivative is critical and often requires empirical optimization.

    • Injector, Oven Program, Carrier Gas: Similar to the achiral method, but the temperature program may need to be optimized for better resolution of the enantiomers.

  • Mass Spectrometer (MS):

    • Operated in the same manner as the achiral method to detect and quantify the separated enantiomer derivatives.

Option B: Diastereomeric Derivatization followed by Achiral GC-MS

1. Sample Preparation and Chiral Derivatization:

  • After extraction, the racemic 3-MCPD is reacted with a chiral derivatizing agent (CDA). A common choice for diols would be a chiral acid chloride or a chiral isocyanate. This reaction forms two diastereomers.

2. Achiral GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A standard achiral column (e.g., DB-5ms) can be used to separate the resulting diastereomers.

    • Injector, Oven Program, Carrier Gas: Conditions are optimized to achieve baseline separation of the two diastereomeric peaks.

  • Mass Spectrometer (MS):

    • Used for the detection and quantification of the separated diastereomers.

Mandatory Visualizations

To further elucidate the analytical workflows, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_achiral Achiral Analysis (Total 3-MCPD) cluster_chiral Chiral Analysis ((S)-3-MCPD) cluster_options Separation Options A_Start Sample A_Extraction Extraction & Hydrolysis A_Start->A_Extraction A_Derivatization Achiral Derivatization (e.g., PBA) A_Extraction->A_Derivatization A_GCMS GC-MS Analysis (Achiral Column) A_Derivatization->A_GCMS A_Quantification Quantification of Total 3-MCPD A_GCMS->A_Quantification C_Start Sample C_Extraction Extraction & Hydrolysis C_Start->C_Extraction C_Derivatization Derivatization C_Extraction->C_Derivatization C_Separation Chiral Separation C_Derivatization->C_Separation C_Quantification Quantification of (S)- and (R)-3-MCPD C_Separation->C_Quantification OptA Chiral GC Column OptB Diastereomeric Derivatization

Caption: Workflow for achiral vs. chiral analysis of 3-MCPD.

Chiral_Separation_Principle cluster_analyte Racemic 3-MCPD cluster_selector Chiral Selector cluster_interaction Diastereomeric Interaction cluster_separation Separation S_MCPD (S)-3-MCPD Complex_S (S)-3-MCPD : Chiral Selector (Transient Complex) S_MCPD->Complex_S R_MCPD (R)-3-MCPD Complex_R (R)-3-MCPD : Chiral Selector (Transient Complex) R_MCPD->Complex_R CS Chiral Environment (e.g., Chiral Stationary Phase) Separated Differential Retention -> Separation Complex_S->Separated Complex_R->Separated

Caption: Principle of chiral separation of 3-MCPD enantiomers.

Conclusion

The validation of analytical methods for this compound requires careful consideration of both achiral and chiral separation techniques. While robust and well-validated GC-MS methods exist for the determination of total 3-MCPD, the specific quantification of the (S)-enantiomer necessitates the use of chiral chromatography. The development and validation of such chiral methods, either through the use of chiral stationary phases or diastereomeric derivatization, are essential for accurate risk assessment and quality control in the pharmaceutical and food industries. The choice of the optimal method will depend on the specific application, required sensitivity, and available instrumentation. Further research and development of standardized and validated chiral methods for (S)-3-MCPD are crucial to ensure product safety and meet regulatory expectations.

References

A Comparative Analysis of the Biological Efficacy of (S)-(+)-3-Chloro-1,2-propanediol and its Racemic Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of the stereochemically pure (S)-(+)-enantiomer of 3-Chloro-1,2-propanediol ((S)-3-MCPD) and its racemic form. (S)-3-MCPD, also known as (S)-alpha-chlorohydrin, has been extensively studied for its potent male antifertility effects. This document synthesizes available experimental data to highlight the differences in efficacy and toxicity between the enantiomer and the racemate, offering valuable insights for research and development in reproductive toxicology and pharmacology.

Key Findings on Biological Activity

Experimental evidence consistently demonstrates that the antifertility activity of racemic 3-Chloro-1,2-propanediol resides almost exclusively in the (S)-(+)-enantiomer.[1] The primary mechanism of this action is the inhibition of glycolysis in spermatozoa, leading to a depletion of ATP and subsequent loss of motility and fertilizing capacity.[1] Conversely, the (R)-enantiomer is primarily associated with the observed nephrotoxicity of the racemic mixture.[1]

Quantitative Comparison of Efficacy and Toxicity

Parameter(S)-(+)-3-Chloro-1,2-propanediolRacemic 3-Chloro-1,2-propanediolReference(s)
Acute Oral Toxicity (LD50) in Rats Data not available150 - 200 mg/kg bw[1][2]
Antifertility Effect Active EnantiomerEffective[1]
Nephrotoxicity MinimalAssociated with the (R)-enantiomer[1]

Mechanism of Action: Inhibition of Spermatozoal Glycolysis

The antifertility effect of (S)-3-MCPD is a result of its metabolic activation to (S)-3-chlorolactaldehyde. This metabolite acts as a potent inhibitor of key enzymes in the glycolytic pathway within spermatozoa, namely Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and Triosephosphate isomerase (TPI). The inhibition of these enzymes disrupts the production of ATP, which is essential for sperm motility.

Below is a diagram illustrating the metabolic activation and mechanism of action of (S)-3-MCPD.

Metabolic Activation and Mechanism of Action of (S)-3-MCPD cluster_metabolism Metabolic Activation cluster_glycolysis Glycolysis Inhibition in Spermatozoa S_3_MCPD (S)-3-Chloro-1,2-propanediol S_3_CLA (S)-3-Chlorolactaldehyde S_3_MCPD->S_3_CLA Oxidation TPI Triosephosphate Isomerase S_3_CLA->TPI Inhibits GAPDH Glyceraldehyde-3-phosphate Dehydrogenase S_3_CLA->GAPDH Inhibits GAP Glyceraldehyde-3-phosphate GAP->GAPDH DHAP Dihydroxyacetone phosphate DHAP->TPI TPI->GAP ATP_prod ATP Production GAPDH->ATP_prod Motility Sperm Motility ATP_prod->Motility

Caption: Metabolic activation of (S)-3-MCPD and its inhibitory effect on glycolysis.

Experimental Protocols

In Vivo Male Rat Antifertility Study

A common experimental design to evaluate the antifertility effects of 3-MCPD and its analogues in male rats is as follows:

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Dosing: The test substance ((S)-3-MCPD or racemic 3-MCPD) is administered orally by gavage daily for a specified period, typically ranging from 7 to 28 days. A vehicle control group receives the vehicle (e.g., water or corn oil) only.

  • Mating Studies: Towards the end of the treatment period, each male rat is cohabited with one or two untreated, proestrous female rats. Mating is confirmed by the presence of a vaginal plug or spermatozoa in the vaginal smear the following morning.

  • Fertility Assessment: Mated females are monitored for pregnancy and litter size. The fertility index (number of pregnant females / number of mated females x 100) is calculated.

  • Sperm Analysis: At the end of the study, male rats are euthanized, and the epididymides are collected. Sperm is collected from the cauda epididymis to assess sperm count, motility, and morphology.

  • Histopathology: Testes and epididymides are fixed, sectioned, and stained for histological examination to assess for any pathological changes in the seminiferous tubules and epididymal epithelium.

The workflow for a typical in vivo male rat antifertility study is depicted below.

Experimental Workflow for Male Rat Antifertility Study Start Start Acclimatization Acclimatization of Male Rats Start->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Daily Oral Administration of Test Substance Grouping->Dosing Mating Cohabitation with Untreated Females Dosing->Mating Sperm_Analysis Sperm Count, Motility, and Morphology Analysis Dosing->Sperm_Analysis Histopathology Histopathological Examination of Testes and Epididymides Dosing->Histopathology Fertility_Assessment Assessment of Pregnancy and Litter Size in Females Mating->Fertility_Assessment End End Fertility_Assessment->End Sperm_Analysis->End Histopathology->End

References

A Comparative Guide to the Synthesis of (S)-(+)-3-Chloro-1,2-propanediol: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of chiral intermediates is paramount. (S)-(+)-3-Chloro-1,2-propanediol ((S)-3-CPD) is a valuable chiral building block used in the synthesis of various pharmaceuticals. This guide provides a comprehensive cost-benefit analysis of different synthesis methods for (S)-3-CPD, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for specific research and development needs.

Comparative Data of (S)-3-CPD Synthesis Methods

The selection of a synthesis route for (S)-3-CPD depends on a variety of factors, including yield, purity, reaction time, cost of starting materials, and environmental impact. The following table summarizes the key quantitative data for the most common synthesis methods.

Synthesis MethodStarting MaterialTypical Yield (%)Purity (%)Reaction Time (h)Key Reagents/CatalystsKey AdvantagesKey Disadvantages
Hydrolysis of (S)-Epichlorohydrin (S)-Epichlorohydrin>95>99 (e.e.)1 - 2Water, Acid or Base catalyst (optional)High yield and purity, fast reactionCost of chiral starting material
Glycerol (B35011) Chlorination Glycerol80 - 85Racemic mixture6 - 12Hydrogen Chloride, Acetic AcidLow-cost starting materialProduces a racemic mixture requiring further resolution, harsh reaction conditions
Microbial/Enzymatic Resolution Racemic 3-CPD~50 (for the desired enantiomer)>98 (e.e.)24 - 72Microorganisms (e.g., Wickerhamomyces anomalus), LipasesHigh enantioselectivity, mild reaction conditionsLower theoretical yield for the desired enantiomer, longer reaction times, complex downstream processing
Ultrasound-Assisted Synthesis Epichlorohydrin~82Not specified1WaterGreen method (solvent-free), rapidPrimarily demonstrated for racemic synthesis, scalability may be a concern
Synthesis from D-Mannitol D-MannitolModerateHigh (chiral)Multi-stepPeriodate, Borohydride, etc.Utilizes a renewable chiral pool starting materialMulti-step synthesis can be complex and time-consuming

Experimental Protocols

Hydrolysis of (S)-Epichlorohydrin

Principle: This method involves the acid- or base-catalyzed ring-opening of the epoxide in (S)-epichlorohydrin with water to yield (S)-3-CPD.

Procedure:

  • To a stirred solution of (S)-epichlorohydrin (1 equivalent) in a suitable solvent (e.g., isopropanol), add a catalytic amount of a mineral acid (e.g., H₂SO₄) or a base (e.g., K₂CO₃).

  • Add water (1.1-2.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to reflux (typically 80-90°C) and monitor the reaction progress by TLC or GC.

  • Upon completion (typically 1-2 hours), cool the reaction mixture to room temperature.

  • If a catalyst was used, neutralize the mixture.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation under reduced pressure to yield pure (S)-3-CPD.

Glycerol Chlorination

Principle: This method involves the reaction of glycerol with a chlorinating agent, typically hydrogen chloride, in the presence of a carboxylic acid catalyst. This process generally produces a racemic mixture of 3-chloro-1,2-propanediol (B139630).

Procedure:

  • Charge a glass-lined reactor with glycerol and a catalytic amount of acetic acid.

  • Heat the mixture to the desired reaction temperature (typically 100-130°C) with stirring.

  • Introduce a steady stream of dry hydrogen chloride gas into the reaction mixture.

  • Monitor the reaction progress by analyzing samples using gas chromatography (GC).

  • Once the desired conversion of glycerol is achieved (typically after 6-12 hours), stop the flow of HCl and cool the reactor.

  • The crude product, a mixture of monochloropropanediols and dichloropropanols, is then subjected to purification steps, such as distillation, to isolate the 3-chloro-1,2-propanediol.

  • For the isolation of the (S)-enantiomer, a subsequent chiral resolution step is required.

Microbial Resolution of Racemic 3-CPD

Principle: This method utilizes the stereoselective metabolism of one enantiomer of racemic 3-CPD by a microorganism, leaving the other enantiomer in the reaction medium.

Procedure:

  • Prepare a suitable culture medium for the selected microorganism (e.g., Wickerhamomyces anomalus MGR6).

  • Inoculate the medium with the microorganism and incubate under optimal growth conditions (e.g., 30°C, with shaking).

  • After a period of growth, add racemic 3-chloro-1,2-propanediol to the culture.

  • Continue the incubation for a specified period (e.g., 48-72 hours), during which the microorganism will selectively consume one of the enantiomers.

  • Monitor the enantiomeric excess (e.e.) of the remaining 3-CPD using chiral HPLC or GC.

  • Once the desired e.e. is reached, harvest the culture and separate the cells from the supernatant by centrifugation.

  • Extract the (S)-3-CPD from the supernatant using an organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄) and concentrate it under reduced pressure to obtain the crude product.

  • Purify the product by distillation or chromatography.[1]

Visualization of Method Comparison and Synthesis Pathways

To better understand the decision-making process and the broader context of chiral synthesis, the following diagrams are provided.

G Cost Cost Decision Optimal Method Selection Cost->Decision Yield Yield & Purity Yield->Decision Time Reaction Time Time->Decision Environment Environmental Impact Environment->Decision Scalability Scalability Scalability->Decision Epichlorohydrin Hydrolysis of (S)-Epichlorohydrin Epichlorohydrin->Cost High Epichlorohydrin->Yield High Epichlorohydrin->Time Low Epichlorohydrin->Environment Moderate Epichlorohydrin->Scalability High Glycerol Glycerol Chlorination + Resolution Glycerol->Cost Low Glycerol->Yield Moderate Glycerol->Time High Glycerol->Environment Low Glycerol->Scalability High Microbial Microbial/Enzymatic Resolution Microbial->Cost Moderate Microbial->Yield Low (Theoretically) Microbial->Time High Microbial->Environment High Microbial->Scalability Moderate Ultrasound Ultrasound-Assisted Synthesis Ultrasound->Cost Moderate Ultrasound->Yield High Ultrasound->Time Very Low Ultrasound->Environment High Ultrasound->Scalability Low Mannitol Synthesis from D-Mannitol Mannitol->Cost Moderate Mannitol->Yield Moderate Mannitol->Time High Mannitol->Environment High Mannitol->Scalability Low

Caption: Logical workflow for selecting the optimal synthesis method for (S)-3-CPD based on key evaluation criteria.

G cluster_chemo Chemo-catalytic Routes cluster_bio Bio-catalytic Routes cluster_chiral_pool Chiral Pool Synthesis Prochiral Prochiral Substrate Asymmetric Asymmetric Synthesis Prochiral->Asymmetric EnantiomericallyPure (S)-3-CPD Asymmetric->EnantiomericallyPure ChiralCatalyst Chiral Catalyst ChiralCatalyst->Asymmetric Racemic Racemic Mixture Resolution Chemical Resolution Racemic->Resolution Resolution->EnantiomericallyPure ChiralResolvingAgent Chiral Resolving Agent ChiralResolvingAgent->Resolution RacemicBio Racemic Mixture EnzymaticResolution Enzymatic/Microbial Resolution RacemicBio->EnzymaticResolution EnzymaticResolution->EnantiomericallyPure Enzyme Enzyme/Microorganism Enzyme->EnzymaticResolution ChiralPool Chiral Pool (e.g., D-Mannitol) ChemicalModification Chemical Modification ChiralPool->ChemicalModification ChemicalModification->EnantiomericallyPure GlycerolChlorination Glycerol Chlorination (produces racemic 3-CPD) GlycerolChlorination->Racemic GlycerolChlorination->RacemicBio EpichlorohydrinSynthesis Hydrolysis of (S)-Epichlorohydrin EpichlorohydrinSynthesis->EnantiomericallyPure UltrasoundSynthesis Ultrasound-Assisted Synthesis (racemic) UltrasoundSynthesis->Racemic

Caption: General pathways to chiral molecules, contextualizing the various synthesis routes for (S)-3-CPD.

Cost-Benefit Analysis

A thorough cost-benefit analysis involves considering not only the direct costs of reagents and equipment but also indirect costs related to reaction time, energy consumption, waste disposal, and labor.

  • Hydrolysis of (S)-Epichlorohydrin: This method is often favored in laboratory and smaller-scale industrial settings where the high cost of the chiral starting material is offset by the high yield, purity, and rapid, straightforward procedure. The minimal waste generation and simple work-up also contribute to its cost-effectiveness in these contexts.

  • Glycerol Chlorination: For large-scale industrial production, the low cost of glycerol, a byproduct of biodiesel production, makes this route economically attractive.[2] However, the major drawback is the formation of a racemic mixture, which necessitates an additional, often costly, resolution step to obtain the desired (S)-enantiomer. The harsh reaction conditions also require specialized equipment, and the process can generate significant waste streams.

  • Microbial/Enzymatic Resolution: This "green" approach offers high enantioselectivity under mild conditions. While the theoretical yield for the desired enantiomer is limited to 50%, the unreacted enantiomer can potentially be racemized and recycled. The main cost drivers for this method are the longer reaction times, the cost of the biocatalyst (enzyme or microorganism), and the more complex downstream processing required to isolate the product from the aqueous reaction medium.

  • Ultrasound-Assisted Synthesis: This method presents a significant advantage in terms of reaction time and energy efficiency.[3] It is also an environmentally friendly approach as it can often be performed without a solvent. However, the scalability of sonochemical reactions can be a challenge, and the initial investment in specialized ultrasound equipment may be a consideration. To date, this method has been primarily demonstrated for the synthesis of racemic 3-CPD.

  • Synthesis from D-Mannitol: Utilizing a readily available and relatively inexpensive chiral starting material from the "chiral pool" is a significant advantage of this route. However, the multi-step nature of the synthesis can lead to a lower overall yield and increased labor costs, making it less economically viable for large-scale production compared to more direct routes.

Conclusion

The optimal synthesis method for this compound is highly dependent on the specific requirements of the application. For high-purity, small- to medium-scale synthesis where cost of the starting material is not the primary constraint, the hydrolysis of (S)-epichlorohydrin is often the most practical choice. For large-scale industrial production where the cost of raw materials is a critical factor, glycerol chlorination followed by chiral resolution may be more economical, despite the additional processing steps. Microbial and enzymatic methods, along with ultrasound-assisted synthesis, represent promising green alternatives that are likely to become more cost-competitive as the technology develops and the demand for sustainable manufacturing processes increases. The synthesis from D-mannitol provides an interesting academic route from a renewable resource but may be less competitive for industrial applications. Researchers and drug development professionals should carefully weigh the factors of cost, yield, purity, scalability, and environmental impact when selecting the most appropriate synthesis strategy for their needs.

References

Navigating the Analysis of (S)-(+)-3-Chloro-1,2-propanediol: A Guide to Current Methodologies and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of (S)-(+)-3-Chloro-1,2-propanediol (S-3-MCPD) is of increasing importance due to the distinct toxicological profiles of its enantiomers. This guide provides a comprehensive overview of the current analytical landscape, presenting available methodologies, their performance data, and a comparative look at the well-established, non-chiral analysis of 3-MCPD.

While inter-laboratory comparison data for the specific analysis of S-3-MCPD is not yet publicly available, this guide details a validated single-laboratory method for its chiral separation. To provide a benchmark for analytical performance, this guide also summarizes key findings from extensive inter-laboratory proficiency tests and collaborative trials conducted for the analysis of total 3-MCPD.

The Imperative for Chiral Analysis

3-monochloropropane-1,2-diol (3-MCPD) is a food processing contaminant that exists as a racemic mixture of two enantiomers: (R)-(-)-3-MCPD and (S)-(+)-3-MCPD. Toxicological studies have indicated that these enantiomers may exhibit different biological activities, making their individual quantification crucial for accurate risk assessment in food safety and for understanding potential implications in pharmaceutical development.

Enantioselective Analysis of 3-MCPD: A Validated Method

A validated gas chromatography-mass spectrometry (GC-MS) method has been developed for the chiral resolution of 3-MCPD enantiomers in edible oils. This method allows for the individual quantification of this compound.

Experimental Protocol: Enantioselective GC-MS Analysis

The following protocol outlines the key steps for the chiral analysis of 3-MCPD.

1. Sample Preparation and Hydrolysis:

  • A known amount of the oil or fat sample is weighed.

  • Internal standards, including a deuterated analogue of 3-MCPD, are added.

  • The fatty acid esters of 3-MCPD are hydrolyzed to release the free 3-MCPD enantiomers. This is typically achieved through alkaline or acidic transesterification.

2. Derivatization:

  • The hydroxyl groups of the 3-MCPD enantiomers are derivatized to make them volatile and suitable for gas chromatography. A common derivatizing agent for this purpose is phenylboronic acid (PBA).

3. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The derivatized sample is injected into a GC system equipped with a chiral capillary column. This specialized column allows for the separation of the two enantiomeric derivatives.

  • The separated enantiomers are detected and quantified using a mass spectrometer, typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Single-Laboratory Validation Data

While multi-laboratory data is unavailable, the published method for chiral resolution has undergone single-laboratory validation. The performance characteristics are summarized below.

ParameterResult
Limit of Detection (LOD) Data not publicly available
Limit of Quantification (LOQ) Data not publicly available
Recovery Data not publicly available
Precision (Repeatability) Data not publicly available

Note: Specific quantitative performance data from the single-laboratory validation is not detailed in the publicly accessible abstracts. A full review of the primary research article is recommended for these specific values.

Inter-laboratory Performance for Total 3-MCPD Analysis: A Benchmark

In contrast to the emerging field of chiral analysis, the determination of total 3-MCPD (the sum of both enantiomers) is well-established, with numerous inter-laboratory comparisons and proficiency tests conducted by organizations such as the German Federal Institute for Risk Assessment (BfR) and the European Commission's Joint Research Centre (JRC). These studies provide a valuable benchmark for the expected performance of analytical methods for 3-MCPD.

The most common methods evaluated in these studies are indirect methods based on GC-MS after hydrolysis and derivatization. Official methods like AOCS Cd 29c-13 are frequently employed.

Summary of Inter-laboratory Comparison Data for Total 3-MCPD Analysis

The following table summarizes the performance data from various proficiency tests and collaborative trials for the analysis of total 3-MCPD in food matrices, primarily edible oils.

Study / OrganizationMethod PrincipleNo. of LaboratoriesMatrixRepeatability (RSDr) %Reproducibility (RSDR) %
BfR Collaborative Study GC-MS (BfR Method 9)27Edible Fats and Oils-HorRat values 0.5 - 1.0
JRC Proficiency Test Various in-house GC-MS34Edible Oil-z-scores used for performance evaluation; 56% satisfactory for palm oil, 85% for spiked olive oil
AOCS Collaborative Study GC-MS20Fats and Oils--
Collaborative Study (Food Emulsifiers) Modified AOCS Cd 29b-13 (GC-MS)6Food Emulsifiers1.9 - 24.06.7 - 29.2

RSDr: Relative Standard Deviation for Repeatability; RSDR: Relative Standard Deviation for Reproducibility. HorRat values are a measure of the acceptability of the reproducibility standard deviation.

These studies demonstrate that while methods for total 3-MCPD are well-established, achieving good inter-laboratory agreement can be challenging, as indicated by the range of reproducibility values and the percentage of satisfactory performance in proficiency tests.

Visualizing the Analytical Workflows

To further clarify the methodologies, the following diagrams illustrate the key steps in both the established non-chiral and the emerging chiral analysis of 3-MCPD.

NonChiral_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Oil) Hydrolysis Alkaline/Acidic Hydrolysis Sample->Hydrolysis Derivatization Derivatization (e.g., with PBA) Hydrolysis->Derivatization GCMS GC-MS Analysis (Achiral Column) Derivatization->GCMS Data Data Acquisition (Total 3-MCPD) GCMS->Data

Standard workflow for total 3-MCPD analysis.

Chiral_Workflow cluster_prep_chiral Sample Preparation cluster_analysis_chiral Chiral Analysis Sample_chiral Sample (e.g., Oil) Hydrolysis_chiral Alkaline/Acidic Hydrolysis Sample_chiral->Hydrolysis_chiral Derivatization_chiral Derivatization (e.g., with PBA) Hydrolysis_chiral->Derivatization_chiral ChiralGCMS Chiral GC-MS Analysis (Chiral Column) Derivatization_chiral->ChiralGCMS Data_chiral Data Acquisition ((S)-3-MCPD & (R)-3-MCPD) ChiralGCMS->Data_chiral

Workflow for enantioselective analysis of 3-MCPD.

Conclusion and Future Outlook

The analysis of this compound is a developing area of analytical science. While a validated method for its chiral separation exists, the absence of inter-laboratory comparison data highlights the need for further collaborative studies to establish robust and harmonized protocols. The extensive data from proficiency tests for total 3-MCPD analysis provides a solid foundation and a realistic benchmark for the performance expectations of such future studies on chiral analysis. For researchers and professionals in drug development and food safety, staying abreast of advancements in enantioselective analysis will be critical for a more refined understanding of the risks and effects associated with 3-MCPD exposure.

A Comparative Guide to Chiral Synthons for the Asymmetric Synthesis of (S)-Propranolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. (S)-Propranolol, a widely used beta-blocker, serves as a quintessential example where the therapeutic activity resides predominantly in one enantiomer. The selection of a suitable chiral synthon is a critical decision in the synthetic strategy, directly impacting the efficiency, cost-effectiveness, and scalability of the process. This guide provides an objective comparison of alternative chiral synthons to the commonly used (S)-(+)-3-Chloro-1,2-propanediol for the synthesis of (S)-Propranolol, supported by experimental data and detailed protocols.

Performance Comparison of Chiral Synthons

The following table summarizes the performance of various chiral synthons in the synthesis of (S)-Propranolol, focusing on key metrics such as overall yield and enantiomeric excess (e.e.). It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. However, this compilation provides a valuable overview for selecting an appropriate starting material.

Chiral SynthonKey IntermediateOverall Yield (%)Enantiomeric Excess (e.e.) (%)Notes
(S)-Glycidyl Tosylate (S)-1-(1-Naphthyloxy)-2,3-epoxypropane~82.3% (for tosylate)>99%(S)-Glycidyl tosylate is a stable, crystalline solid, making it easy to handle and store. The tosyl group is an excellent leaving group, facilitating high yields in the subsequent nucleophilic substitution.
(S)-Glycidol (S)-1-(1-Naphthyloxy)-2,3-epoxypropaneNot explicitly reported as a direct comparisonHigh (inferred)(S)-Glycidol is a versatile synthon but can be less stable than its tosylated counterpart. In-situ generation or use of stabilized derivatives is common.
(R)-Epichlorohydrin (S)-1-Chloro-3-(1-naphthyloxy)propan-2-ol~33-70%96-99.9%This chemoenzymatic approach involves a lipase-catalyzed kinetic resolution of the racemic chlorohydrin, followed by conversion to the desired (S)-enantiomer.[1]
(S)-Solketal (R)-1-(1-Naphthyloxy)-2,3-propanediolData not available for direct synthesis of (S)-PropranololData not available(S)-Solketal offers a protected diol functionality, which can be advantageous in multi-step syntheses, though its direct application to (S)-Propranolol is less commonly reported.
Racemic Epichlorohydrin (B41342) Racemic 1-(1-Naphthyloxy)-2,3-epoxypropane~60% (of theoretical max)90%This method relies on a kinetic resolution of the racemic epoxide intermediate, offering a cost-effective route from a readily available starting material.[2]

Experimental Protocols

The following are representative experimental protocols for the synthesis of key intermediates and (S)-Propranolol using the compared chiral synthons.

Protocol 1: Synthesis of (S)-Propranolol from (S)-Glycidyl Tosylate

This two-step protocol involves the formation of the epoxide intermediate followed by aminolysis.

Step 1: Synthesis of (S)-1-(1-Naphthyloxy)-2,3-epoxypropane

  • To a solution of 1-naphthol (B170400) (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of (S)-Glycidyl tosylate (1.0 eq) in DMF.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (S)-1-(1-Naphthyloxy)-2,3-epoxypropane.

Step 2: Synthesis of (S)-Propranolol

  • Dissolve (S)-1-(1-Naphthyloxy)-2,3-epoxypropane (1.0 eq) in isopropylamine (B41738) (excess).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, remove the excess isopropylamine under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining isopropylamine.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to obtain (S)-Propranolol.

Protocol 2: Chemoenzymatic Synthesis of (S)-Propranolol from (R)-Epichlorohydrin

This protocol involves the synthesis of a racemic chlorohydrin, followed by enzymatic kinetic resolution and subsequent conversion to (S)-Propranolol.[1]

Step 1: Synthesis of Racemic 1-Chloro-3-(1-naphthyloxy)propan-2-ol

  • React 1-naphthol with an excess of racemic epichlorohydrin in the presence of a base (e.g., potassium carbonate) and a phase transfer catalyst.

  • The reaction yields the racemic epoxide, which is then opened with hydrochloric acid to give the racemic chlorohydrin.

Step 2: Lipase-Catalyzed Kinetic Resolution

  • Dissolve the racemic 1-chloro-3-(1-naphthyloxy)propan-2-ol in an organic solvent (e.g., toluene).

  • Add an acyl donor (e.g., vinyl acetate) and an immobilized lipase (B570770) (e.g., Candida antarctica lipase B, CALB).

  • Incubate the reaction at a controlled temperature (e.g., 40 °C) and monitor the conversion.

  • The lipase will selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted.

  • Separate the (S)-1-chloro-3-(1-naphthyloxy)propan-2-ol from the acylated (R)-enantiomer by column chromatography.

Step 3: Conversion to (S)-Propranolol

  • Treat the enriched (S)-1-chloro-3-(1-naphthyloxy)propan-2-ol with a base (e.g., sodium hydroxide) to form the corresponding (S)-epoxide in situ.

  • React the epoxide with isopropylamine as described in Protocol 1, Step 2, to yield (S)-Propranolol.

Protocol 3: Synthesis of (S)-Propranolol via Kinetic Resolution of Racemic Epoxide

This protocol starts with the preparation of a racemic epoxide, which is then resolved.[2]

Step 1: Synthesis of Racemic 1-(1-Naphthyloxy)-2,3-epoxypropane

  • Condense 1-naphthol with racemic epichlorohydrin in the presence of a base like potassium carbonate in a solvent such as 2-butanone (B6335102) at 75 °C for 3 hours.[2] This typically results in a high yield of the racemic glycidyl (B131873) ether (around 96%).[2]

Step 2: Kinetic Resolution and In-situ Aminolysis

  • To a solution of the racemic 1-(1-naphthyloxy)-2,3-epoxypropane (1.0 eq) in 2-butanone, add a chiral resolving agent. A reported system uses Zn(NO₃)₂ and (+)-tartaric acid.[2]

  • Stir the mixture for a short period (e.g., 15 minutes) before adding isopropylamine.

  • The chiral complex will preferentially catalyze the reaction of one enantiomer, leaving the other in excess.

  • Continue the reaction until the desired conversion is reached.

  • Work up the reaction by filtering the solids and extracting the desired product. Purification by recrystallization or chromatography will yield enantioenriched (S)-Propranolol.

Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic transformations discussed.

G cluster_0 Synthesis from (S)-Glycidyl Tosylate 1_Naphthol 1-Naphthol S_Epoxy (S)-1-(Naphthyloxy)-2,3-epoxypropane 1_Naphthol->S_Epoxy NaH, DMF S_GT (S)-Glycidyl Tosylate S_GT->S_Epoxy S_Propranolol (S)-Propranolol S_Epoxy->S_Propranolol Isopropylamine

Caption: Synthetic route to (S)-Propranolol from (S)-Glycidyl Tosylate.

G cluster_1 Chemoenzymatic Synthesis from (R)-Epichlorohydrin Rac_Epi Racemic Epichlorohydrin Rac_Chloro Racemic 1-Chloro-3-(1-naphthyloxy)propan-2-ol Rac_Epi->Rac_Chloro 1_Naphthol 1-Naphthol 1_Naphthol->Rac_Chloro S_Chloro (S)-Chlorohydrin Rac_Chloro->S_Chloro Lipase, Acyl Donor R_Acyl (R)-Acylated Chlorohydrin Rac_Chloro->R_Acyl Lipase, Acyl Donor S_Epoxy (S)-Epoxide S_Chloro->S_Epoxy Base S_Propranolol (S)-Propranolol S_Epoxy->S_Propranolol Isopropylamine

Caption: Chemoenzymatic route to (S)-Propranolol.

G cluster_2 Kinetic Resolution of Racemic Epoxide Rac_Epi Racemic Epichlorohydrin Rac_Epoxy Racemic 1-(Naphthyloxy)-2,3-epoxypropane Rac_Epi->Rac_Epoxy 1_Naphthol 1-Naphthol 1_Naphthol->Rac_Epoxy S_Propranolol (S)-Propranolol Rac_Epoxy->S_Propranolol Chiral Catalyst, Isopropylamine R_Byproduct (R)-Byproduct Rac_Epoxy->R_Byproduct Chiral Catalyst, Isopropylamine

Caption: Synthesis of (S)-Propranolol via kinetic resolution.

Conclusion

The choice of a chiral synthon for the synthesis of (S)-Propranolol is a multifaceted decision that depends on factors such as cost, availability, scalability, and desired purity. (S)-Glycidyl tosylate stands out as a highly efficient and reliable option, offering high yields and excellent enantioselectivity. Chemoenzymatic methods starting from inexpensive racemic materials provide a green and elegant alternative, though they may involve more complex downstream processing. Kinetic resolution of racemic intermediates also presents a cost-effective strategy. While less data is available for the direct application of (S)-solketal in this specific synthesis, its utility as a protected chiral building block warrants consideration in the development of novel synthetic routes. This guide provides a foundational comparison to aid researchers in making informed decisions for their specific synthetic needs.

References

Navigating the Regulatory Landscape for Impurities in (S)-(+)-3-Chloro-1,2-propanediol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical ingredients is paramount. (S)-(+)-3-Chloro-1,2-propanediol, a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. While specific regulatory guidelines dedicated solely to this compound are not publicly available, a robust framework for controlling impurities in drug substances and products is well-established by international regulatory bodies. This guide provides a comprehensive overview of these guidelines, compares potential analytical methodologies, and offers the necessary tools for effective impurity control.

The primary regulatory framework for impurities in new drug substances is provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). These guidelines are adopted by major regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The most relevant guidelines for controlling impurities in this compound are ICH Q3A(R2), which pertains to impurities in new drug substances, and ICH Q3C for residual solvents.[1][2][3][4]

Understanding Impurity Thresholds

According to ICH Q3A, the thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the final drug product. These thresholds dictate the level at which an impurity must be reported in a regulatory submission, structurally identified, and toxicologically qualified to ensure patient safety.[1][3]

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Rationale
Reporting Threshold 0.05%0.03%The level above which an impurity must be reported.
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)0.05%The level above which the structure of an impurity must be determined.
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)0.05%The level above which an impurity's safety must be demonstrated through toxicological studies.

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.

It is important to note that these thresholds do not apply to residual solvents, which are covered by ICH Q3C, or elemental impurities, which are addressed in ICH Q3D.[1][5][6] For genotoxic impurities, the Threshold of Toxicological Concern (TTC) approach, as outlined in ICH M7, is applied, which sets much lower acceptable limits.[2]

Potential Impurities in this compound

Impurities in this compound can originate from various sources, including the manufacturing process (synthesis-related impurities) and degradation. Based on a known stereospecific synthesis route, potential by-products that could be present as impurities include dihydroxyacetone and hydroxyacetaldehyde.[7]

Another critical impurity to consider is the unwanted enantiomer, (R)-(-)-3-Chloro-1,2-propanediol. As a chiral intermediate, controlling the enantiomeric purity is crucial for the stereospecificity of the final API.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method is critical for the accurate detection and quantification of impurities. While various methods can be employed, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common.

Analytical Method Principle Applicability for this compound Advantages Limitations
Reverse-Phase HPLC with Refractive Index Detection (HPLC-RI) Separation based on polarity differences, with detection based on changes in the refractive index of the mobile phase.Suitable for quantifying non-chromophoric impurities like this compound and its related by-products.[8]Robust and widely available.Lower sensitivity compared to other detectors; not suitable for gradient elution.
Chiral HPLC with UV or RI Detection Separation of enantiomers using a chiral stationary phase.Essential for determining the enantiomeric purity and quantifying the (R)-enantiomer.Provides accurate measurement of enantiomeric excess.May require method development to achieve optimal separation.
Gas Chromatography with Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Highly sensitive method for identifying and quantifying volatile and semi-volatile impurities. Derivatization is often required for polar compounds like 3-chloro-1,2-propanediol (B139630).[9][10][11]High sensitivity and specificity; allows for structural elucidation of unknown impurities.Derivatization step can add complexity and variability.

Table 2: Comparison of Analytical Methods for Impurity Profiling.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

This protocol provides a general framework for determining the enantiomeric purity of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatograph

  • Chiral column (e.g., cellulose (B213188) or amylose-based)

  • Refractive Index (RI) or UV detector

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

  • Detector: RI or UV at a low wavelength (e.g., 210 nm)

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

4. Procedure:

  • Inject the sample onto the HPLC system.

  • Identify the peaks corresponding to the (S) and (R) enantiomers based on their retention times (a racemic standard should be run to confirm).

  • Calculate the percentage of each enantiomer by peak area normalization.

Visualizing Workflows

To further clarify the regulatory and analytical processes, the following diagrams illustrate the key decision-making and experimental steps.

Regulatory_Impurity_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Impurity Analysis cluster_evaluation Regulatory Evaluation (ICH Q3A) Start Drug Substance Synthesis Analysis Impurity Profile Analysis (HPLC, GC-MS) Start->Analysis Detect Impurity Detected Analysis->Detect Reporting Above Reporting Threshold? Detect->Reporting Compare to Thresholds Identification Above Identification Threshold? Reporting->Identification Yes Accept Acceptable Level Reporting->Accept No Qualification Above Qualification Threshold? Identification->Qualification Yes Report Report Impurity Identification->Report No Identify Identify Structure Qualification->Identify No Qualify Qualify Impurity (Toxicology Studies) Qualification->Qualify Yes Report->Accept Identify->Report Qualify->Identify

Caption: Regulatory workflow for impurity management based on ICH Q3A guidelines.

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect Detect Enantiomers (RI/UV) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate Report Report Results Calculate->Report

Caption: Experimental workflow for chiral HPLC analysis of enantiomeric purity.

By adhering to the established ICH guidelines and employing robust analytical methodologies, professionals in drug development can effectively control the impurity profile of this compound, ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

Safety Operating Guide

Proper Disposal of (S)-(+)-3-Chloro-1,2-propanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of (S)-(+)-3-Chloro-1,2-propanediol are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

This compound, also known as 3-MCPD, is a chemical compound that requires careful handling due to its potential health hazards. It is classified as fatal if swallowed, harmful in contact with skin, a cause of serious eye damage, toxic if inhaled, and is suspected of causing cancer and reproductive harm[1]. Therefore, stringent safety measures and disposal protocols are mandatory.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand ProtectionChemical-resistant gloves (e.g., nitrile or neoprene) inspected before use.[1][2]
Eye ProtectionSafety goggles or a face shield.[1][2]
Skin and BodyA laboratory coat or a complete suit protecting against chemicals.[1][2]
RespiratoryUse in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation.[2][3][4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills: Small spills can be carefully wiped up with an absorbent cloth. The contaminated cloth must then be disposed of as hazardous waste. The spill area should be flushed with water[5].

  • Large Spills: For larger spills, cover the area with an inert absorbent material such as sand or vermiculite. Once absorbed, collect the material into a sealed, properly labeled container for disposal as hazardous waste[1][2][6]. Do not allow the product to enter drains or sewers[1][3][5].

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all applicable federal, state, and local regulations[6][7]. The following is a general protocol that should be adapted to meet the specific requirements of your institution.

  • Waste Identification and Segregation:

    • Clearly label the waste container with the full chemical name: "this compound" and appropriate hazard symbols.

    • This compound is a halogenated organic waste and must be segregated from non-halogenated organic waste, aqueous waste, and solid waste[2]. Incompatible waste streams can lead to dangerous reactions and complicate disposal[2].

  • Waste Collection and Storage:

    • Use a designated, leak-proof, and sealed container for waste collection[1].

    • Store the waste container in a designated satellite accumulation area within the laboratory, under the control of laboratory personnel[2].

    • Keep the waste container closed at all times, except when adding waste[2].

    • Do not overfill the container; leave at least 10% headspace to allow for expansion[2].

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases[3][4][8].

  • Arranging for Disposal:

    • Once the waste container is full or the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup[2].

    • Offer surplus and non-recyclable solutions to a licensed disposal company[1][9].

    • Complete all required waste pickup forms or manifests as instructed by your EHS department[2].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is there a spill? ppe->spill small_spill Small Spill: Wipe with absorbent material spill->small_spill Yes large_spill Large Spill: Absorb with inert material (sand, vermiculite) spill->large_spill Yes no_spill 2. Waste Collection spill->no_spill No collect_spill Collect contaminated material in a sealed container small_spill->collect_spill large_spill->collect_spill label_waste Label container: 'this compound' 'Hazardous Waste' collect_spill->label_waste no_spill->label_waste segregate Segregate as Halogenated Organic Waste label_waste->segregate store Store in a cool, dry, well-ventilated area segregate->store contact_ehs 3. Contact EHS for Pickup store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (S)-(+)-3-Chloro-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of (S)-(+)-3-Chloro-1,2-propanediol.

This compound is a chemical compound that necessitates careful handling due to its potential health hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles or Face ShieldUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2]
Skin Protection Chemical-resistant GlovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact.[1][2]
Protective ClothingA complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection RespiratorRequired when vapors or aerosols are generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] A filter respirator for organic gases and particulates adapted to the airborne concentration of the substance is recommended.[4][5]

Hazard Identification and First Aid

This compound is classified with several hazards, including being toxic if swallowed, causing skin irritation, causing serious eye damage, and being fatal if inhaled.[3][4] It is also suspected of causing cancer and may damage fertility or the unborn child.[3][4]

In the event of exposure, immediate action is critical. The following table outlines the first aid measures to be taken.

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[4][6] If breathing stops, provide artificial respiration. Seek immediate medical attention.[4][6]
Skin Contact Immediately remove all contaminated clothing.[6] Wash the affected area with plenty of soap and water.[6] Seek medical attention.[6]
Eye Contact Rinse cautiously with water for several minutes.[6][7] Remove contact lenses if present and easy to do. Continue rinsing.[6][7] Immediately call a poison center or doctor.[6][7]
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.[1][6][7] Immediately call a poison center or doctor.[1][6][7]

Standard Operating Procedure for Handling

Adherence to a strict operational workflow is crucial for minimizing the risks associated with this compound.

Standard Operating Procedure for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Clean-up Phase cluster_disposal Disposal Phase prep Preparation handling Handling cleanup Post-Handling & Clean-up disposal Waste Disposal a Consult Safety Data Sheet (SDS) b Ensure proper ventilation (fume hood) a->b c Don appropriate Personal Protective Equipment (PPE) b->c d Dispense required amount carefully c->d e Keep container tightly closed when not in use d->e f Avoid inhalation of vapors and direct contact e->f g Decontaminate work surfaces f->g h Remove and dispose of PPE correctly g->h i Wash hands thoroughly h->i j Collect waste in a labeled, sealed container i->j k Dispose of as hazardous waste via a licensed company j->k

Safe Handling Workflow

Emergency Response: Spills and Exposure

In the case of an accidental spill or exposure, a clear and immediate response is necessary to mitigate harm.

Emergency Response Plan for this compound Incidents cluster_spill Spill Response cluster_exposure Exposure Response start Incident Occurs (Spill or Exposure) evacuate Evacuate immediate area if necessary start->evacuate notify Notify supervisor and safety officer evacuate->notify spill_ppe Don appropriate PPE for clean-up notify->spill_ppe If Spill remove_clothing Remove contaminated clothing notify->remove_clothing If Exposure contain Contain the spill with absorbent material spill_ppe->contain collect Collect absorbed material in a sealed container contain->collect spill_cleanup Clean and decontaminate the spill area collect->spill_cleanup spill_disposal Dispose of waste as hazardous spill_cleanup->spill_disposal first_aid Administer appropriate first aid (see table) remove_clothing->first_aid medical Seek immediate medical attention first_aid->medical sds_info Provide SDS to medical personnel medical->sds_info

Emergency Response Flowchart

Handling and Storage

Proper handling and storage are critical to maintaining the stability and safety of this compound.

  • Handling : Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid the generation of vapors or mists.[3][6] Avoid all contact with the substance.[6] Do not eat, drink, or smoke when using this product.[4][6] Wash hands and face thoroughly after handling.[6]

  • Storage : Store in a cool, dark, and dry place.[6] Keep the container tightly closed and store locked up.[6][7][8] It should be stored away from incompatible materials such as oxidizing agents.[6]

Disposal Plan

Unused this compound and any contaminated materials should be disposed of as hazardous waste. It is essential to use a licensed disposal company for this purpose.[1] Do not allow the product to enter drains.[1] All disposal practices must be in accordance with federal, state, and local regulations.

References

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Retrosynthesis Analysis

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(S)-(+)-3-Chloro-1,2-propanediol

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